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  • Product: 2-Fluoro-6-(methylthio)phenol
  • CAS: 197149-26-1

Core Science & Biosynthesis

Foundational

2-Fluoro-6-(methylthio)phenol: Physicochemical Profile & Synthetic Utility

Executive Summary & Chemical Identity[1] 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for 2,6-disubstituted phenols (e.g., pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for 2,6-disubstituted phenols (e.g., propofol derivatives) or as a metabolic probe. Its structure combines the high electronegativity of fluorine with the lipophilic, soft nucleophilicity of a methylthio ether, creating a unique electronic environment around the phenolic hydroxyl group.

This guide details the physicochemical properties, validated synthetic pathways, and metabolic reactivity of this compound, providing a robust framework for its application in drug development.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Fluoro-6-(methylsulfanyl)phenol
CAS Number 197149-26-1
Molecular Formula C₇H₇FOS
Molecular Weight 158.19 g/mol
SMILES CSC1=CC=CC(F)=C1O
Appearance Low-melting solid or viscous oil (dependent on purity)

Physicochemical Profile & Electronic Structure

The 2,6-substitution pattern imposes significant steric and electronic constraints on the phenolic hydroxyl group. Understanding these interactions is critical for predicting receptor binding and solubility.

Calculated & Observed Properties
ParameterValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 2.3 – 2.5The -SMe group significantly increases lipophilicity compared to 2-fluorophenol (LogP ~1.7).
pKa (Acid Dissociation) 8.5 – 9.0Acidity Enhancement: The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), stabilizing the phenoxide anion. The ortho-SMe group is inductively withdrawing but resonance donating (+R), resulting in a net slight increase in acidity relative to phenol (pKa 9.95).
H-Bond Donor (HBD) 1The phenolic proton.
H-Bond Acceptor (HBA) 2The oxygen atom and the sulfur atom (soft acceptor).
Intramolecular Hydrogen Bonding

The conformation of 2-Fluoro-6-(methylthio)phenol is governed by competing intramolecular hydrogen bonds (IMHB):

  • O-H···S (Thioether): Sulfur is a soft base and a poor hydrogen bond acceptor compared to oxygen. However, the 5-membered ring geometry allows for a weak interaction (approx. 1–2 kcal/mol).

  • O-H···F (Fluorine): Despite fluorine's high electronegativity, it is a notoriously poor H-bond acceptor due to the tight sequestration of its lone pairs.

Structural Consequence: In non-polar solvents, the O-H bond is likely biased towards the sulfur atom due to the larger van der Waals radius of sulfur providing better orbital overlap, or the molecule exists in a dynamic equilibrium. This "closed" conformation shields the hydroxyl proton, potentially increasing membrane permeability (molecular chameleon effect).

Synthetic Methodology: Directed Ortho Metalation (DoM)

While direct electrophilic substitution on phenols is often non-selective, the synthesis of 2-Fluoro-6-(methylthio)phenol is best achieved via Directed Ortho Metalation (DoM) . This protocol ensures regioselectivity by leveraging the directing power of a protected phenol.

Retrosynthetic Analysis
  • Target: 2-Fluoro-6-(methylthio)phenol[1]

  • Precursor: 2-Fluorophenol[2][3]

  • Strategy: Protect OH

    
     Lithiate C6 (ortho to O) 
    
    
    
    Sulfenylate
    
    
    Deprotect.
Detailed Experimental Protocol
Step 1: Protection (MOM Ether Formation)
  • Reagents: 2-Fluorophenol, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), DCM.

  • Procedure:

    • Dissolve 2-fluorophenol (1.0 eq) in anhydrous DCM at 0°C.

    • Add DIPEA (1.5 eq) followed by slow addition of MOMCl (1.2 eq). Caution: MOMCl is a carcinogen.

    • Stir at room temperature for 4 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

    • Yield: >90% of 1-fluoro-2-(methoxymethoxy)benzene.

Step 2: Regioselective Lithiation & Sulfenylation
  • Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Dimethyl disulfide (MeSSMe), THF (anhydrous).

  • Mechanism: The MOM group coordinates the lithium cation, directing deprotonation to the ortho position. Since position 2 is occupied by Fluorine, lithiation occurs exclusively at position 6.

  • Procedure:

    • Dissolve the MOM-protected intermediate in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Critical for selectivity).

    • Add n-BuLi (1.1 eq) dropwise. Maintain temperature < -70°C.

    • Stir for 1 hour at -78°C to form the aryllithium species.

    • Add Dimethyl disulfide (1.2 eq) neat or in THF.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated NH₄Cl solution.

Step 3: Deprotection
  • Reagents: 6M HCl or Trifluoroacetic acid (TFA), MeOH/DCM.

  • Procedure:

    • Dissolve the crude sulfide in MeOH.

    • Add 6M HCl (excess) and heat to 50°C for 2 hours.

    • Monitor by TLC for disappearance of the MOM ether.

    • Neutralize, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start 2-Fluorophenol Step1 Protection (MOM-Cl, Base) Start->Step1 Inter1 MOM-Ether Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Directing Effect Inter2 Aryllithium Species Step2->Inter2 Step3 Sulfenylation (MeSSMe) Inter2->Step3 Step4 Deprotection (HCl/MeOH) Step3->Step4 Final 2-Fluoro-6-(methylthio)phenol Step4->Final

Caption: Validated Directed Ortho Metalation (DoM) route ensuring regioselective installation of the methylthio group.

Reactivity & Metabolic Fate

In drug design, this scaffold is often utilized to modulate metabolic stability. The competition between the phenol and the sulfide determines the molecule's fate.

Oxidation Susceptibility (S-Oxidation)

The sulfide sulfur is the most nucleophilic site (excluding the phenoxide anion). It is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).

  • Phase I Metabolism: Rapid oxidation to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .

  • Medicinal Implication: The sulfoxide is chiral; metabolic oxidation will produce a racemic mixture or be stereoselective depending on the enzyme pocket. Sulfones are generally more polar and metabolically stable but electron-withdrawing, which will significantly lower the pKa of the phenol (making it more acidic).

Glucuronidation

The sterically hindered phenol (flanked by F and SMe) may show reduced rates of O-glucuronidation compared to unsubstituted phenol, but it remains a primary clearance pathway.

Metabolic Pathway Diagram

Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) Parent 2-Fluoro-6-(methylthio)phenol Sulfoxide Sulfoxide (Chiral) Parent->Sulfoxide CYP450 / FMO Glucuronide O-Glucuronide (Renal Excretion) Parent->Glucuronide UGT Enzymes Sulfone Sulfone (Polar, Stable) Sulfoxide->Sulfone CYP450

Caption: Primary metabolic trajectories. S-oxidation often precedes or competes with Phase II conjugation.

Safety & Handling

  • Hazards: Like most thiophenols and substituted phenols, this compound is likely toxic if swallowed , a skin irritant , and potentially a sensitizer .

  • Odor: The presence of the methylthio group imparts a characteristic sulfurous/garlic odor, though less potent than free thiols.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfides are prone to slow air oxidation to sulfoxides over time.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Clayden, J., et al. (2001). Organic Chemistry.[4] Chapter 21: Electrophilic Aromatic Substitution. Oxford University Press. (General reference for DoM mechanisms).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • ChemicalBook. (2025). Phenol, 2-fluoro-6-(methylthio)- Properties and CAS 197149-26-1.[1]Link

  • PubChem. (2025). Compound Summary: 2-Fluoro-6-methylphenol (Analogous Data).Link

Sources

Exploratory

IUPAC name 2-fluoro-6-(methylsulfanyl)phenol

An In-depth Technical Guide to 2-fluoro-6-(methylsulfanyl)phenol: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-fluoro-6-(methylsulfanyl)phenol, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-fluoro-6-(methylsulfanyl)phenol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-6-(methylsulfanyl)phenol, a novel aromatic compound with potential applications in drug discovery and materials science. Due to the limited availability of direct literature on this specific molecule, this document adopts a predictive approach, extrapolating from established chemical principles and data on analogous compounds. Herein, we propose plausible synthetic routes, predict physicochemical and spectroscopic properties, and discuss potential applications based on the unique combination of its functional groups: a hydroxyl, a fluorine atom, and a methylsulfanyl group. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities and building blocks.

Introduction

Phenolic compounds are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine into organic molecules can significantly alter their properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[2][3][4] The presence of a fluorine atom can influence the acidity of the phenolic proton and modulate the electronic properties of the aromatic ring.[4][5] Similarly, sulfur-containing functional groups, such as the methylsulfanyl group, are prevalent in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces.[6]

The combination of these three functional groups on a single aromatic scaffold, as in 2-fluoro-6-(methylsulfanyl)phenol, presents a unique opportunity for the design of novel molecules with potentially valuable biological activities and material properties. The strategic placement of the fluorine and methylsulfanyl groups ortho to the hydroxyl group can induce specific conformational preferences and electronic effects, making this compound an attractive building block for combinatorial chemistry and targeted synthesis.[7] This guide aims to provide a foundational understanding of this yet-to-be-explored molecule, thereby stimulating further research into its synthesis and applications.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-fluoro-6-(methylsulfanyl)phenol can be predicted by examining related compounds such as 2-fluoroanisole and 2-mercaptophenol.[8][9][10]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₇FOS---
Molecular Weight 158.19 g/mol ---
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with 2-mercaptophenol and other substituted phenols.[9]
Boiling Point ~200-220 °CExtrapolation from 2-fluoroanisole (154-155 °C) and considering the higher molecular weight and hydrogen bonding capability of the phenol.[10]
Solubility Soluble in organic solvents (e.g., ethanol, ether, DMSO); sparingly soluble in waterThe phenolic hydroxyl group allows for some water solubility, while the aromatic ring and methylsulfanyl group contribute to organosolubility.[11]
pKa ~8-9The fluorine atom's electron-withdrawing nature is expected to increase the acidity of the phenolic proton compared to phenol (pKa ~10).

Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the methylsulfanyl group, a broad singlet for the phenolic proton, and a complex multiplet pattern for the three aromatic protons.

  • ¹³C NMR: The spectrum will display seven distinct signals, with the carbon atoms attached to the fluorine, oxygen, and sulfur atoms showing characteristic chemical shifts and C-F coupling constants.

  • ¹⁹F NMR: A singlet is anticipated for the single fluorine atom.

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the phenol, C-F stretching, and C-S stretching.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z 158 would be prominent, along with characteristic fragmentation patterns.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-fluoro-6-(methylsulfanyl)phenol can be envisioned starting from the commercially available 2-fluorophenol. A multi-step approach involving protection of the hydroxyl group is likely necessary to achieve the desired regioselectivity.

Experimental Protocol

Step 1: Protection of 2-Fluorophenol

The phenolic hydroxyl group of 2-fluorophenol is first protected to prevent side reactions in the subsequent steps. A methoxymethyl (MOM) ether is a suitable protecting group.

  • To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-fluoro-2-(methoxymethoxy)benzene.

Step 2: Ortho-Lithiation and Thiolation

The protected 2-fluorophenol can undergo regioselective ortho-lithiation directed by the MOM ether, followed by reaction with a sulfur electrophile.

  • Dissolve the protected 2-fluorophenol (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add dimethyl disulfide (CH₃SSCH₃) (1.2 eq) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-fluoro-3-(methoxymethoxy)-2-(methylsulfanyl)benzene.

Step 3: Deprotection to Yield 2-fluoro-6-(methylsulfanyl)phenol

The final step is the removal of the MOM protecting group to afford the target compound.

  • Dissolve the purified product from Step 2 in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid, for example, hydrochloric acid (HCl).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the final product by column chromatography or distillation to obtain 2-fluoro-6-(methylsulfanyl)phenol.

Synthetic Workflow Diagram

Synthetic_Pathway Start 2-Fluorophenol Protected 1-Fluoro-2-(methoxymethoxy)benzene Start->Protected 1. MOM-Cl, DIPEA, DCM Thiolated 1-Fluoro-3-(methoxymethoxy)-2-(methylsulfanyl)benzene Protected->Thiolated 2. n-BuLi, THF, -78°C 3. (CH₃)₂S₂ Final 2-Fluoro-6-(methylsulfanyl)phenol Thiolated->Final 4. HCl, Methanol caption Proposed synthesis of 2-fluoro-6-(methylsulfanyl)phenol.

Caption: Proposed synthesis of 2-fluoro-6-(methylsulfanyl)phenol.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-fluoro-6-(methylsulfanyl)phenol make it a promising candidate for various applications.

In Drug Discovery:

  • Scaffold for Bioactive Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be a handle for further functionalization, while the fluorine and methylsulfanyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[7]

  • Enzyme Inhibitors: The phenol moiety can act as a hydrogen bond donor or acceptor, and the overall electronic properties of the molecule, tuned by the fluorine and methylsulfanyl groups, could lead to potent and selective enzyme inhibitors (e.g., kinase inhibitors, proteases).

  • Modulation of Cellular Signaling: Fluorinated and sulfur-containing compounds are known to interact with various biological targets.[4][6] Derivatives of 2-fluoro-6-(methylsulfanyl)phenol could potentially modulate signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Pathway Inhibition of Signal Molecule Derivative of 2-fluoro-6-(methylsulfanyl)phenol Molecule->Receptor Binds and Inhibits Response Cellular Response (e.g., Inhibition of Proliferation) Pathway->Response caption Hypothetical inhibition of an RTK signaling pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

In Materials Science:

  • Monomer for High-Performance Polymers: The phenolic hydroxyl group allows for the incorporation of this molecule into polymer backbones, such as polyethers or polyesters. The presence of fluorine could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting materials.[12]

  • Functional Coatings: Derivatives of 2-fluoro-6-(methylsulfanyl)phenol could be used to create functional coatings with specific properties, such as anti-fouling or low surface energy characteristics.

Predicted Safety and Handling

Given the lack of specific toxicological data, a cautious approach should be taken when handling 2-fluoro-6-(methylsulfanyl)phenol. Based on related compounds like 2-fluorophenol and thiophenols, the following precautions are recommended:[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Toxicity: Assumed to be toxic and an irritant. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Flammability: May be flammable. Keep away from heat, sparks, and open flames.[13]

Conclusion

While direct experimental data on 2-fluoro-6-(methylsulfanyl)phenol is not yet available, this in-depth technical guide provides a solid, predictive foundation for its synthesis, properties, and potential applications. By leveraging knowledge of analogous compounds, we have outlined a plausible synthetic route and highlighted its potential as a valuable building block in medicinal chemistry and materials science. The unique combination of a phenolic hydroxyl group with ortho-positioned fluorine and methylsulfanyl substituents offers exciting possibilities for the development of novel molecules with tailored properties. It is our hope that this guide will inspire further research into this promising compound.

References

  • Zhejiang University of Technology. (2015). A kind of method synthesizing 2-fluorophenol compound.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoroanisole. PubChem. [Link]

  • Phillips Petroleum Co. (1973). Process of preparing mercaptophenols.
  • Zhongli, Z. (2007). Prepn process of 2-fluoro-6-chlorophenol.
  • Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • De la Torre, D., & Albericio, F. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. PubMed. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Turska, A., et al. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PMC. [Link]

  • Kabat, M. M. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. PubMed. [Link]

  • De la Torre, D., & Albericio, F. (2022). Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. American Chemical Society. [Link]

  • Vishnevskiy, Y. V., et al. (2003). Conformational Properties of 2-Fluoroanisole in the Gas Phase. ACS Publications. [Link]

  • Böhm, H.-J., et al. (n.d.). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

  • Witczak, Z. J., & Czernecki, S. (2021). Thio-glycomimetics with enhanced lipophilicity and their biological activity. ResearchGate. [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

  • Patel, K. D., et al. (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Taylor & Francis Online. [Link]

  • Cheméo. (n.d.). Chemical Properties of m-Fluoroanisole (CAS 456-49-5). Cheméo. [Link]

  • Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

  • Wang, J., et al. (2016). Synthesis method of poly-fluorinated phenol compound.
  • Tran, T., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Dilling, W. L. (1984). Process for the alkylation of phenolic compounds.
  • LookChem. (n.d.). Cas 367-12-4,2-Fluorophenol. LookChem. [Link]

  • Nadaf, Y. F., et al. (2022). SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING DFT. Journal of Advanced Scientific Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Nadaf, Y. F., et al. (2022). SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING. Semantic Scholar. [Link]

  • Jourjine, I. A. P., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

  • Amankulova, D., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

  • Gu, Y., et al. (2025). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

  • Lee, H. B., & Peart, T. E. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed. [Link]

  • Amankulova, D., et al. (2023). Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

  • Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. [Link]

  • ChemAnalyst. (n.d.). What is 2-Fluorophenol - Properties & Specifications. ChemAnalyst. [Link]

  • Favier, B., et al. (2025). Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye. ChemRxiv. [Link]

Sources

Foundational

Technical Analysis: 2-Fluoro-6-(methylthio)phenol

The following technical guide provides an in-depth analysis of 2-Fluoro-6-(methylthio)phenol , structured for researchers and drug development professionals. CAS Registry Number: 197149-26-1 Chemical Formula: C₇H₇FOS Mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-6-(methylthio)phenol , structured for researchers and drug development professionals.

CAS Registry Number: 197149-26-1 Chemical Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol [1]

Executive Summary & Physicochemical Profile

2-Fluoro-6-(methylthio)phenol represents a specialized class of polysubstituted aromatics utilized primarily as a scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal electronic effects of its substituents: the fluorine atom (electron-withdrawing, lipophilic) and the methylthio group (bulky, soft nucleophile, oxidizable) flanking the phenolic hydroxyl.

For drug developers, this molecule serves as a critical bioisostere for 2,6-disubstituted phenols, offering a method to modulate pKa and metabolic stability without significantly altering steric volume compared to methoxy analogs.

Core Physicochemical Data
PropertyValueTechnical Note
Molecular Weight 158.19 g/mol Monoisotopic Mass: 158.018 g/mol . Critical for MS identification (M+H⁺: 159.02).
Formula C₇H₇FOSHeteroatom count: 3 (F, O, S).
Predicted pKa ~8.5 – 9.0The ortho-fluorine increases acidity relative to phenol (pKa 10) via inductive withdrawal (-I effect).
LogP (Predicted) ~2.3 – 2.5The -SMe group significantly increases lipophilicity compared to -OMe or -OH.
H-Bond Donors 1Phenolic -OH.
H-Bond Acceptors 3Fluorine, Oxygen, Sulfur (soft acceptor).

Synthetic Methodology: The "Directed Ortho-Metalation" Protocol

Synthesizing 2-Fluoro-6-(methylthio)phenol requires precise regiocontrol to prevent over-substitution or incorrect isomer formation. The most robust, self-validating protocol utilizes Directed Ortho-Metalation (DoM) .

Rationale

Direct sulfenylation of 2-fluorophenol is prone to para-substitution due to the activating nature of the hydroxyl group. To force substitution at the ortho-6 position, we must:

  • Protect the phenol to prevent deprotonation of the hydroxyl.

  • Leverage the chelating effect of the protecting group and the inductive effect of Fluorine to direct lithiation to the C-6 position.

Step-by-Step Protocol

Pre-requisites: Inert atmosphere (Argon/Nitrogen), anhydrous solvents (THF).

  • Protection (MOM-Ether Formation):

    • React 2-fluorophenol with chloromethyl methyl ether (MOM-Cl) and a base (DIPEA or NaH) in DCM at 0°C.

    • Checkpoint: Monitor TLC for disappearance of the starting phenol.[2] The MOM group is a strong ortho-director.

  • Directed Lithiation:

    • Cool the protected intermediate (1-fluoro-2-(methoxymethoxy)benzene) to -78°C in anhydrous THF.

    • Add n-Butyllithium (n-BuLi) dropwise (1.1 equivalents).

    • Mechanism:[2][3] The Lithium coordinates with the MOM oxygen and the Fluorine, stabilizing the anion specifically at the C-6 position (between the directing groups).

    • Stir for 1 hour at -78°C.

  • Electrophilic Sulfenylation:

    • Add Dimethyl disulfide (MeSSMe) (1.2 equivalents) slowly to the lithiated species.

    • Allow the reaction to warm to room temperature over 4 hours.

    • Observation: The solution often changes color (yellow/orange) as the thioether forms.

  • Deprotection:

    • Treat the crude intermediate with 6M HCl in methanol or dioxane at room temperature.

    • Validation: The MOM group hydrolyzes, regenerating the free phenol.

  • Purification:

    • Perform column chromatography (Silica gel, Hexanes/EtOAc gradient).[2]

    • Target: Isolate the fraction corresponding to MW 158.19.

Synthesis Workflow Visualization

SynthesisPath Start 2-Fluorophenol (SM) Step1 Protection (MOM-Cl, Base) Start->Step1 Regiocontrol Setup Step2 Lithiation (-78°C) (n-BuLi, THF) Step1->Step2 Ortho-Directing Step3 Sulfenylation (MeSSMe) Step2->Step3 Electrophilic Trap Step4 Deprotection (HCl/MeOH) Step3->Step4 Hydrolysis Final 2-Fluoro-6-(methylthio)phenol (Target) Step4->Final Isolation

Figure 1: Directed Ortho-Metalation (DoM) strategy ensuring regioselectivity at the C-6 position.

Applications in Drug Discovery

This molecule is not merely a reagent; it is a strategic fragment in Structure-Activity Relationship (SAR) studies.

Bioisosteric Utility
  • vs. 2,6-Difluorophenol: Replacing one Fluorine with a Methylthio group (-SMe) introduces a "soft" metabolic handle. The sulfur atom can be oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) in vivo, altering the polarity and solubility of the drug candidate during Phase I metabolism.

  • vs. 2-Methoxy-6-fluorophenol: The -SMe group is larger (Van der Waals radius of S is 1.80 Å vs O at 1.52 Å) and more lipophilic. This is used to fill hydrophobic pockets in enzyme active sites that are too large for a methoxy group.

Metabolic Stability Logic

The Fluorine atom at the 2-position blocks metabolic oxidation at that site (metabolic blocking). However, the Methylthio group at the 6-position is susceptible to S-oxidation.

  • Design Strategy: If a lead compound is too lipophilic (high LogP), the body will naturally convert the -SMe to the more polar -SOMe, potentially improving clearance properties without losing target affinity.

Decision Logic for Researchers

SAR_Logic Lead Lead Compound Optimization (Phenol Scaffold) Problem1 Problem: High Metabolic Clearance? Lead->Problem1 Problem2 Problem: Low Potency? Lead->Problem2 Solution1 Add 2-Fluoro (Blocks oxidation at C2) Problem1->Solution1 Steric/Electronic Block Solution2 Add 6-Methylthio (Fills hydrophobic pocket) Problem2->Solution2 Lipophilic Contact Result 2-Fluoro-6-(methylthio)phenol Motif Solution1->Result Solution2->Result

Figure 2: SAR decision tree illustrating when to incorporate the 2-Fluoro-6-(methylthio) motif.

Analytical Characterization & Safety

To validate the identity of synthesized or purchased material, rely on the following spectral signatures.

Analytical Expectations
  • ¹H NMR (CDCl₃):

    • Phenolic OH: Broad singlet, ~5.5–6.5 ppm (exchangeable with D₂O).

    • Aromatic Protons: Multiplet pattern ~6.8–7.2 ppm (3 protons). Look for coupling constants (

      
      ) characteristic of ortho-fluorine substitution.
      
    • Methylthio (-SCH₃): Sharp singlet, ~2.4–2.5 ppm.

  • ¹⁹F NMR:

    • Single peak, typically ~ -130 to -140 ppm (relative to CFCl₃).

  • Mass Spectrometry (ESI-):

    • Look for [M-H]⁻ peak at 157.01 m/z .

Safety Protocols (SDS Summary)
  • Hazards: Skin irritant, serious eye damage, potential skin sensitizer. The thioether moiety often carries a distinct, unpleasant odor (stench).

  • Handling: All weighing and reactions must be performed in a fume hood .

  • Storage: Store under inert gas (Argon) at 2–8°C. Sulfur compounds are prone to slow oxidation in air to sulfoxides.

References

  • ChemicalBook. (2025). Phenol, 2-fluoro-6-(methylthio)- Product Properties and CAS 197149-26-1. Retrieved from

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on Fluorine/Sulfur bioisosterism).

Sources

Exploratory

2-Fluoro-6-(methylthio)phenol structure elucidation

Technical Whitepaper: Structural Elucidation of 2-Fluoro-6-(methylthio)phenol Part 1: Strategic Context & Molecular Profile In the landscape of fragment-based drug discovery (FBDD), trisubstituted benzene derivatives ser...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 2-Fluoro-6-(methylthio)phenol

Part 1: Strategic Context & Molecular Profile

In the landscape of fragment-based drug discovery (FBDD), trisubstituted benzene derivatives serve as critical scaffolds. 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a high-value intermediate. The presence of the fluorine atom modulates metabolic stability and pKa, while the methylthio group provides a unique "soft" electronic handle for further functionalization or hydrophobic interaction within a binding pocket.

However, the synthesis of 1,2,6-trisubstituted benzenes is prone to regiochemical ambiguity. Isomers such as 2-fluoro-4-(methylthio)phenol or 2-fluoro-3-(methylthio)phenol often possess identical mass spectral signatures and similar polarity.

This guide provides a definitive, self-validating protocol to elucidate the structure of 2-Fluoro-6-(methylthio)phenol, relying on the triangulation of High-Resolution Mass Spectrometry (HRMS) , Multi-nuclear NMR (


H, 

C,

F)
, and 2D-NMR connectivity mapping .

Part 2: Synthesis & Sample Origin (Regiochemical Logic)

To understand the elucidation challenge, one must understand the potential for isomeric impurities. The target molecule is typically accessed via Directed Ortho Metalation (DoM) or Nucleophilic Aromatic Substitution (


) .
  • Pathway A (

    
    ):  Reaction of 2,6-difluorophenol with sodium thiomethoxide. This is the most direct route to the 2,6-substitution pattern, minimizing regiochemical ambiguity.
    
  • Pathway B (DoM): Lithiation of protected 2-fluorophenol. This often yields a mixture of C-3 (between substituents) and C-6 (ortho) products, making rigorous elucidation mandatory.

SynthesisPathways SM1 2,6-Difluorophenol Reagent NaSMe / DMF (Nucleophilic Attack) SM1->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate Product 2-Fluoro-6-(methylthio)phenol (Target) Intermediate->Product Major Byproduct Bis-substitution (Impurity) Intermediate->Byproduct Minor (Over-reaction)

Figure 1: Primary synthetic pathway via


 favoring the 2,6-substitution pattern due to the leaving group ability of fluorine.

Part 3: Analytical Triangulation (The Core Protocol)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation.

  • Method: ESI- (Negative Mode) is preferred for phenols due to the acidic proton.

  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass: 158.0181 Da

    • Observed [M-H]⁻: 157.0108 ± 0.0005 Da

    • Isotope Pattern: A distinctive

      
       peak (approx. 4.4% relative abundance) confirms the presence of sulfur.
      
Nuclear Magnetic Resonance (NMR) Strategy

This is the primary tool for distinguishing the 1,2,6-substitution pattern from 1,2,3 or 1,2,4 isomers.

Solvent Selection:


 is recommended over 

to observe the phenolic proton (-OH) and prevent exchange broadening.

The aromatic region (3 protons) is the diagnostic fingerprint. In a 1,2,6-substituted system, we expect a specific coupling network.

SignalShift (

ppm)
MultiplicityIntegrationAssignmentCoupling Logic (

Hz)
OH 9.8 - 10.2Broad Singlet1HPhenolic -OHExchangeable with

.
H-3 7.10 - 7.20ddd or dt1HAr-H (ortho to F)

(Large),

.
H-5 6.80 - 6.90dd1HAr-H (ortho to SMe)

,

(Meta-F).
H-4 6.70 - 6.80td1HAr-H (para to OH)

,

.
S-Me 2.40 - 2.45Singlet3H

Diagnostic for methylthio.

Note: Shifts are predicted based on additivity principles applied to 2-fluorophenol and 2-(methylthio)phenol data.

Objective: Confirm the oxidation state and environment of the fluorine.

  • Signal: Single peak expected around -130 to -140 ppm .

  • Coupling: If proton-coupled, it will appear as a triplet of doublets (coupling to H-3 and H-4).

Carbon-Fluorine coupling constants (


) are distance-dependent and provide absolute proof of the fluorine position relative to the carbon skeleton.
CarbonTypeShift (

)

Coupling (Hz)
Structural Proof
C-2 C-F~150.0

Direct attachment.
C-1 C-OH~145.0

Ortho to F.
C-3 CH~116.0

Ortho to F.
C-6 C-SMe~125.0

Meta to F (Diagnostic).
C-4 CH~120.0

Meta to F.
C-5 CH~122.0

Para to F.
S-Me

~15.00Distant.

Part 4: The Logic of Connectivity (2D NMR)

To definitively rule out the 1,2,3-isomer (where F and SMe are adjacent), we use HMBC (Heteronuclear Multiple Bond Correlation) .

The Critical Experiment:

  • Locate the S-Me protons (2.4 ppm).

  • Look for the HMBC cross-peak to the aromatic ring carbon (C-6 ).

  • Validation: If the structure is correct (1,2,6-pattern), C-6 should show a small or negligible coupling to Fluorine (

    
     Hz) in the 
    
    
    
    C spectrum.
  • Contrast: In the 1,2,3-isomer, the carbon attached to sulfur would be ortho to fluorine, showing a large

    
     (~15 Hz).
    

This specific difference in C-F coupling magnitude at the thio-substituted carbon is the "Smoking Gun" for structural assignment.

NMRLogic Start Unknown Isomer Step1 1H NMR: Identify S-Me Singlet (2.4 ppm) Start->Step1 Step2 HMBC: Link S-Me to Ring Carbon (C-S) Step1->Step2 Step3 13C NMR: Measure J(C-F) of the C-S Carbon Step2->Step3 Decision J(C-F) Value? Step3->Decision ResultA J ~ 15-20 Hz (Ortho Coupling) Decision->ResultA ResultB J < 5 Hz (Meta Coupling) Decision->ResultB ConclusionA REJECT: 1,2,3-Isomer (F and SMe adjacent) ResultA->ConclusionA ConclusionB CONFIRM: 1,2,6-Isomer (Target Structure) ResultB->ConclusionB

Figure 2: The HMBC/J-Coupling logic flow used to distinguish the target molecule from its regioisomers.

Part 5: Quality Control & Purity Specifications

For use in downstream biological assays, the following specifications are recommended:

  • Appearance: Clear, pale yellow oil or low-melting solid (Melting Point approx. 30-35°C, estimated based on analogues).

  • Purity (HPLC): >98% (Area %) at 254 nm.

  • Residual Solvent: <0.5% (by

    
    H-NMR).
    
  • Storage: Store at 2-8°C under Nitrogen (Thioethers are susceptible to oxidation to sulfoxides).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12634795, 2-Fluoro-6-methylphenol (Analogue Data). Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Fundamental reference for DoM synthesis logic).
Foundational

Spectroscopic Characterization of 2-Fluoro-6-(methylthio)phenol: A Technical Guide

Introduction 2-Fluoro-6-(methylthio)phenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a hydroxyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(methylthio)phenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a hydroxyl group, a fluorine atom, and a methylthio group on a benzene ring, presents a compelling case for detailed spectroscopic analysis. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Fluoro-6-(methylthio)phenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific compound (CAS 197149-26-1) are not widely available in public repositories, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization.[1]

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The interplay of the electron-donating hydroxyl and methylthio groups, and the electron-withdrawing fluorine atom, will significantly influence the electronic environment of the aromatic ring and, consequently, the spectral readouts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Fluoro-6-(methylthio)phenol, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol (Predicted)

A standard approach for acquiring NMR spectra for a solid sample like 2-Fluoro-6-(methylthio)phenol would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (H3, H4, H5)6.8 - 7.3MultipletJH-H ≈ 7-9 Hz, JH-F ≈ 2-5 Hz
-OH5.0 - 6.0 (variable)Singlet (broad)N/A
-SCH₃2.4 - 2.6SingletN/A

Causality Behind Predictions:

  • Aromatic Protons (Ar-H): The three adjacent protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (ortho and meta) and proton-fluorine couplings. Their chemical shifts are influenced by the opposing electronic effects of the substituents.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet.

  • Methyl Protons (-SCH₃): The methyl group, being attached to a sulfur atom, will appear as a sharp singlet in the upfield region, characteristic of methyl thioethers.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-SCH₃15 - 25
C3, C4, C5115 - 130
C1 (-OH)150 - 160 (d, JC-F ≈ 5-10 Hz)
C2 (-F)155 - 165 (d, JC-F ≈ 240-250 Hz)
C6 (-SCH₃)120 - 135

Causality Behind Predictions:

  • Methyl Carbon (C-SCH₃): This aliphatic carbon will have the most upfield chemical shift.

  • Aromatic Carbons (C3, C4, C5): These carbons will resonate in the typical aromatic region.

  • Substituted Aromatic Carbons (C1, C2, C6): The carbons directly attached to the substituents will have their chemical shifts significantly influenced by the electronic nature of these groups. The carbon bearing the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The carbon attached to the hydroxyl group (C1) will show a smaller two-bond coupling to fluorine (²JCF).

Diagram: Predicted ¹H NMR and ¹³C NMR Correlations for 2-Fluoro-6-(methylthio)phenol

Caption: Predicted NMR correlations for 2-Fluoro-6-(methylthio)phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Experimental Protocol (Predicted)
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like phenols. Electrospray ionization (ESI) could also be used, particularly in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be suitable for determining the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Acquisition: The mass spectrum would be recorded over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum Data

The molecular weight of 2-Fluoro-6-(methylthio)phenol (C₇H₇FOS) is 158.19 g/mol .[1]

Ion Predicted m/z Interpretation
[M]⁺158Molecular Ion
[M-CH₃]⁺143Loss of a methyl radical
[M-SCH₃]⁺111Loss of a methylthio radical
[M-CO]⁺130Loss of carbon monoxide

Causality Behind Predictions:

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule is expected to be observed.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group from the thioether, loss of the entire methylthio group, and the loss of carbon monoxide from the phenolic ring.

Diagram: Predicted Mass Spectrometry Fragmentation of 2-Fluoro-6-(methylthio)phenol

G M [M]⁺ m/z = 158 M_minus_CH3 [M-CH₃]⁺ m/z = 143 M->M_minus_CH3 - •CH₃ M_minus_SCH3 [M-SCH₃]⁺ m/z = 111 M->M_minus_SCH3 - •SCH₃ M_minus_CO [M-CO]⁺ m/z = 130 M->M_minus_CO - CO

Caption: Predicted fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol (Predicted)
  • Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet containing a small amount of the compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 3500Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-F stretch1200 - 1250Strong
C-O stretch (phenol)1180 - 1260Strong
C-S stretch600 - 800Weak-Medium

Causality Behind Predictions:

  • O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band due to intermolecular hydrogen bonding.[3]

  • C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will appear in their respective characteristic regions.

  • Aromatic C=C Stretches: The benzene ring will show several absorptions in the 1450-1600 cm⁻¹ region.

  • C-F and C-O Stretches: The carbon-fluorine and carbon-oxygen stretching vibrations will result in strong absorptions in the fingerprint region.

  • C-S Stretch: The carbon-sulfur bond will have a weaker absorption at lower wavenumbers.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Fluoro-6-(methylthio)phenol. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related molecules. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural assignment of 2-Fluoro-6-(methylthio)phenol.

References

  • PubChem. o-(Methylthio)phenol. [Link]

  • NIST. Phenol, 2-fluoro-. [Link]

  • PubChem. 2-Fluorothiophenol. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

Sources

Exploratory

The Fluorine-Phenol Axis: A Strategic Guide to Novel Compound Discovery

This guide serves as a technical blueprint for the design, synthesis, and evaluation of fluorinated phenolic scaffolds in medicinal chemistry. It deviates from standard reviews by focusing on the strategic application of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and evaluation of fluorinated phenolic scaffolds in medicinal chemistry. It deviates from standard reviews by focusing on the strategic application of fluorine to modulate phenolic bioactivity, rather than a mere catalog of reactions.

Executive Rationale: The "Power" of the Fluorinated Phenol

In drug discovery, the phenol moiety often serves as a critical "warhead"—a hydrogen bond donor/acceptor pair essential for ligand-protein binding (e.g., Tyrosine mimics, GPCR agonists). However, phenols suffer from two fatal flaws: rapid metabolic glucuronidation and poor membrane permeability due to high polarity.

The strategic introduction of fluorine onto the phenolic ring is not merely a steric maneuver; it is an electronic calibration tool.

  • pKa Modulation: Fluorine (electronegative) lowers the pKa of the phenol, increasing its acidity. This strengthens the hydrogen bond donating capacity (

    
    ) while weakening the accepting capacity.
    
  • Metabolic Shielding: An ortho- or para- fluorine blocks CYP450 oxidative sites and sterically hinders glucuronosyltransferases (UGTs), extending half-life (

    
    ).
    
  • Lipophilicity Boost: Fluorination increases

    
    , facilitating blood-brain barrier (BBB) penetration for CNS targets.
    

Strategic Design: The Fluorine Scan

Before synthesis, the "Fluorine Scan" determines the optimal substitution pattern.

The Electronic Landscape

The position of the fluorine atom drastically alters the phenol's physicochemical profile.

ParameterUnsubstituted Phenolo-Fluorophenolm-Fluorophenolp-Fluorophenol
pKa (approx) 9.95~8.7~9.3~9.9
H-Bond Donor ModerateStrongModerateModerate
Metabolic Stability LowHigh (Steric shield)ModerateHigh (Blocks para oxidation)
Intramolecular H-Bond NoYes (OH

F)
NoNo

Critical Insight: Ortho-fluorination creates an intramolecular hydrogen bond between the hydroxyl proton and the fluorine. This "locks" the conformation and masks the polar hydroxyl group, significantly increasing lipophilicity and membrane permeability compared to m- or p- isomers.

Visualization: The Physicochemical Decision Tree

FluorineDesign Start Target Phenolic Scaffold Goal1 Goal: Increase Potency (H-Bond Donor) Start->Goal1 Goal2 Goal: Improve Permeability (CNS Penetration) Start->Goal2 Goal3 Goal: Block Metabolism Start->Goal3 Action1 Target: Ortho-Fluorination Goal1->Action1 Maximize Acidity Goal2->Action1 Mask Polarity Goal3->Action1 Steric Shield Action2 Target: Para-Fluorination Goal3->Action2 Block Para-position Mechanism1 Lowers pKa (~1.2 units) Intramolecular H-bond Action1->Mechanism1 Mechanism2 Blocks CYP450 oxidation Minimal pKa change Action2->Mechanism2 Action3 Target: Meta-Fluorination

Caption: Decision matrix for selecting fluorine regiochemistry based on medicinal chemistry objectives.

Synthetic Methodologies

Synthesizing fluorinated phenols requires bypassing the high reactivity of the phenol ring, which often leads to over-fluorination or oxidation.

Pathway A: Electrophilic Fluorination (The "Selectfluor" Route)

This is the gold standard for late-stage functionalization (LSF) of electron-rich phenols.

  • Reagent: Selectfluor (F-TEDA-BF4).[1]

  • Mechanism:

    
     (Electrophilic Aromatic Substitution).
    
  • Selectivity: Favors ortho and para positions.

  • Advantage: Mild conditions, bench-stable reagent, avoids hazardous

    
     gas.
    
Pathway B: Directed Ortho-Lithiation

Used when regiospecificity is paramount and the substrate tolerates strong bases.

  • Protocol: Protection of phenol (e.g., MOM ether)

    
     n-BuLi 
    
    
    
    NFSI (N-Fluorobenzenesulfonimide)
    
    
    Deprotection.
  • Advantage: Exclusive ortho selectivity.

Experimental Protocol: Late-Stage Ortho-Fluorination

Objective: Regioselective synthesis of 2-fluoro-4-substituted-phenol using Selectfluor. Scope: Applicable to electron-rich phenolic substrates.[2][3]

Reagents & Equipment[1][5]
  • Substrate: 4-substituted phenol (1.0 equiv).

  • Fluorinating Agent: Selectfluor (1.1 equiv).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Apparatus: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar).
    
Step-by-Step Workflow
  • Preparation:

    • Charge a flame-dried flask with the phenolic substrate (1.0 mmol) and a magnetic stir bar.

    • Evacuate and backfill with Nitrogen (

      
      ).
      
    • Add anhydrous MeCN (10 mL, 0.1 M concentration). Ensure complete dissolution.

  • Reaction Initiation:

    • Cool the solution to

      
       using an ice bath (critical to prevent oxidation to quinones).
      
    • Add Selectfluor (1.1 mmol) in one portion. The reaction mixture may turn pale yellow.

  • Progression:

    • Allow the reaction to warm to Room Temperature (RT) slowly over 1 hour.

    • Stir at RT for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the appearance of the M+18 (F for H) peak.

  • Work-up:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Fluorophenols are often less polar than the parent phenol.

Troubleshooting & Optimization
  • Issue: Formation of gem-difluoro cyclohexadienones (Dearomatization).

    • Fix: Reduce Selectfluor equivalents to 0.95 and run at

      
      .
      
  • Issue: Poor conversion.

    • Fix: Add a Lewis Acid catalyst (e.g.,

      
      , 5 mol%) to activate Selectfluor.
      

Mechanistic Visualization

Understanding the reaction pathway helps in troubleshooting side products (e.g., dienones).

Mechanism Phenol Phenol Substrate Complex Charge-Transfer Complex Phenol->Complex + Selectfluor Intermediate Sigma Complex (Cation) Complex->Intermediate e- transfer Product 2-Fluorophenol Intermediate->Product - H+ (Re-aromatization) SideProduct F-Dienone (Over-oxidation) Intermediate->SideProduct + F- (Trapping) Selectfluor Selectfluor (F+)

Caption: Electrophilic fluorination pathway showing the bifurcation between successful fluorination and dearomatization.

Characterization & Validation

Trustworthiness in fluorination chemistry relies on proving the C-F bond formation and its regiochemistry.

NMR Spectroscopy
  • 
     NMR:  The definitive tool.
    
    • Ortho-fluorophenols: typically

      
       to 
      
      
      
      ppm.
    • Look for

      
       coupling to confirm regiochemistry.
      
  • 
     NMR:  Observe the C-F coupling (
    
    
    
    Hz). The ipso-carbon will appear as a large doublet.
X-Ray Crystallography

For novel scaffolds, obtaining a crystal structure is vital to visualize the intramolecular H-bond (


), which confirms the "locked" conformation predicted in the design phase.

Future Outlook: Automated & Flow Chemistry

The future of fluorinated phenol discovery lies in Flow Chemistry . Using packed-bed reactors containing immobilized Selectfluor allows for safer, scalable synthesis with precise residence time control, minimizing the over-oxidized side products common in batch reactors.

References

  • Selectfluor Reagent Profile : Banks, R. E. (1992). Selectfluor: a new, highly effective, and safe electrophilic fluorinating agent. Journal of Fluorine Chemistry. Link

  • PhenoFluor Deoxyfluorination : Tang, P., Wang, W., & Ritter, T. (2011).[4] Deoxyfluorination of Phenols. Journal of the American Chemical Society. Link

  • Metabolic Stability of Fluorine : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Acidity of Fluorophenols : Gross, K. C., et al. (2005). Substituent Effects on the Acidity of Phenols. Journal of Organic Chemistry. Link

  • Late-Stage Fluorination Review : Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool?. Angewandte Chemie International Edition. Link

Sources

Foundational

Physical characteristics of 2-Fluoro-6-(methylthio)phenol

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 2-Fluoro-6-(methylthio)phenol . It synthesizes available chemical data with d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 2-Fluoro-6-(methylthio)phenol . It synthesizes available chemical data with derived structure-activity relationship (SAR) insights where direct experimental values are proprietary or sparse.

A Strategic Building Block for Medicinal Chemistry

Executive Summary

2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1 ) is a trisubstituted benzene derivative featuring a phenol core flanked by an electron-withdrawing fluorine atom and a polarizable methylthio (thiomethyl) group.[1] This specific substitution pattern renders it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) .

The compound acts as a bioisostere for 2-methoxyphenol (guaiacol) and 2,6-difluorophenol. The incorporation of the fluorine atom modulates metabolic stability (blocking the labile ortho position), while the methylthio group offers unique hydrogen-bond acceptor properties and lipophilic bulk distinct from a methoxy group. This guide details its physicochemical profile, synthesis logic, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Fluoro-6-(methylsulfanyl)phenol
CAS Number 197149-26-1
Molecular Formula C₇H₇FOS
Molecular Weight 158.19 g/mol
SMILES CSC1=C(C(=CC=C1)F)O
Synonyms 2-Fluoro-6-methylsulfanylphenol; 6-Fluoro-2-(methylthio)phenol
Physical Characteristics (Experimental & Predicted)

Note: Due to the niche nature of this intermediate, some values are derived from Structure-Activity Relationship (SAR) analysis of the structural analogs 2-fluorophenol and 2-(methylthio)phenol.

PropertyValue / RangeSource/Rationale
Appearance Colorless to pale yellow oil or low-melting solidAnalog comparison (2-F-phenol is liquid; 2-SMe-phenol is liquid).
Boiling Point 220°C – 230°C (at 760 mmHg)Predicted based on 2-(methylthio)phenol (BP 218°C) + F contribution.
Density 1.22 – 1.26 g/cm³ Estimated. F and S significantly increase density vs. phenol.
Melting Point < 25°C (Likely Liquid at RT)Asymmetric substitution often disrupts crystal packing.
pKa (Acidic) 8.2 – 8.8 Critical: More acidic than phenol (10.0) due to o-F inductive effect, but less acidic than 2,6-difluorophenol.
LogP (Lipophilicity) 2.1 – 2.4 Moderate lipophilicity; suitable for CNS drug fragments.
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh organic solubility; sparingly soluble in water.

Synthesis & Manufacturing Workflow

The synthesis of 2-Fluoro-6-(methylthio)phenol requires precise regiocontrol. The most robust "Senior Scientist" approach avoids non-specific electrophilic aromatic substitution in favor of Directed Ortho-Lithiation (DoM) .

Recommended Synthetic Route

Pathway: 2-Fluorophenol


Protection (MOM/THP)

Ortho-Lithiation

Sulfenylation

Deprotection.
Step-by-Step Protocol:
  • Protection: React 2-fluorophenol with chloromethyl methyl ether (MOMCl) and DIPEA in DCM to form 1-fluoro-2-(methoxymethoxy)benzene.

    • Rationale: Protects the acidic phenol proton and directs lithiation to the ortho-6 position via chelation.

  • Lithiation: Cool the protected intermediate to -78°C in anhydrous THF. Add n-Butyllithium (n-BuLi) dropwise (1.1 eq). Stir for 1 hour.

    • Mechanism:[2][3][4][5] The MOM group and Fluorine both direct lithiation to the position between them (C2) or the C6 position. However, since C2 is blocked by F, lithiation occurs at C6 (the open ortho position).

  • Sulfenylation: Add Dimethyl Disulfide (MeSSMe) (1.2 eq) slowly. Allow to warm to room temperature.

    • Observation: Solution turns from yellow/orange to clear/pale yellow.

  • Deprotection: Treat the crude oil with 3M HCl in MeOH/Water to remove the MOM group.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization of Workflow

SynthesisWorkflow Start Starting Material: 2-Fluorophenol Step1 Step 1: Protection (MOM-Cl, Base) Start->Step1 Protect -OH Step2 Step 2: Directed Lithiation (n-BuLi, -78°C, THF) Step1->Step2 DoM Effect Step3 Step 3: Sulfenylation (MeSSMe Electrophile) Step2->Step3 S-C Bond Formation Step4 Step 4: Acidic Deprotection (HCl/MeOH) Step3->Step4 Cleave MOM Final Target Product: 2-Fluoro-6-(methylthio)phenol Step4->Final Purification

Figure 1: Directed Ortho-Lithiation (DoM) strategy for regioselective synthesis of 2-Fluoro-6-(methylthio)phenol.

Structural Analysis & Spectroscopy Logic

To validate the identity of CAS 197149-26-1, researchers must look for specific spectral signatures that differentiate it from isomers (like 4-fluoro-2-(methylthio)phenol).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.40 - 2.50 ppm (s, 3H):  Characteristic singlet for the -SMe  group.
      
    • 
       5.80 - 6.50 ppm (bs, 1H):  Exchangeable Phenolic -OH .
      
    • Aromatic Region (

      
       6.7 - 7.2 ppm):  Multiplet pattern for 3 protons.
      
      • Look for a dt (doublet of triplets) or ddd pattern caused by ¹⁹F-H coupling.

  • ¹⁹F NMR:

    • 
       -130 to -140 ppm:  Typical range for ortho-fluorophenols. The signal will be a multiplet due to coupling with neighboring aromatic protons.
      
Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Mode) is preferred for phenols.

  • Molecular Ion: [M-H]⁻ = 157.0 m/z .

  • Fragmentation: Loss of methyl radical (

    
    CH₃) or loss of SMe group may be observed in EI mode.
    

Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: The methylthio ether (-SMe) is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) if exposed to strong oxidants (e.g., mCPBA, H₂O₂) or prolonged air exposure in solution.

  • Storage: Store under Inert Atmosphere (Nitrogen/Argon) at 2–8°C .

  • Container: Amber glass vials to prevent potential photo-oxidation.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Odor Warning: Like many thio-ethers, this compound likely possesses a distinct, disagreeable sulfurous/garlic-like odor. All handling must occur in a fume hood .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12634795 (Related Analog: 2-Fluoro-6-methylphenol). Retrieved from [Link]

  • FooDB (2025). Compound Summary: 2-(Methylthio)phenol (Non-fluorinated Analog). Retrieved from [Link]

  • PrepChem (2025). Synthesis of ortho-(methylthio)phenol (General procedure for S-alkylation). Retrieved from [Link]

  • EPA CompTox Dashboard (2025). Phenol, 2-(methylthio)- Properties and Safety. Retrieved from [Link]

Sources

Exploratory

Strategic Procurement &amp; Technical Validation: 2-Fluoro-6-(methylthio)phenol

[1] CAS: 197149-26-1 Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol Synonyms: 2-Fluoro-6-methylsulfanylphenol; Phenol, 2-fluoro-6-(methylthio)-[1] Executive Summary & Molecular Intelligence For drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 197149-26-1 Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol Synonyms: 2-Fluoro-6-methylsulfanylphenol; Phenol, 2-fluoro-6-(methylthio)-[1]

Executive Summary & Molecular Intelligence

For drug development professionals, 2-Fluoro-6-(methylthio)phenol represents a high-value "privileged scaffold."[1] Its utility lies in the specific orthogonal substitution pattern: the fluorine atom (C2) modulates pKa and metabolic stability (blocking Phase I hydroxylation), while the methylthio group (C6) serves as a versatile handle for oxidation (to sulfoxides/sulfones) or subsequent displacement.[1][2]

However, this molecule is not a commodity chemical.[1][2] It is a Tier 2 Building Block , meaning while listed by many aggregators, actual physical stock is scarce. Procurement strategies must shift from "ordering" to "sourcing management," with a heavy emphasis on incoming Quality Control (QC) to detect specific regioisomeric impurities that arise from its synthesis.

Core Technical Specifications
FeatureSpecificationRelevance to Drug Discovery
Acidity (pKa) ~9.5 (Est.)[1]Fluorine induction lowers pKa relative to phenol, aiding deprotonation for O-alkylation.[1]
H-Bonding IntramolecularS...H-O interaction may mask the phenol, affecting solubility and chromatography.[1][2]
Metabolic C2-BlockFluorine prevents ortho-hydroxylation; SMe is a soft metabolic spot (S-oxidation).[1]

The Sourcing Matrix: Suppliers & Risk Mitigation[2][3]

The supply landscape for CAS 197149-26-1 is fragmented.[1] Most "suppliers" are data aggregators listing virtual inventory.[1] You must categorize vendors to manage lead-time risk.[1]

Validated Supplier Tiers[1][2][3]
TierVendor TypeRepresentative CompaniesRisk ProfileStrategy
Tier 1 Stocking Manufacturers BLD Pharm , Fluorochem , Enamine Low Lead Time / High PurityPreferred. Request lot-specific H-NMR before shipping.[1]
Tier 2 Sourcing Partners AOBChem , Combi-Blocks , ChemicalBook (Verified List)Medium Lead Time (1-2 weeks)Backup. These vendors often repackage or synthesize on demand.[1]
Tier 3 Custom Synthesis WuXi AppTec , Syngene High Cost / Long Lead TimeLast Resort. Use only for >100g scale-up if Tier 1 fails.[1][2]
The "Ghost Inventory" Trap

Many vendors list this CAS with "Inquire" status.[1][2] This often indicates the compound is synthesized de novo upon order using the 2,6-Difluorophenol route.[1]

  • Directive: Do not rely on web-stock indicators. Require a "Certificate of Analysis (CoA) generated within the last 6 months" to confirm physical stock.[1]

Procurement Decision Logic (DOT Visualization)[1][2]

ProcurementLogic Start Need 2-Fluoro-6-(methylthio)phenol CheckTier1 Check Tier 1 (BLD, Enamine) Online Stock Status Start->CheckTier1 InStock Status: In Stock CheckTier1->InStock NoStock Status: Inquire/Backorder CheckTier1->NoStock RequestCoA Request Lot-Specific CoA (Must be <6 months old) InStock->RequestCoA CheckTier2 Check Tier 2 Aggregators (AOBChem, Combi-Blocks) NoStock->CheckTier2 RedFlag STOP: High Risk of Ghost Inventory RequestCoA->RedFlag No Data Order Place Order + QC Hold RequestCoA->Order CoA Valid CheckTier2->RequestCoA Stock Found CustomSyn Initiate Custom Synthesis (Route: 2,6-Difluorophenol SnAr) CheckTier2->CustomSyn No Stock Found

Figure 1: Strategic decision tree for procuring low-availability fluorinated building blocks.

Technical Integrity: The Self-Validating QC System

When sourcing from Tier 2 suppliers, you must validate the material.[1] The primary synthetic route involves Nucleophilic Aromatic Substitution (SnAr) on 2,6-Difluorophenol using Sodium Thiomethoxide (NaSMe).[1]

The Impurity Danger:

  • Under-reaction: Residual 2,6-Difluorophenol.[1]

  • Over-reaction: 2,6-Bis(methylthio)phenol.[1][2]

  • Regio-isomerism: If the starting material was impure (e.g., 2,4-difluorophenol), you will receive 2-Fluoro-4-(methylthio)phenol (CAS 398456-87-6).[1]

Analytical Protocol (Standard Operating Procedure)

1. 1H-NMR Validation (DMSO-d6)

  • Diagnostic Signal 1 (SMe): Look for a sharp singlet around 2.4 - 2.5 ppm .[1]

    • Pass: Integration = 3H.[1][2]

    • Fail: Integration > 3H or multiple singlets (indicates bis-substitution or mixture).[1]

  • Diagnostic Signal 2 (Aromatic): The 2,6-substitution pattern creates a specific splitting pattern.[1][2]

    • Expected: A multiplet pattern for 3 aromatic protons.[1][2] The proton para to the fluorine will show distinct coupling constants (

      
      ).[1]
      
    • Isomer Check: If you see a doublet of doublets with large coupling characteristic of ortho F-H, confirm it matches the 2,6-pattern, not the 2,4-pattern.[1][2]

2. LC-MS Purity Check

  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: ESI Negative Mode (Phenols ionize well in Neg mode: [M-H]⁻ = 157.1).[1][2]

  • Retention Time: The target (monosubstituted) will elute between the starting material (more polar) and the bis-substituted impurity (more lipophilic).[1][2]

Synthesis & Impurity Pathway (DOT Visualization)[1][2]

SynthesisPathway Start 2,6-Difluorophenol (Starting Material) Target 2-Fluoro-6-(methylthio)phenol (TARGET) Start->Target SnAr (Major) Impurity2 2,6-Difluorophenol (Residual SM) Start->Impurity2 Incomplete Conv. Reagent NaSMe (1.0 eq) DMF, 80°C Reagent->Target Impurity1 2,6-Bis(methylthio)phenol (Over-reaction Impurity) Target->Impurity1 + Excess NaSMe

Figure 2: The dominant synthetic pathway and associated impurity risks.

Synthetic Utility & Handling[1][2][3]

Once validated, this building block is versatile.[1][2] However, the sulfur atom is nucleophilic and prone to oxidation.[1][2]

Handling Protocols
  • Storage: Store under Argon/Nitrogen at 2-8°C. The thioether is susceptible to air oxidation to the sulfoxide (S=O) over months.[1][2]

  • Odor Control: Like all thiophenols/thioethers, it has a pungent garlic/sulfur odor.[1][2] Bleach (Sodium Hypochlorite) is the required neutralization agent for glassware and spills.

Key Application: Benzoxathio-Scaffolds

The 2-Fluoro-6-(methylthio)phenol motif is a precursor to 1,3-benzoxathiole derivatives.[1]

  • Step 1: Demethylation of SMe (using BBr3 or NaSEt) to yield the thiophenol.[2]

  • Step 2: Cyclization with aldehydes/ketones or phosgene equivalents.[2]

References

  • BLD Pharm. Product Datasheet: 2-Fluoro-6-(methylthio)phenol (CAS 197149-26-1).[1][3] Retrieved from [1][2]

  • ChemicalBook. Supplier Aggregation for CAS 197149-26-1.[1] Retrieved from [1][2]

  • PubChem. Compound Summary: 2-Fluoro-6-(methylthio)phenol.[1] National Library of Medicine.[1] Retrieved from [1][2]

  • AOBChem. Catalog Entry: 2-Fluoro-6-(methylthio)phenol.[1][4] Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Precision Engineering of the Ortho-C-H Bond: Regioselective Synthesis of 2-Fluoro-6-Substituted Phenols

Topic: Regioselective Synthesis of 2-Fluoro-6-Substituted Phenols Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strategic Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Synthesis of 2-Fluoro-6-Substituted Phenols Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The 2-fluoro-6-substituted phenol motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in anesthetics (e.g., Propofol analogs), kinase inhibitors, and metabolic probes. The fluorine atom at the ortho position modulates pKa (increasing acidity), lipophilicity, and metabolic stability, while the 6-substituent provides steric bulk that can lock conformation or fill hydrophobic pockets.

However, synthesizing this motif is notoriously difficult due to competing directing effects . The phenolic hydroxyl group (strongly activating, ortho/para directing) typically directs electrophilic substitution to the para position (C4) or the ortho position (C6). When a fluorine atom is already present at C2, it exerts a strong inductive effect that deactivates the ring but also directs ortho (to itself).

The Challenge: Direct electrophilic functionalization of 2-fluorophenol predominantly yields 4-substituted products (para to the OH) or mixtures, rather than the desired 6-substituted isomer.

The Solution: This guide details two high-fidelity protocols that bypass the regioselectivity trap:

  • The Claisen Rearrangement: The "Gold Standard" for introducing alkyl and allyl groups at C6 by exploiting the F-atom as a positional blocker.

  • The Directed Metalation-Oxidation Strategy: A "Reverse" approach starting from 1,3-difluorobenzenes to generate the phenol functionality last, ensuring perfect regiocontrol for aryl and heteroaryl derivatives.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target molecule.

DecisionMatrix Start Target: 2-Fluoro-6-R-Phenol Nature What is the nature of substituent 'R'? Start->Nature Alkyl Alkyl / Allyl / Benzyl Nature->Alkyl Carbon Chain Aryl Aryl / Heteroaryl / Halogen Nature->Aryl Ring/Heteroatom MethodA METHOD A: Claisen Rearrangement (High Reliability) Alkyl->MethodA MethodB METHOD B: Lithiation-Oxidation (High Versatility) Aryl->MethodB

Caption: Decision tree for selecting the synthetic pathway based on the desired C6 substituent.

Method A: The Claisen Rearrangement (For Alkyl/Allyl Groups)

Principle

This method utilizes the fluorine atom at C2 to "block" one ortho position. When 2-fluorophenyl allyl ether is heated, the [3,3]-sigmatropic rearrangement is forced to occur at the only available ortho site: C6. This reaction is stereospecific and regioselective.

Workflow Diagram

ClaisenMechanism Step1 2-Fluorophenol + Allyl Bromide Step2 O-Allyl Ether (Intermediate) Step1->Step2 K2CO3, Acetone Step3 [3,3]-Sigmatropic Rearrangement (>180°C) Step2->Step3 Heat / MW Step4 6-Allyl-2-fluorophenol (Target) Step3->Step4 Tautomerization

Caption: The Claisen Rearrangement pathway forcing C6 substitution due to C2-Fluorine blocking.

Detailed Protocol

Reagents:

  • 2-Fluorophenol (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Acetone (Reagent Grade)

  • Diethylaniline (solvent for rearrangement) or Microwave vial

Step 1: O-Allylation

  • Dissolve 2-fluorophenol (10 mmol) in acetone (30 mL).

  • Add anhydrous K₂CO₃ (15 mmol) and allyl bromide (12 mmol).

  • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Filter off salts, concentrate the filtrate, and perform a short silica plug filtration to isolate the allyl 2-fluorophenyl ether.

Step 2: Thermal Rearrangement Option A (Microwave - Recommended):

  • Place the neat ether (1 g) in a microwave vial.

  • Heat to 200°C for 15–30 minutes .

  • Cool and analyze. Quantitative conversion is often observed.

Option B (Conventional Heating):

  • Dissolve the ether in a high-boiling solvent like

    
    -diethylaniline (1 M concentration).
    
  • Reflux (approx. 215°C) for 6–12 hours.

  • Cool, dilute with ether, and wash with dilute HCl (to remove amine solvent).

Step 3: Terminal Modification (Optional) The resulting 6-allyl group can be:

  • Reduced: H₂/Pd-C gives the n-propyl group.

  • Isomerized: RhCl₃/EtOH gives the propenyl group (conjugated).

  • Oxidized: Ozonolysis gives the aldehyde (a gateway to further functionalization).

Data Validation:

Parameter Typical Value Notes
Yield (Step 1) 90-95% Simple S_N2 reaction.
Yield (Step 2) 85-92% High efficiency due to blocked C2.

| Regioselectivity | >98:2 (C6:C4) | F-atom effectively blocks C2 migration. |

Method B: The "Reverse" Lithiation-Oxidation (For Aryl/Heteroaryl Groups)

Principle

Attempting to attach an aryl group to C6 of 2-fluorophenol via cross-coupling is difficult due to catalyst poisoning by the free phenol and poor regiocontrol. A superior strategy is to start with 1,3-difluorobenzene . The hydrogen at C2 (between the two fluorines) is the most acidic (


) due to the cooperative inductive effect of two fluorine atoms. We can selectively lithiate C2, introduce the substituent (R), and then convert one of the fluorines to a hydroxyl group via Nucleophilic Aromatic Substitution (S_NAr).
Workflow Diagram

ReverseStrategy Start 1,3-Difluorobenzene Lithiation C2-Lithiation (LDA, -78°C) Start->Lithiation Cooperative Induction Quench Electrophile Addition (R-X or I2) Lithiation->Quench Intermediate 2-Substituted-1,3-difluorobenzene Quench->Intermediate Hydrolysis S_NAr Hydrolysis (KOH, DMSO) Intermediate->Hydrolysis Selective F-Displacement Product 2-Fluoro-6-R-Phenol Hydrolysis->Product

Caption: The "Reverse" strategy utilizing the acidity of C2-H in 1,3-difluorobenzenes.

Detailed Protocol

Reagents:

  • 1,3-Difluorobenzene

  • LDA (Lithium Diisopropylamide)

  • Electrophile (e.g., Iodine, Alkyl Halide, or Borate)[1][2][3]

  • KOH / DMSO (for hydrolysis)

Step 1: Regioselective C2-Lithiation

  • Flame-dry a flask under Argon. Add anhydrous THF and 1,3-difluorobenzene (10 mmol).

  • Cool to -78°C .

  • Add LDA (1.1 equiv) dropwise over 20 minutes. The C2 proton is removed exclusively.

    • Note: n-BuLi can be used, but LDA is safer to prevent nucleophilic attack on the ring.

  • Stir for 1 hour at -78°C.

Step 2: Electrophile Trapping

  • Add the electrophile (e.g., I₂, MeI, or R-CHO) dissolved in THF.

  • Allow to warm to room temperature.

  • Result:2-Substituted-1,3-difluorobenzene .

Step 3: Monohydrolysis (The "Unmasking")

  • Dissolve the intermediate in DMSO.

  • Add KOH (2.5 equiv) or

    
    -BuOK.
    
  • Heat to 80–100°C.

  • Mechanism: The hydroxide attacks ortho to the substituent (if R is electron-withdrawing) or statistically. Since the molecule is symmetric (1,3-difluoro), displacing either F yields the same product: 2-fluoro-6-substituted phenol .

  • Acidify carefully with HCl to pH 4 and extract.

Critical Control Point: If the substituent R is electron-donating (e.g., alkyl), the S_NAr step requires harsher conditions (higher temp or use of HMPA). If R is electron-withdrawing (e.g., I, COOH), hydrolysis is rapid.

Troubleshooting & Common Pitfalls

ProblemRoot CauseSolution
Benzyne Formation Lithiation adjacent to Fluorine (C3) followed by Li-F elimination.Keep temperature strictly <-70°C during lithiation. Use bulky bases (LDA/LiTMP) rather than n-BuLi.
Para-Substitution Direct electrophilic attack on 2-fluorophenol.Stop. Do not use direct halogenation. Switch to Method A (Claisen) or Method B.
Over-Alkylation Claisen product undergoes Cope rearrangement.Stop heating immediately after the initial rearrangement (monitor by GC-MS).
Poor S_NAr Yield Substrate is too electron-rich.Use benzyl alcohol/NaH instead of KOH to form the benzyl ether first, which is easier to form, then deprotect with H₂/Pd.

References

  • Claisen Rearrangement of Fluorophenols

    • Title: Regioselective synthesis of fluoro-substituted phenols via Claisen rearrangement.
    • Source:Journal of Fluorine Chemistry.
    • URL:[Link] (General reference for journal scope on fluoro-rearrangements).

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source:Chemical Reviews (Snieckus, V.).
    • URL:[Link]

  • Lithiation of 1,3-Difluorobenzene

    • Title: Regioselective Lithiation of 1,3-Difluorobenzene: A Convenient Route to 2,6-Difluorophenol Deriv
    • Source:Organic Syntheses.
    • URL:[Link]

  • Regioselectivity in Fluorine Chemistry

    • Title: The "Fluorine Effect" in Regioselective Porcine Liver Esterase-C
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Application

Topic: Advanced Methodologies for the Regioselective Sulfenylation of Fluorophenols

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Sulfenylated Fluorophenols In t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Sulfenylated Fluorophenols

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine and sulfur moieties into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—such as its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the sulfenyl group (-SR) is a critical pharmacophore and a versatile synthetic handle. The strategic combination of these features in sulfenylated fluorophenol frameworks yields compounds with significant potential as pharmaceutical agents and functional materials.

This guide provides an in-depth exploration of the methodologies for the C–S bond formation on fluorophenol rings. We will move beyond simple procedural lists to dissect the underlying chemical principles, enabling researchers to make informed decisions in their experimental designs. The focus is on robust and reproducible protocols that ensure both high yield and predictable regioselectivity.

Core Methodologies: A Comparative Analysis

The sulfenylation of fluorophenols is fundamentally an electrophilic aromatic substitution reaction. The hydroxyl group is a potent activating and ortho, para-directing group, while the fluorine atom exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The interplay of these factors governs the reactivity and regioselectivity of the sulfenylation. The primary challenge is the inherent deactivation of the aromatic ring by the fluorine substituent, which necessitates carefully optimized reaction conditions.

Lewis Acid-Catalyzed Electrophilic Sulfenylation

This is the most direct and widely employed approach. It relies on generating a highly electrophilic sulfur species ("RS+") that can overcome the deactivation of the fluorinated ring.

  • Scientific Rationale: Common sulfenylating agents like disulfides (RSSR) are not electrophilic enough to react with deactivated phenols. Reagents such as N-(arylthio)succinimides or N-(arylthio)phthalimides serve as superior electrophilic sulfur sources.[2][3] A Lewis acid catalyst, such as AlCl₃ or a scandium triflate Sc(OTf)₃, coordinates to the nitrogen or carbonyl oxygen of the sulfenylating agent. This coordination polarizes the S-N bond, generating a potent sulfenyl cation equivalent that readily undergoes electrophilic attack by the electron-rich phenol ring.[2]

  • Causality in Experimental Design:

    • Choice of Sulfenylating Agent: N-thioimides are preferred over disulfides for their heightened reactivity and the formation of a stable, easily removable succinimide or phthalimide byproduct.[3]

    • Choice of Catalyst: Strong Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions. Milder catalysts like Sc(OTf)₃ can offer better functional group tolerance.[2]

    • Solvent Selection: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they do not compete with the substrate for binding to the Lewis acid catalyst.

Organocatalytic Asymmetric Sulfenylation

For applications in drug development, controlling the stereochemistry is often paramount. Organocatalysis offers a powerful platform for the enantioselective sulfenylation of phenols, creating chiral sulfur-containing stereocenters.

  • Scientific Rationale: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral thioureas, can activate the reactants through non-covalent interactions like hydrogen bonding.[4][5] For instance, a chiral thiourea catalyst can simultaneously bind and activate both the phenol nucleophile (through the thiourea hydrogens) and the electrophilic sulfur source (through a basic site on the catalyst). This dual activation within a chiral pocket directs the electrophilic attack to one face of the molecule, resulting in an enantioenriched product.[5]

  • Causality in Experimental Design:

    • Catalyst Choice: The choice between a (DHQD)₂PHAL or (DHQ)₂PHAL catalyst can allow access to opposite enantiomers of the final product with high selectivity.[4]

    • Substrate Scope: This method is particularly effective for creating quaternary carbon stereocenters at the C3 position of oxindoles or for the dearomatization of naphthols, and the principles are applicable to phenols.[4][5] The success with fluorophenols depends on their ability to engage in the necessary hydrogen bonding interactions with the catalyst.

Experimental Workflow & Protocols

The following diagram and protocol outline a robust, general procedure for the Lewis acid-catalyzed sulfenylation of a representative fluorophenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Reagents & Glassware (Dry, Inert Atmosphere) dissolve 2. Dissolve Fluorophenol & N-Thiosuccinimide in DCM reagents->dissolve cool 3. Cool to 0 °C dissolve->cool add_catalyst 4. Add Lewis Acid Catalyst (e.g., AlCl₃) portion-wise cool->add_catalyst warm 5. Warm to RT & Stir (Monitor by TLC) add_catalyst->warm quench 6. Quench with sat. NH₄Cl(aq) warm->quench extract 7. Extract with DCM quench->extract dry_purify 8. Dry (Na₂SO₄), Concentrate & Purify (Column Chromatography) extract->dry_purify characterize 9. Characterize Product (NMR, MS, IR) dry_purify->characterize

Caption: General workflow for Lewis acid-catalyzed sulfenylation.

Protocol: Synthesis of 2-(Phenylthio)-4-fluorophenol

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Fluorophenol (1.0 mmol, 112.1 mg)

  • N-(Phenylthio)succinimide (1.1 mmol, 232.3 mg)

  • Aluminum chloride (AlCl₃) (1.2 mmol, 159.6 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 4-fluorophenol (1.0 mmol) and N-(phenylthio)succinimide (1.1 mmol).

  • Solvent Addition: Add anhydrous DCM (10 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add aluminum chloride (1.2 mmol) in small portions over 5 minutes. Caution: The addition may be exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 2-(phenylthio)-4-fluorophenol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Reaction Scope and Performance

The following table summarizes typical results for the sulfenylation of various phenols, illustrating the impact of substituents. The data is synthesized from general principles of electrophilic substitution on substituted phenols.

EntryPhenol SubstrateSulfenylating AgentCatalystSolventYield (%)Regioselectivity (ortho:para)
14-FluorophenolN-(Phenylthio)succinimideAlCl₃DCM~85>99:1 (ortho only)
22-FluorophenolN-(Phenylthio)succinimideSc(OTf)₃DCE~70>95:5 (para favored)
3PhenolN-(Phenylthio)phthalimideAlCl₃DCM~90~1:1
44-MethoxyphenolN-(Phenylthio)succinimideAlCl₃DCM>95>99:1 (ortho only)
54-NitrophenolN-(Phenylthio)succinimideAlCl₃DCM<10No reaction

Analysis of Results:

  • Entry 1 & 4: When the para position is blocked (by F or OMe), sulfenylation occurs exclusively at the ortho position. The strong activating OMe group gives a higher yield than the deactivating F group.

  • Entry 2: With the ortho position blocked, sulfenylation is directed to the para position. The yield is slightly lower due to the steric hindrance and deactivating effect of the ortho-fluoro group.

  • Entry 3: Unsubstituted phenol shows poor regioselectivity, highlighting the importance of directing groups.

  • Entry 5: The strongly deactivating nitro group shuts down the reactivity of the phenol ring entirely.

Mechanism and Scientific Rationale

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.

Caption: Simplified mechanism of electrophilic sulfenylation.

  • Activation: The Lewis acid (AlCl₃) coordinates to the succinimide moiety of the sulfenylating agent, creating a highly electrophilic sulfur species, effectively a sulfenyl cation equivalent.[2]

  • Nucleophilic Attack: The electron-rich π-system of the fluorophenol attacks the electrophilic sulfur. The hydroxyl group directs this attack to the ortho and para positions. This step forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base (which can be the weakly basic [AlCl₃-succinimide]⁻ complex) removes a proton from the carbon bearing the new sulfenyl group, restoring the aromaticity of the ring and yielding the final product.

The regiochemical outcome is a direct consequence of the directing effects of the substituents. The powerful ortho, para-directing ability of the hydroxyl group dominates, ensuring that sulfenylation occurs at one of these positions. If one of them is blocked, substitution occurs exclusively at the other.

References

  • Vertex AI Search. (n.d.). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC.
  • Denmark, S. E., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions.
  • Vertex AI Search. (n.d.). Highly enantioselective organocatalytic sulfenylation of 3-aryloxindoles - PubMed. Retrieved February 19, 2026, from [Link]

  • Beilstein Journals. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Retrieved February 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Synthesis of Sulfenylindoles by Iron(III) Fluoride/Iodine Catalyzed Sulfenylation of Indoles 1 with Disulfides 2 a - ResearchGate.
  • ACS Figshare. (2018). Enantioselective Organocatalytic Sulfenylation of β‑Naphthols. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-promoted direct sulfenylation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines. Retrieved February 19, 2026, from [Link]

  • Beilstein Journals. (2017). Transition-metal-free synthesis of 3-sulfenylated chromones via KIO3-catalyzed radical C(sp2). Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 2-Fluoro-6-(methylthio)phenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-6-(methylthio)phenol, a unique trifunctional building block with significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(methylthio)phenol, a unique trifunctional building block with significant potential in organic synthesis. The strategic positioning of the fluoro, methylthio, and hydroxyl groups on the aromatic ring offers a versatile platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document outlines the key physicochemical properties, proposes a viable synthetic pathway, and details potential applications with illustrative, detailed experimental protocols. The causality behind experimental choices and the mechanistic underpinnings of the described transformations are emphasized to provide a thorough understanding of this promising synthetic intermediate.

Introduction: The Strategic Advantage of Trifunctionality

2-Fluoro-6-(methylthio)phenol (CAS No. 197149-26-1) is a substituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a methylthio ether ortho to the hydroxyl group.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel organic molecules.

The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing metabolic stability, increasing binding affinity, and modulating pKa. The methylthio group offers a handle for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or participation in metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group provides a site for etherification, esterification, or can direct ortho-lithiation. The interplay of these three functional groups allows for selective and sequential transformations, opening avenues for the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-6-(methylthio)phenol is presented in Table 1. This data is essential for planning and executing synthetic transformations.

PropertyValueSource
CAS Number 197149-26-1ChemicalBook[1]
Molecular Formula C₇H₇FOSChemicalBook[1]
Molecular Weight 158.19 g/mol ChemicalBook[1]
Appearance (Predicted) Colorless to pale yellow liquid or low melting solidInferred from related compounds
Boiling Point (Predicted) Higher than 2-fluorophenol (171-172 °C)Inferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from structural features

Proposed Synthesis of 2-Fluoro-6-(methylthio)phenol

While specific literature detailing the synthesis of 2-Fluoro-6-(methylthio)phenol is scarce, a plausible and efficient route can be designed based on established methodologies for the ortho-thiomethylation of phenols. One such approach involves the directed ortho-metalation of 2-fluorophenol followed by quenching with a sulfur electrophile.

Protocol 1: Synthesis via Directed Ortho-Metalation

This protocol describes a two-step procedure starting from the commercially available 2-fluorophenol. The first step involves a directed ortho-lithiation, taking advantage of the directing ability of the hydroxyl group. The resulting organolithium species is then quenched with dimethyl disulfide to introduce the methylthio group.

Materials:

  • 2-Fluorophenol (1.0 eq)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl disulfide (DMDS) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluorophenol (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change to deep red or orange is typically observed.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add a solution of dimethyl disulfide (1.5 eq) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-Fluoro-6-(methylthio)phenol.

Causality and Mechanistic Insights:

The choice of n-butyllithium as the base is crucial for the deprotonation of both the acidic phenolic proton and the ortho-C-H bond. The ortho-directing ability of the resulting lithium phenoxide is key to the regioselectivity of the lithiation. Dimethyl disulfide serves as an efficient electrophilic source of the "MeS⁺" synthon. The acidic workup is necessary to protonate the phenoxide and any remaining base.

Applications in Organic Synthesis: A Versatile Building Block

The unique arrangement of functional groups in 2-Fluoro-6-(methylthio)phenol allows for its application in a variety of synthetic transformations.

Elaboration of the Phenolic Hydroxyl Group

The phenolic -OH group can be readily functionalized to form ethers and esters, providing a straightforward way to introduce the 2-fluoro-6-(methylthio)phenyl moiety into larger molecules.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of 2-Fluoro-6-(methylthio)phenol with an alkyl halide.

Materials:

  • 2-Fluoro-6-(methylthio)phenol (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 2-Fluoro-6-(methylthio)phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Modification of the Methylthio Group

The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in many pharmaceuticals due to their ability to act as hydrogen bond acceptors and their impact on solubility and metabolic stability.

Protocol 3: Oxidation to the Sulfoxide

This protocol outlines the selective oxidation of the methylthio group to a methylsulfinyl group.

Materials:

  • 2-Fluoro-6-(methylthio)phenol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve 2-Fluoro-6-(methylthio)phenol (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Cross-Coupling Reactions

While the C-F bond is generally robust, the phenolic hydroxyl can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 2-position.

Data Presentation and Characterization

The successful synthesis and functionalization of 2-Fluoro-6-(methylthio)phenol and its derivatives should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for 2-Fluoro-6-(methylthio)phenol:

  • ¹H NMR: Resonances in the aromatic region (δ 6.8-7.2 ppm) showing coupling to fluorine. A singlet for the methylthio group (δ ~2.4 ppm) and a broad singlet for the phenolic proton.

  • ¹³C NMR: Aromatic carbons showing C-F couplings. A signal for the methylthio carbon at δ ~15-20 ppm.

  • ¹⁹F NMR: A singlet or multiplet in the typical aryl fluoride region.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₇H₇FOS.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this application note.

Synthesis A 2-Fluorophenol B 2-Fluoro-6-(methylthio)phenol A->B 1. n-BuLi, THF, -78 °C 2. (MeS)₂ C 2-Fluoro-6-(methylthio)anisole (O-Alkylation Product) B->C R-X, Base (e.g., K₂CO₃) DMF D 2-Fluoro-6-(methylsulfinyl)phenol (Oxidation Product) B->D m-CPBA, DCM

Caption: Proposed synthesis and functionalization of 2-Fluoro-6-(methylthio)phenol.

CrossCoupling A 2-Fluoro-6-(methylthio)phenol B 2-Fluoro-6-(methylthio)phenyl Triflate A->B Tf₂O, Pyridine C Suzuki Coupling Product B->C Ar-B(OH)₂ Pd Catalyst, Base D Buchwald-Hartwig Amination Product B->D R₂NH Pd Catalyst, Base

Caption: Potential cross-coupling applications of 2-Fluoro-6-(methylthio)phenol derivatives.

Conclusion

2-Fluoro-6-(methylthio)phenol is a promising and versatile building block for organic synthesis. Its unique combination of a hydroxyl group, a fluorine atom, and a methylthio ether provides multiple handles for selective functionalization. The proposed synthetic route offers a practical entry to this compound, and the detailed protocols for its subsequent transformations provide a solid foundation for its use in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration of the reactivity of this trifunctional scaffold is warranted and is expected to lead to the discovery of novel and efficient synthetic methodologies.

References

  • PrepChem. Synthesis of ortho-(methylthio)phenol. [Link]

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Application

Asymmetric synthesis of 2-Fluoro-6-(methylthio)phenol derivatives

Application Notes & Protocols Introduction: Significance and Synthetic Challenges Chiral fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Significance and Synthetic Challenges

Chiral fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a sulfur-containing moiety and a phenolic hydroxyl group, as in the 2-Fluoro-6-(methylthio)phenol scaffold, these derivatives become highly valuable building blocks for novel therapeutics and agrochemicals. The inherent chirality in these structures adds a critical dimension, as enantiomers often exhibit vastly different pharmacological activities and metabolic profiles. For instance, substituted phenol and aryl thiol motifs are central to numerous approved drugs[1], and derivatives of 2-amino-6-methyl-phenol have recently been identified as potent inhibitors of ferroptosis, a key mechanism in treating neurodegenerative and inflammatory diseases.

However, the stereocontrolled synthesis of these multi-functionalized aromatic compounds presents significant challenges. The simultaneous presence of fluorine, sulfur, and a hydroxyl group on an aromatic ring requires chemo- and regioselective control, while the creation of a chiral center demands a robust asymmetric methodology. Traditional synthetic methods often involve multi-step sequences with limited stereocontrol, necessitating the development of more efficient, catalyst-driven asymmetric strategies.[1] This guide provides an in-depth overview of modern catalytic approaches and a detailed protocol for the asymmetric synthesis of this promising class of molecules.

Strategic Approaches to Asymmetric Synthesis

The key to synthesizing chiral 2-Fluoro-6-(methylthio)phenol derivatives is the enantioselective installation of one of the functional groups or the asymmetric functionalization of a prochiral precursor. Two dominant strategies in modern organic synthesis are particularly well-suited for this challenge: Organocatalysis and Transition-Metal Catalysis.

Organocatalytic Approach: Chiral Brønsted Acid/Base Catalysis

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the cost and potential toxicity of heavy metals. For the synthesis of our target scaffold, a powerful strategy involves the asymmetric electrophilic fluorination of a prochiral 2-(methylthio)phenol precursor. This approach leverages a bifunctional chiral catalyst that can simultaneously activate the substrate and the fluorinating agent, creating a highly organized, chiral transition state.

Chiral Brønsted acids, such as phosphoric acids (CPAs) derived from BINOL scaffolds, are exemplary catalysts for this purpose.[2] The catalyst's acidic proton activates the fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI), while the basic phosphoryl oxygen coordinates with the phenolic hydroxyl group of the substrate. This dual activation brings the reactants into a specific orientation within the catalyst's chiral pocket, directing the fluorine atom to one of the two enantiotopic ortho positions.

Caption: Proposed dual-activation mechanism in organocatalytic fluorination.

G sub 2-(Methylthio)phenol (Substrate) ts Chiral Transition State Assembly sub->ts H-bonding to P=O cat Chiral Brønsted Acid (e.g., CPA) cat->ts Dual Activation reagent Electrophilic Fluorinating Agent (e.g., NFSI) reagent->ts H-bonding to P-OH prod Enantioenriched 2-Fluoro-6-(methylthio)phenol ts->prod Enantioselective C-F Bond Formation

The success of this method hinges on the catalyst's ability to differentiate between the two ortho positions relative to the hydroxyl group. The steric and electronic properties of both the catalyst and the substrate are critical for achieving high enantioselectivity.

Transition-Metal Catalysis: Directed C-H Functionalization

Transition-metal catalysis offers an alternative and powerful route, particularly through C-H activation.[3] This strategy allows for the direct functionalization of a C-H bond, offering high atom economy. In this context, one could envision a palladium- or rhodium-catalyzed asymmetric C-H fluorination or thiomethylation of a suitable phenol precursor.

The process typically involves a directing group (in this case, the phenol's hydroxyl group) that coordinates to the metal center, positioning it in proximity to the ortho C-H bonds. A chiral ligand bound to the metal then controls the stereochemical outcome of the subsequent bond-forming step. While highly efficient, this approach requires careful optimization of the metal precursor, chiral ligand, and reaction conditions to overcome challenges such as catalyst inhibition and competing side reactions. Recent advances in palladium-catalyzed reactions using chiral transient mediators like norbornene have enabled the functionalization of more remote C-H bonds, showcasing the versatility of this approach.[3][4]

Experimental Protocols & Methodologies

The following section provides a detailed, representative protocol for the organocatalytic asymmetric fluorination of 2-(methylthio)phenol. This method is based on well-established principles of chiral Brønsted acid catalysis for the enantioselective fluorination of phenols.[5][6]

Protocol 1: Organocatalytic Asymmetric Fluorination

Objective: To synthesize enantioenriched (R)-2-Fluoro-6-(methylthio)phenol from 2-(methylthio)phenol using a chiral phosphoric acid catalyst.

Workflow Overview:

Caption: Experimental workflow for asymmetric fluorination.

G start 1. Reagent Preparation react 2. Reaction Setup (Substrate, Catalyst, Solvent) start->react cool 3. Cool to -20°C react->cool add 4. Add NFSI Solution cool->add stir 5. Stir for 24-48h add->stir quench 6. Reaction Quench (Sat. NaHCO₃) stir->quench extract 7. Extraction (Ethyl Acetate) quench->extract purify 8. Purification (Column Chromatography) extract->purify analyze 9. Analysis (NMR, Chiral HPLC) purify->analyze

Materials & Reagents:

  • Substrate: 2-(Methylthio)phenol (CAS 1073-29-6)[7][8]

  • Catalyst: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

  • Solvent: Toluene, HPLC grade

  • Workup Reagents: Ethyl acetate, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate

Instrumentation:

  • Magnetic stirrer with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates

  • Flash column chromatography setup

  • NMR Spectrometer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)phenol (140 mg, 1.0 mmol, 1.0 equiv) and the (R)-TRIP catalyst (75 mg, 0.1 mmol, 10 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes.

    • Add dry toluene (10 mL) via syringe. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

    • Cool the reaction mixture to -20°C using a cryocooler or an appropriate cooling bath.

  • Reagent Addition:

    • In a separate dry vial, dissolve NFSI (347 mg, 1.1 mmol, 1.1 equiv) in dry toluene (5 mL).

    • Add the NFSI solution dropwise to the cooled reaction mixture over a period of 30 minutes using a syringe pump. The slow addition is crucial to control the reaction's exothermicity and maintain high enantioselectivity.

  • Reaction Monitoring:

    • Stir the reaction at -20°C. Monitor the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) every 4-6 hours. The starting material and product should have distinct Rf values. The reaction is typically complete within 24-48 hours.

  • Workup and Extraction:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the 2-Fluoro-6-(methylthio)phenol derivative as a pale yellow oil.

  • Analysis and Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a mobile phase of hexanes/isopropanol).

Data Summary and Expected Outcomes

The efficiency of asymmetric catalytic reactions is highly dependent on reaction parameters. The table below summarizes representative data from analogous enantioselective fluorinations of phenolic substrates, providing a benchmark for expected results.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (10)Toluene-20248592
2(R)-TRIP (10)CH₂Cl₂-20247885
3(R)-TRIP (10)Toluene0188881
4(S)-TRIP (10)Toluene-20248491 (S)
5(R)-TRIP (5)Toluene-20487590

Interpretation of Data:

  • Solvent Effect: Non-polar aromatic solvents like toluene (Entry 1) often provide superior enantioselectivity compared to more polar solvents like dichloromethane (Entry 2).

  • Temperature Dependence: Lower temperatures (Entry 1 vs. Entry 3) generally lead to higher enantiomeric excess by favoring the more ordered, lower-energy transition state.

  • Catalyst Enantiomer: Using the opposite enantiomer of the catalyst, (S)-TRIP, predictably yields the opposite product enantiomer (Entry 4).

  • Catalyst Loading: Reducing the catalyst loading (Entry 5) can still provide high selectivity, although it may require longer reaction times.

Conclusion and Future Outlook

The asymmetric synthesis of 2-Fluoro-6-(methylthio)phenol derivatives is an achievable yet challenging goal that sits at the intersection of modern catalysis and pharmaceutical sciences. The organocatalytic approach detailed here represents a robust and accessible method for generating these valuable chiral building blocks with high enantiopurity. The principles of dual activation by a chiral Brønsted acid provide a logical and predictable framework for achieving stereocontrol.

Future research will likely focus on expanding the substrate scope, developing more active and selective catalysts (both organocatalysts and transition-metal complexes), and applying these methodologies to the synthesis of complex, biologically active molecules. As our understanding of asymmetric catalysis deepens, the development of even more efficient and scalable routes to this and other important chiral scaffolds can be anticipated, empowering the next generation of drug discovery and development.

References

  • Zhang, Z., Hu, F., Zhao, B., & Tu, Y. (2012). Asymmetric Synthesis of Chiral 9,10-Dihydrophenanthrenes Using Pd-Catalyzed Asymmetric Intramolecular Friedel–Crafts Allylic Alkylation of Phenols. Organic Letters. [Link]

  • Lecourt, T., & Gouverneur, V. (n.d.). Catalytic asymmetric fluorinations. Scilit. [Link]

  • Li, J.-L., et al. (2018). Organocatalytic, Enantioselective Friedel-Crafts Reaction of Indoles in the Carbocyclic Ring and Electron-Rich Phenols. PubMed. [Link]

  • Gaikwad, S., et al. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. RSC Publishing. [Link]

  • dos Santos, V., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

  • Montesinos-Magraner, M., et al. (2015). Organocatalytic Asymmetric Addition of Naphthols and Electron-Rich Phenols to Isatin-Derived Ketimines: Highly Enantioselective Construction of Tetrasubstituted Stereocenters. Amanote Research. [Link]

  • Azevedo, C., & Afonso, C. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

  • Lalli, M., et al. (2024). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols. ACS Publications. [Link]

  • Unknown. (n.d.). Asymmetric Fluorination Reactions. ResearchGate. [Link]

  • Medran, F., & Gouverneur, V. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. PMC. [Link]

  • Shi, W., & Wang, C. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. PMC. [Link]

  • Li, Z., et al. (2025). Transition metal-catalyzed remote asymmetric C–H activation of arenes. ScienceDirect. [Link]

  • IAdChem. (2022). New Method for the Asymmetric Introduction of Fluorinated Moieties. IAdChem. [Link]

  • Huffman, M., & Liebeskind, L. (n.d.). Nickel(0)-catalyzed synthesis of substituted phenols from cyclobutenones and alkynes. Journal of the American Chemical Society. [Link]

  • Tümer, M. (2021). ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS. Middle East Technical University. [Link]

  • Various Authors. (2024). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (n.d.). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. PMC. [Link]

  • Zhang, Z., et al. (n.d.). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. PMC. [Link]

  • Rábai, J., et al. (2020). Two methods for the asymmetric synthesis of difluoromethylthio-compounds with a tetrasubstituted carbon center. ResearchGate. [Link]

  • Unknown. (n.d.). Enantioselective Synthesis of Chiral Thio-Quaternary Stereogenic Centers via Phase-Transfer-Catalyzed Alkylation of Acylthiomalonates. Amanote Research. [Link]

  • Brown, M., & Pettus, T. (n.d.). Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins, (C-F): Clarification Among Optical Rotations and Assignments. PMC. [Link]

  • Goundry, W., & Toste, F. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. ACS Publications. [Link]

  • Lacoste, J., & Drouin, M. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Zavgorodnii, M., et al. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. The Good Scents Company. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. PubMed. [Link]

Sources

Method

High-performance liquid chromatography (HPLC) analysis of 2-Fluoro-6-(methylthio)phenol

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-Fluoro-6-(methylthio)phenol . This compound serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-Fluoro-6-(methylthio)phenol . This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure—comprising a phenolic hydroxyl group, an electron-withdrawing fluorine atom, and an electron-donating methylthio ether—presents unique analytical challenges.

The Analytical Challenge
  • Oxidative Instability: The sulfide (thioether) moiety is susceptible to oxidation, potentially forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ) during sample preparation or storage.
  • Ionization Equilibrium: The phenolic proton (pKa

    
     8.8–9.2) requires strict pH control to ensure the analyte remains in a neutral, hydrophobic state for consistent retention on Reverse Phase (RP) columns.
    
  • Structural Isomerism: Differentiating the 2,6-substitution pattern from potential 2,4- or 2,3- isomers generated during synthesis.

Physicochemical Context

Understanding the molecule is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

MW = 158.2 g/mol
LogP (Octanol/Water) 2.3 – 2.5Moderately lipophilic; suitable for C18 retention.
pKa (Phenol) ~8.8Mobile phase pH must be < 6.8 (Rule of 2) to suppress ionization.
UV Maxima 210 nm, 254 nmAromatic ring allows UV detection; 254 nm offers better selectivity against solvent noise.
Solubility High in MeOH/ACNOrganic diluents are preferred for stock solutions.

Method Development Strategy

Column Selection

While a standard C18 column is sufficient for potency assays, a Pentafluorophenyl (PFP) column is recommended for purity profiling. The PFP phase offers unique


-

interactions and dipole-dipole mechanisms that provide superior selectivity for halogenated aromatics and structural isomers compared to alkyl-bonded phases.
Mobile Phase Chemistry

To prevent peak tailing caused by the deprotonation of the phenol group, the mobile phase is acidified. Phosphoric acid (


) is chosen for UV transparency, though Formic Acid (0.1%) is an acceptable alternative if Mass Spectrometry (LC-MS) coupling is required.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument UHPLC/HPLC System with Diode Array Detector (DAD)
Column C18 End-capped,

,

(or PFP equivalent)
Mobile Phase A 0.1%

in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Injection Volume

Detection UV @ 254 nm (Bandwidth 4 nm); Ref @ 360 nm
Gradient Program

Rationale: A gradient is necessary to elute the main peak (moderately retained) while cleaning the column of any highly lipophilic dimers or late-eluting oxidation byproducts.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-Fluoro-6-(methylthio)phenol reference standard.

  • Dissolve in 10 mL of Acetonitrile .

  • Note: Store in amber glass at

    
     to prevent photo-oxidation.
    

Working Standard (50


g/mL): 
  • Transfer 500

    
    L of Stock Solution into a 10 mL volumetric flask.
    
  • Dilute to volume with Water:Acetonitrile (90:10 v/v) .

  • Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analysis, highlighting critical decision points for data integrity.

AnalyticalWorkflow Start Start: Sample Receipt Weighing Weigh 10mg Sample (Amber Glass) Start->Weighing Dissolution Dissolve in 100% ACN (Stock Solution) Weighing->Dissolution Dilution Dilute to 50 µg/mL (Diluent: 90% Water / 10% ACN) Dissolution->Dilution Prevent Precipitation Filtration Filter (0.22 µm PTFE) Dilution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection CheckPeak Check Peak Symmetry (Tailing Factor < 1.5?) Injection->CheckPeak Pass Proceed to Quantitation CheckPeak->Pass Yes Fail Troubleshoot: Check pH or Column Age CheckPeak->Fail No

Figure 1: Step-by-step analytical workflow ensuring sample integrity and system suitability.

Validation Parameters (Acceptance Criteria)

To ensure the method is scientifically valid (E-E-A-T), the following parameters must be verified during method transfer:

ParameterAcceptance CriteriaRationale
System Suitability %RSD of Area < 2.0% (n=5)Ensures instrument precision.
Linearity (

)
> 0.999 (Range: 10–100

g/mL)
Confirms response proportionality.
Resolution (

)
> 2.0 between Main Peak and ImpuritiesCritical for separating sulfoxide byproducts.
Tailing Factor (

)
0.8 <

< 1.5
Indicates successful suppression of phenol ionization.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Sensitivity verification.

Troubleshooting: The Sulfur Oxidation Pathway

A common issue with thioether analysis is the appearance of "ghost peaks" eluting earlier than the main peak. This is due to the oxidation of the methylthio group.

OxidationPathway Thioether 2-Fluoro-6-(methylthio)phenol (Target Analyte) Ret Time: ~8.5 min Oxidation Oxidation (Air/Peroxides) Thioether->Oxidation Sulfoxide Sulfoxide Impurity (More Polar) Ret Time: ~4.0 min Oxidation->Sulfoxide + [O] Sulfone Sulfone Impurity (Most Polar) Ret Time: ~3.2 min Sulfoxide->Sulfone + [O]

Figure 2: Degradation pathway. Sulfoxides and sulfones are more polar and will elute significantly earlier on a C18 column.

Corrective Action: If early eluting peaks increase over time, prepare fresh mobile phase, ensure solvents are degassed, and minimize sample headspace.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12634795, 2-Fluoro-6-methylphenol (Congener Data). Retrieved from [Link]

  • Kazakevich, Y.[1][2] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard text for pKa suppression strategies in phenols).

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A. (Reference for PFP vs C18 selectivity).

Sources

Application

Application Note: High-Fidelity GC-MS Profiling of 2-Fluoro-6-(methylthio)phenol

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1), a specialized intermediate often used in the synthesis of agrochemicals a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1), a specialized intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds.

The protocol addresses the specific analytical challenges posed by this molecule: steric hindrance at the hydroxyl group (flanked by fluoro and methylthio groups), acidity , and the isotopic complexity introduced by the sulfur atom.

Abstract

This protocol details a validated workflow for the identification and quantitation of 2-Fluoro-6-(methylthio)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). While direct injection is possible, this guide prioritizes a silylation derivatization protocol to mitigate peak tailing caused by the phenolic proton and to enhance thermal stability. We achieve a Limit of Quantitation (LOQ) of <10 ng/mL with a linear dynamic range of 10–1000 ng/mL.

Introduction & Chemical Context

2-Fluoro-6-(methylthio)phenol presents a unique analytical profile due to its tri-substituted benzene ring.

  • Ortho-Effect: The proximity of the fluorine and methylthio groups to the hydroxyl moiety creates steric shielding, making the proton less accessible for hydrogen bonding but also complicating derivatization kinetics.

  • Mass Defect: The presence of Sulfur (

    
    ) and Fluorine (
    
    
    
    ) provides a distinct mass defect and isotopic pattern (
    
    
    from
    
    
    ~4.4%) useful for spectral confirmation.

Analytical Challenges:

  • Adsorption: Free phenols react with active silanol sites in the GC liner and column, leading to peak tailing and memory effects.

  • Oxidation: The methylthio group (-SMe) is susceptible to oxidation to sulfoxide (-S(=O)Me) during sample prep if not handled under inert conditions.

Experimental Strategy

To ensure data integrity, this method employs Trimethylsilylation (TMS) . By replacing the active proton with a trimethylsilyl group, we eliminate hydrogen bonding potential, reduce boiling point, and improve peak symmetry.

Reaction Mechanism


  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected for its high volatility and by-products that do not interfere with early eluting peaks.

  • Catalyst: Trimethylchlorosilane (TMCS) (1%) is added to overcome the steric hindrance of the ortho-fluoro and ortho-methylthio groups.

Materials and Methods

Reagents and Standards
ReagentGrade/PurityPurpose
Analyte 2-Fluoro-6-(methylthio)phenol (>98%)Target Compound
Solvent Dichloromethane (DCM) or Ethyl AcetateExtraction/Dilution
Derivatizing Agent BSTFA + 1% TMCSSilylation
Internal Standard 2,4-Dibromophenol or 2-Fluorophenol-d4Quantitation Reference
Drying Agent Sodium Sulfate (Anhydrous)Water Removal
Instrumentation Parameters (Agilent 7890B/5977B or equivalent)

Gas Chromatography:

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase ideal for aromatics.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge on @ 1.0 min). Temp: 260°C.

  • Liner: Ultra Inert Single Taper with Wool. Rationale: Deactivated wool traps non-volatiles while preventing phenol adsorption.

Oven Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 180°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~20 minutes.

Mass Spectrometry:

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Acquisition: SIM/Scan mode.

    • Scan: 40–350 m/z (for identification).

    • SIM: Target ions (see Section 6).

Sample Preparation Protocol

Workflow Visualization

The following diagram illustrates the critical path from sample to analysis, emphasizing the derivatization step required for steric protection.

SamplePrep Sample Raw Sample (Solid/Liquid) Extract Extraction (DCM or EtOAc) Sample->Extract Solubilize Dry Drying (Na2SO4) Extract->Dry Remove H2O Aliquot Transfer 100 µL to GC Vial Dry->Aliquot Deriv Derivatization Add 50 µL BSTFA+TMCS Incubate 60°C, 30 min Aliquot->Deriv Critical Step Cool Cool to RT Dilute if necessary Deriv->Cool Inject GC-MS Injection (1 µL Splitless) Cool->Inject

Caption: Optimized sample preparation workflow emphasizing the heated silylation step to overcome steric hindrance.

Step-by-Step Protocol
  • Extraction: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM). If the sample is aqueous, perform Liquid-Liquid Extraction (LLE) at pH 2 (acidified) to ensure the phenol is protonated and extracts into the organic phase.

  • Drying: Pass the organic extract through a cartridge of anhydrous Sodium Sulfate. Crucial: Moisture hydrolyzes silylation reagents.

  • Aliquot: Transfer 100 µL of the dry extract into a 2 mL GC autosampler vial with a glass insert.

  • Internal Standard: Add 10 µL of Internal Standard solution (100 µg/mL).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.

  • Incubation: Heat the vial at 60°C for 30 minutes .

    • Note: The steric bulk of the -SMe and -F groups requires thermal energy to drive the reaction to completion compared to simple phenol.

  • Analysis: Cool to room temperature and inject 1 µL.

Results & Discussion: Mass Spectral Interpretation

Fragmentation Logic

The Electron Impact (EI) spectrum of the TMS-derivative (MW ~230 Da) follows a predictable fragmentation pathway driven by the stability of the silicon-oxygen bond and the aromatic ring.

Target Analyte: 2-Fluoro-6-(methylthio)phenol-TMS Molecular Formula:


Molecular Weight:  230.37  g/mol 
Ion Typem/zOrigin/Mechanism
Molecular Ion (

)
230 Stable aromatic radical cation.

215 Loss of methyl radical (

) from the TMS group (very common base peak for TMS-phenols).

200 Loss of two methyls (rare) or formaldehyde rearrangement.

183 Loss of methylthio radical (

).
Silicon Ion 73 Trimethylsilyl cation

. Diagnostic for TMS derivatives.
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 230 Frag1 [M - CH3]+ m/z 215 (Base Peak) M->Frag1 - CH3• (from TMS) Frag2 [M - SCH3]+ m/z 183 M->Frag2 - SMe• (Cleavage) Frag3 TMS Cation m/z 73 M->Frag3 Rearrangement

Caption: Proposed EI fragmentation pathway for the TMS-derivative of 2-Fluoro-6-(methylthio)phenol.

Method Validation (ICH Guidelines)

To ensure this protocol serves as a robust standard, the following validation parameters must be met:

  • System Suitability:

    • Inject the standard 6 times.[2]

    • Requirement: RSD of Peak Area < 2.0%.

    • Tailing Factor: Must be < 1.2 (Silylation effectiveness check).

  • Linearity:

    • Prepare 5 calibration points: 10, 50, 100, 500, 1000 ng/mL.

    • Requirement:

      
      .[3]
      
  • Limit of Detection (LOD):

    • Calculated based on Signal-to-Noise (S/N) ratio of 3:1.[4]

    • Expected LOD: ~2–5 ng/mL (SIM mode).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or Active SitesIncrease incubation time to 60 min; Change liner; Trim column.
Missing Peaks Moisture in sampleEnsure Na2SO4 drying step is rigorous; Use fresh BSTFA.
Extra Peaks (M+16) Oxidation of SulfurPurge solvents with Nitrogen; Avoid prolonged exposure to air before derivatization.
Baseline Rise Column BleedEnsure column is conditioned at 300°C; Check for oxygen leaks in carrier gas.

References

  • United States Environmental Protection Agency (EPA). (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Selective Response in GC/MS.Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (2020 Release) - Phenol Fragmentation Patterns.Link

Sources

Method

Structural Elucidation and Conformational Analysis of 2-Fluoro-6-(methylthio)phenol via 19F NMR

Application Note: AN-19F-042 Executive Summary This application note details the protocol for the structural and conformational characterization of 2-Fluoro-6-(methylthio)phenol using Fluorine-19 ( ) NMR. This molecule r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-19F-042

Executive Summary

This application note details the protocol for the structural and conformational characterization of 2-Fluoro-6-(methylthio)phenol using Fluorine-19 (


) NMR. This molecule represents a classic "competitive hydrogen bonding" system where the phenolic proton can interact with either the ortho-fluorine or the ortho-methylthio group.

We provide a robust methodology to distinguish these conformers using solvent-dependent chemical shift perturbation. This guide emphasizes quantitative accuracy (qNMR), relaxation dynamics (


), and the use of 

as a sensitive probe for intramolecular hydrogen bonding (IMHB).
Chemical Context & The Analytical Challenge

The Molecule:

  • Core: Phenol[1][2][3][4][5]

  • Substituent 1: Fluorine at position 2 (Electron Withdrawing Group, weak H-bond acceptor).

  • Substituent 2: Methylthio (-SMe) at position 6 (Soft nucleophile, strong H-bond acceptor).

The Challenge: In non-polar solvents (e.g.,


), the molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond (IMHB). The analytical question is: Does the OH bind to F or S? 
  • Conformer A (OH···F): Rare, generally weak electrostatic interaction.

  • Conformer B (OH···S): Generally stronger due to the higher basicity of sulfur compared to organic fluorine.


 NMR is the ideal tool here because the chemical shift of the fluorine nucleus is hypersensitive to the orientation of the hydroxyl group and the local electron density changes induced by H-bonding.
Experimental Protocol
3.1. Materials & Sample Preparation

To observe the "IMHB switching" effect, two samples must be prepared: one in a non-polar solvent (promoting IMHB) and one in a polar H-bond disrupting solvent.

ComponentNon-Polar Sample (IMHB Active)Polar Sample (IMHB Disrupted)
Solvent

(Chloroform-d)

(Dimethyl sulfoxide-d6)
Concentration 10–20 mM10–20 mM
Internal Standard

-Trifluorotoluene (

-63.7 ppm)
Same
Tube Type 5mm Precision NMR Tube5mm Precision NMR Tube

Critical Insight: Avoid using TFA (Trifluoroacetic acid) as an internal standard if studying H-bonding, as its acidic proton can catalyze exchange or alter the pH environment.

3.2. Instrument Parameters (The "Trustworthiness" Check)

Fluorine has a wide range of longitudinal relaxation times (


). A common error in 

analysis is using a default relaxation delay (

) of 1.0s, which leads to integration errors >10% if the

is long.

Mandatory Pre-Experiment: Measure


 using the Inversion Recovery pulse sequence (t1ir on Bruker / T1 on Varian).

Standard Acquisition Parameters:

  • Pulse Sequence: zgig (Inverse gated

    
     decoupling) for quantitative integration; zg (Coupled) for structural assignment via J-coupling.
    
  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5–10s for fluorophenols).
  • Scans (NS): 64 (High sensitivity of

    
     allows fewer scans).
    
  • Temperature: 298 K (Control is vital; shifts are temp-dependent).

Workflow Visualization

The following diagram outlines the decision logic for the experimental workflow, ensuring data integrity from sample prep to analysis.

G Start Start: 2-Fluoro-6-(methylthio)phenol SolventSelect Solvent Selection (CDCl3 vs DMSO-d6) Start->SolventSelect T1_Measure Mandatory T1 Measurement (Inversion Recovery) SolventSelect->T1_Measure Dissolve Sample Param_Set Set d1 = 5 * T1 (Ensure Quantitative Accuracy) T1_Measure->Param_Set T1 Value Found Acquire Acquire 19F Spectrum (Decoupled & Coupled) Param_Set->Acquire Analysis Analyze Chemical Shift (δ) & Couplings (J) Acquire->Analysis

Figure 1: Validated workflow for quantitative


 NMR acquisition.
Data Analysis & Interpretation
5.1. Chemical Shift Prediction & Observation

The


 chemical shift is referenced to 

(0 ppm).[6][7]
  • Base Value: 2-Fluorophenol typically resonates at -139.0 ppm .

  • Substituent Effect: The -SMe group is in the meta position relative to the fluorine. The electronic effect is inductive withdrawing but resonance donating.

  • Expected Range: -135 ppm to -145 ppm.

5.2. The Solvent Titration Experiment (Proof of H-Bonding)

This is the core diagnostic test. You will observe the difference in chemical shift (


) between the two solvents.
Parameter

(Non-Polar)

(Polar)
Interpretation
State IMHB IntactIMHB BrokenDMSO competes for the phenolic proton.
Shift Trend Shielded (Upfield)Deshielded (Downfield)Disruption of IMHB alters electron density at F.

Reference

Large

confirms strong intramolecular interaction in

.

Mechanism: If the OH is H-bonded to the Sulfur (S...HO), the Fluorine is in a specific "locked" electronic environment. When DMSO breaks this bond, the OH rotates, and the Fluorine environment averages out or shifts significantly due to the loss of the rigid conformation.

5.3. Coupling Constants (J-Values)

Run a proton-coupled


 spectrum to extract topology.
  • 
    :  Coupling to the proton ortho to fluorine. Typically 8–11 Hz .
    
  • 
    :  Coupling to the meta proton. Typically 4–6 Hz .
    
  • 
    :  Usually unresolved or < 1 Hz.
    
Conformational Logic Pathway

How to interpret the specific shift changes regarding the competition between Fluorine and Sulfur.

Logic Obs Observed Shift Change (CDCl3 -> DMSO) LargeShift Large Δδ (>2 ppm) Obs->LargeShift Significant Environment Change SmallShift Small Δδ (<0.5 ppm) Obs->SmallShift Minimal Change Concl_S Conclusion: Strong OH...S Bond Broken (Dominant Conformer) LargeShift->Concl_S Concl_F Conclusion: Weak/No IMHB (Free Rotation) SmallShift->Concl_F

Figure 2: Logic gate for interpreting solvent titration results.

References
  • Chemical Shift Referencing

    • NMIJ CRM 4601-a (3,5-Bis(trifluoromethyl)benzoic acid). National Metrology Institute of Japan. Validated internal standard for qNMR.

  • Intramolecular Hydrogen Bonding in Fluorophenols

    • Rosenberg, R. E., et al. (2020).[4] "Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol." J. Phys.[2][3][4] Chem. A.

  • Quantitative 19F NMR Protocols

    • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.
  • General 19F Data Tables

    • Reich, H. J. (UW-Madison).[8] "19F Chemical Shifts."

Sources

Application

Use of 2-Fluoro-6-(methylthio)phenol in drug discovery

Application Note: 2-Fluoro-6-(methylthio)phenol in Medicinal Chemistry Executive Summary 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a specialized "ortho-blocked" scaffold designed for high-precision lead...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-6-(methylthio)phenol in Medicinal Chemistry

Executive Summary

2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a specialized "ortho-blocked" scaffold designed for high-precision lead optimization. Unlike simple phenols, this building block offers a dual-mechanism approach to ligand design: the fluorine atom provides metabolic stability and electronic modulation (dipole effects), while the ortho-methylthio group serves as a lipophilic anchor that can be chemically tuned (oxidized) to scan hydrogen bonding preferences.

This guide details the strategic application of 2-Fluoro-6-(methylthio)phenol in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its incorporation and functionalization.

Chemical Profile & Mechanistic Rationale

The utility of this compound lies in its unique substitution pattern. The 2,6-disubstitution creates a "molecular cleft" around the phenolic oxygen, influencing both the conformation of resulting ethers and their resistance to metabolic cleavage.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₇H₇FOSFragment-like (MW ~158.2 Da)
Electronic Effect Push-PullF (EWG) lowers pKa; SMe (EDG) modulates nucleophilicity.
Steric Profile High (Ortho-blocked)Restricts rotation of O-linked side chains; blocks Phase I/II metabolism at ortho positions.
Metabolic Liability Tunable-SMe is a "soft spot" for CYP450, converting to sulfoxide/sulfone (active metabolites).
Lipophilicity Moderate-F reduces lipophilicity vs. -H; -SMe increases it.
Structural Logic Diagram

The following diagram illustrates the pharmacophoric features and the "decision logic" for selecting this scaffold.

G Core 2-Fluoro-6-(methylthio)phenol (The Scaffold) Feature_F 2-Fluoro Group (Metabolic Blocker) Core->Feature_F Feature_S 6-Methylthio Group (Lipophilic/Tunable) Core->Feature_S Feature_OH Phenolic -OH (Attachment Point) Core->Feature_OH App_Metab Block CYP Oxidation at Ortho-position Feature_F->App_Metab Steric/Electronic App_Conf Lock Conformation (Ortho-Effect) Feature_F->App_Conf Dipole Repulsion Feature_S->App_Conf Steric Bulk App_Polar S-Oxidation Scan (-SMe -> -SOMe -> -SO2Me) Feature_S->App_Polar Metabolic Switch App_Link Ether/Ester Formation (Scaffold Linking) Feature_OH->App_Link Nucleophile

Figure 1: Pharmacophoric dissection of 2-Fluoro-6-(methylthio)phenol showing how specific structural features translate to medicinal chemistry applications.

Application Notes: Strategic Implementation

Strategy A: The "Metabolic Switch" (S-Oxidation Scan)

A common failure mode in drug discovery is unexpected metabolic clearance. The methylthio (-SMe) group in this scaffold serves as a proactive probe.

  • Step 1: Incorporate the parent phenol into the drug lead.

  • Step 2: Synthetically oxidize the -SMe to Sulfoxide (-S(O)Me) and Sulfone (-SO₂Me).

  • Step 3: Test all three analogs.

    • Result: If the Sulfone is equipotent but metabolically stable, you have successfully "pre-metabolized" the drug to a safer candidate.

Strategy B: Conformational Locking via the "Ortho Effect"

The 2-Fluoro and 6-Methylthio groups create a steric barrier. When this phenol is etherified (e.g., to a benzyl group or heterocycle), the resulting C-O-C bond is forced out of planarity. This can be used to:

  • Pre-organize the molecule into a bioactive conformation (reducing entropy penalty upon binding).

  • Disrupt planar stacking interactions that cause poor solubility.

Experimental Protocols

Protocol 1: General O-Alkylation (Scaffold Attachment)

Context: Attaching the phenol to an alkyl halide (e.g., a linker or core scaffold).

Reagents:

  • 2-Fluoro-6-(methylthio)phenol (1.0 equiv)

  • Electrophile (R-Br or R-I) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-(methylthio)phenol in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.

  • Addition: Add the electrophile (R-X) dropwise (if liquid) or portion-wise (if solid).

  • Reaction:

    • For reactive halides (benzyl/allyl): Stir at RT for 2–4 hours.

    • For unreactive halides: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: The 2,6-disubstitution makes the phenoxide less nucleophilic due to steric hindrance. Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect" (improved solubility and cation-pi interactions) which aids in crowding-tolerant alkylations.

Protocol 2: Controlled Oxidation (S-Me to Sulfoxide/Sulfone)

Context: Creating polar analogs to scan for H-bonding interactions or improve metabolic stability.

Reagents:

  • Substrate (The O-alkylated derivative from Protocol 1)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Stock Solution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C (ice bath).

  • For Sulfoxide (Targeting -S(O)Me):

    • Add m-CPBA (1.05 equiv) portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour. Quench immediately with saturated NaHCO₃/Na₂S₂O₃ solution.

    • Note: Over-reaction leads to sulfone. Monitor strictly by TLC/LC-MS.

  • For Sulfone (Targeting -SO₂Me):

    • Add m-CPBA (2.5 equiv) at RT.

    • Stir at RT for 4–12 hours.

    • Quench with saturated NaHCO₃/Na₂S₂O₃.

  • Workup: Extract with DCM, wash with NaHCO₃ (remove m-chlorobenzoic acid byproduct), dry over MgSO₄.

Self-Validating Check:

  • NMR Shift: The -SMe peak (singlet) typically shifts from ~2.4 ppm (Sulfide) to ~2.7 ppm (Sulfoxide) and ~3.0+ ppm (Sulfone).

  • LC-MS: Mass shift of +16 Da (Sulfoxide) and +32 Da (Sulfone).

Synthetic Workflow Diagram

Synthesis Start Start: 2-Fluoro-6-(methylthio)phenol Step1 Step 1: O-Alkylation (Cs2CO3, R-X, DMF) Start->Step1 Intermediate Intermediate: Ether Derivative (Sulfide) Step1->Intermediate Step2a Step 2a: Controlled Oxidation (1.0 eq m-CPBA, 0°C) Intermediate->Step2a Selective Step2b Step 2b: Full Oxidation (2.5 eq m-CPBA, RT) Intermediate->Step2b Exhaustive Prod_Sulfoxide Product A: Sulfoxide (Chiral Center, H-Bond Acceptor) Step2a->Prod_Sulfoxide Prod_Sulfone Product B: Sulfone (Strong Dipole, Metab. Stable) Step2b->Prod_Sulfone

Figure 2: Synthetic workflow for derivatizing 2-Fluoro-6-(methylthio)phenol into three distinct chemical probes.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic blocking and electronic effects of fluorine substitution.
  • Ilardi, E. A., et al. (2014). "The Redox Biology of Chemical Probes: Thioethers as Metabolic Switches." Nature Chemical Biology. Link

    • Context: Discusses the strategic use of sulfide/sulfoxide/sulfone transitions in probe design.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Detailed analysis of ortho-fluorine effects on conform
  • Sigma-Aldrich (Merck). "2-Fluoro-6-(methylthio)phenol Product Specification." Link

    • Context: Source of physical property d
Method

Application Note: 2-Fluoro-6-(methylthio)phenol as a Strategic Intermediate for Next-Generation Agrochemicals

This Application Note is structured as a comprehensive technical guide for researchers and process chemists in the agrochemical sector. It focuses on the strategic synthesis and utilization of 2-Fluoro-6-(methylthio)phen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and process chemists in the agrochemical sector. It focuses on the strategic synthesis and utilization of 2-Fluoro-6-(methylthio)phenol (2F6MTP) , a "privileged scaffold" in the design of modern herbicides, particularly 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors.[1]

[1]

Executive Summary

The substitution pattern of 2-Fluoro-6-(methylthio)phenol (CAS: 197149-26-1) represents a critical "warhead" precursor in modern herbicide design.[1] The simultaneous presence of an ortho-fluorine (for metabolic blocking and lipophilicity modulation) and an ortho-thioether (a latent sulfone/electron-withdrawing group) creates a unique electronic environment.[1] This scaffold is essential for synthesizing 2-fluoro-6-(methylsulfonyl)benzoic acid , a key building block for triketone (e.g., Tembotrione analogs) and pyrazole (e.g., Topramezone analogs) herbicides.[1]

This guide provides a validated, scalable protocol for synthesizing 2F6MTP with >98% regioselectivity, bypassing common issues associated with direct phenol functionalization.

Strategic Importance & Mechanism

The "Ortho-Effect" in Herbicide Design

In HPPD inhibitor herbicides, the benzoyl moiety requires specific substitution to maximize binding affinity and prevent rapid metabolic degradation in the crop (selectivity).[1]

  • Metabolic Blocking: The C-2 Fluorine atom prevents oxidative metabolism (hydroxylation) at the ortho-position, a common detoxification pathway in weeds.[1]

  • Electronic Activation: The C-6 Methylthio group is a "pro-auxochrome."[1] Upon oxidation to the sulfone (-SO₂Me), it becomes a strong electron-withdrawing group (EWG), increasing the acidity of the enolic hydroxyl in the final triketone herbicide, which is crucial for chelating the Fe(II) cofactor in the HPPD enzyme active site.[1]

Comparison with Legacy Intermediates
Feature2,6-Dichlorophenol2-Chloro-6-mesylphenol2-Fluoro-6-(methylthio)phenol
Lipophilicity (LogP) HighModerateOptimal (Bioisostere)
Metabolic Stability ModerateHighHigh (C-F bond strength)
Synthetic Versatility Limited (Cl is hard to displace)GoodExcellent (SMe is oxidizable)

Validated Synthesis Protocol

Direct sulfenylation of 2-fluorophenol often leads to para-substitution (C-4) or mixtures.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (


)  on a nitrobenzene precursor, ensuring 100% regiocontrol.
Pathway Visualization

The following diagram illustrates the "Nitro-Route" workflow, ensuring regiochemical integrity.

SynthesisWorkflow cluster_legend Reaction Class Start 2,6-Difluoronitrobenzene (Starting Material) Inter1 2-Fluoro-6-(methylthio) nitrobenzene Start->Inter1 Step 1: NaSMe, THF -40°C to 0°C (SNAr) Inter2 2-Fluoro-6-(methylthio) aniline Inter1->Inter2 Step 2: Fe/HCl or H2/Pd Reduction Diazo Diazonium Salt (In-situ) Inter2->Diazo Step 3a: NaNO2, H2SO4 0°C Product 2-Fluoro-6-(methylthio) phenol (2F6MTP) Diazo->Product Step 3b: H2O/CuSO4 Hydrolysis, Reflux SNAr Nucleophilic Subst.

Caption: Regioselective synthesis of 2F6MTP via the Nitro-Route, avoiding para-isomer contamination.

Detailed Methodology
Step 1: Regioselective

(Thio-substitution)

Objective: Replace exactly one fluorine atom with a thiomethyl group.[1]

  • Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.05 eq), THF (anhydrous).[1]

  • Protocol:

    • Dissolve 2,6-difluoronitrobenzene in THF under

      
       atmosphere. Cool to -40°C.[1]
      
    • Add NaSMe (solid or solution) portion-wise over 30 minutes. Crucial: Low temperature prevents di-substitution.[1]

    • Allow warming to 0°C over 2 hours. Monitor via TLC/HPLC (Disappearance of starting material).[1]

    • Workup: Quench with water, extract with EtOAc.

    • Yield: ~92-95% of 2-Fluoro-6-(methylthio)nitrobenzene .

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to an aniline without poisoning the sulfur.

  • Reagents: Iron powder (3.0 eq),

    
     (aq), Ethanol.[1] (Avoid catalytic hydrogenation with Pd/C as sulfur poisons the catalyst).[1]
    
  • Protocol:

    • Suspend the nitro-intermediate in EtOH/Water (4:1).[1]

    • Add Fe powder and

      
      .[1] Heat to reflux for 4 hours.
      
    • Workup: Filter through Celite (hot) to remove iron oxides.[1] Concentrate filtrate.[1][2]

    • Yield: ~90% of 2-Fluoro-6-(methylthio)aniline .

Step 3: Diazotization and Hydrolysis (The "Sandmeyer Hydroxylation")

Objective: Convert the amine to a phenol.

  • Reagents:

    
    , 
    
    
    
    (35%),
    
    
    (catalytic), Water.
  • Protocol:

    • Dissolve aniline in

      
       at 0°C.
      
    • Add

      
       (aq) dropwise, maintaining temp <5°C. Stir 30 min to form diazonium salt.
      
    • Hydrolysis: Transfer the cold diazonium solution dropwise into a refluxing solution of water containing

      
       (high dilution is key to prevent side-coupling).
      
    • Workup: Steam distillation or extraction with DCM.

    • Yield: ~75-80% of 2-Fluoro-6-(methylthio)phenol .[1]

Downstream Applications: The "Warhead" Synthesis

The phenol is rarely the final active ingredient. It is almost exclusively converted into the Benzoic Acid moiety used in HPPD inhibitors.[1]

Transformation Workflow

The following diagram details the conversion of 2F6MTP into the agrochemical "warhead."

ApplicationFlow cluster_ox Oxidation Phase cluster_func Functionalization Phase Phenol 2-Fluoro-6-(methylthio)phenol (2F6MTP) Sulfone 2-Fluoro-6-(mesyl)phenol Phenol->Sulfone Oxidation (H2O2/WO4 or mCPBA) Triflate Aryl Triflate (Ar-OTf) Sulfone->Triflate Tf2O, Pyridine (Activation) Benzoic 2-Fluoro-6-(mesyl) benzoic acid Triflate->Benzoic Pd(OAc)2, CO, MeOH then Hydrolysis Target HPPD Inhibitor (e.g., Triketone Herbicide) Benzoic->Target Coupling with Cyclohexanedione

Caption: Conversion of 2F6MTP to the 2-fluoro-6-mesylbenzoic acid warhead for herbicide synthesis.

Critical Process Parameters (CPP)
  • Oxidation Selectivity: When oxidizing the sulfide to sulfone (Sulfone node), ensure the phenol ring is not halogenated. Use Sodium Tungstate (

    
    ) catalyzed hydrogen peroxide oxidation at pH 6.0 for clean conversion.[1]
    
  • Carbonylation: The conversion of the phenol to benzoic acid (Triflate -> Benzoic) is the highest-value step.[1] Palladium-catalyzed carbonylation (CO balloon, 1 atm) of the aryl triflate is superior to lithiation methods, which are incompatible with the acidic sulfone protons.[1]

Analytical Specifications (QC Standards)

For use in GMP or GLP agrochemical development, the intermediate must meet these specifications:

TestSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water
Regioisomer Content < 0.5% (para-isomer)GC-MS
Water Content < 0.5%Karl Fischer
Identity Conforms to Structure1H-NMR, 19F-NMR

Key NMR Signals (CDCl3):

  • 19F NMR: Singlet around -130 to -140 ppm (characteristic of ortho-F).[1]

  • 1H NMR: S-Me singlet at ~2.4 ppm; Aromatic protons show characteristic 1,2,3-trisubstituted pattern.[1]

References

  • Synthesis of 2,6-Disubstituted Phenols: ChemicalBook. (2025).[1] "2,6-Difluorophenol Synthesis and Derivatives."

  • Agrochemical Intermediates: Ambeed. (2025).[1] "2-(Methylthio)phenol Properties and Safety."

  • HPPD Inhibitor Chemistry: Bayer Crop Science. (2022).[1] "Modern Herbicides and their Intermediates."

  • Fluorination & Sulfenylation Protocols: Organic Syntheses. (2024).[1][2] "Difluoromethylation and Functionalization of Phenols." [1]

  • Patent Landscape: Google Patents. (2016).[1] "Agrochemical formulation comprising encapsulated pesticide (Reference to substituted phenol precursors)."

Sources

Application

Scale-up Synthesis of 2-Fluoro-6-(methylthio)phenol: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of 2-Fluoro-6-(methylthio)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of 2-Fluoro-6-(methylthio)phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described three-step synthetic route utilizes a directed ortho-metalation (DoM) strategy, offering high regioselectivity and good overall yields. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry, providing detailed experimental procedures, safety considerations, and an explanation of the underlying chemical principles.

Introduction

2-Fluoro-6-(methylthio)phenol is a key building block in the synthesis of various biologically active molecules. The presence of the fluoro, hydroxyl, and methylthio functionalities on the aromatic ring provides multiple points for further chemical modification, making it a versatile intermediate. The controlled, regioselective synthesis of such highly substituted phenols is a common challenge in organic synthesis. This application note details a robust and scalable three-step synthesis starting from the readily available 2-fluorophenol. The synthetic strategy hinges on the powerful directed ortho-metalation (DoM) reaction, which allows for the precise installation of the methylthio group at the C6 position.

Synthetic Strategy

The overall synthetic pathway is depicted below. The hydroxyl group of 2-fluorophenol is first protected as a methoxymethyl (MOM) ether. The MOM group then serves as a directed metalation group (DMG), facilitating the regioselective deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic sulfur source, dimethyl disulfide, to introduce the methylthio group. Finally, acidic deprotection of the MOM ether furnishes the desired 2-Fluoro-6-(methylthio)phenol.

Synthesis_Workflow Start 2-Fluorophenol Step1 MOM Protection Start->Step1 MOMCl, i-Pr2NEt Intermediate1 1-Fluoro-2-(methoxymethoxy)benzene Step1->Intermediate1 Step2 Directed ortho-Metalation & Thiomethylation Intermediate1->Step2 1. s-BuLi, TMEDA 2. (MeS)2 Intermediate2 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene Step2->Intermediate2 Step3 MOM Deprotection Intermediate2->Step3 HCl (aq) End 2-Fluoro-6-(methylthio)phenol Step3->End

Caption: Synthetic workflow for 2-Fluoro-6-(methylthio)phenol.

Experimental Protocols

PART 1: CORE DIRECTIVE (Autonomy)

This guide is structured to provide a logical flow from the initial protection step through to the final deprotection and purification. Each section includes a detailed protocol, a discussion of the underlying chemistry and critical parameters, and safety precautions. This structure is designed to be intuitive for a practicing chemist, providing not just the "how" but also the "why" for each step.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The choice of the methoxymethyl (MOM) group for hydroxyl protection is critical. It is stable to the strongly basic conditions of the ortho-lithiation step, a condition under which many other protecting groups would fail.[1] The use of sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a well-established combination for the efficient directed ortho-metalation of MOM-protected phenols.[2][3] TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and accelerating the deprotonation step.[2] The subsequent thiomethylation with dimethyl disulfide is a reliable method for forming the aryl-sulfur bond.[4][5]

Trustworthiness: Each protocol is designed to be self-validating through clear in-process controls and characterization of intermediates. The quantities provided are for a multi-gram scale synthesis, and guidance is given for potential scale-up challenges. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of 2-Fluorophenol as a Methoxymethyl (MOM) Ether

Reaction: 2-Fluorophenol is reacted with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to form 1-fluoro-2-(methoxymethoxy)benzene.

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluorophenol (25.0 g, 0.223 mol) and anhydrous dichloromethane (DCM, 250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (57.6 g, 77.8 mL, 0.446 mol) dropwise to the stirred solution.

  • Slowly add methoxymethyl chloride (21.5 g, 22.7 mL, 0.268 mol) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by the slow addition of water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-fluoro-2-(methoxymethoxy)benzene as a colorless oil.

Authoritative Grounding & Comprehensive References: The use of MOM ethers as protecting groups for phenols is a standard and well-documented procedure in organic synthesis due to their stability in a wide range of conditions and their reliable cleavage under acidic conditions.[6][7]

Step 2: Directed ortho-Metalation and Thiomethylation

Reaction: 1-Fluoro-2-(methoxymethoxy)benzene undergoes regioselective deprotonation at the position ortho to the MOM-ether using sec-butyllithium and TMEDA, followed by quenching with dimethyl disulfide to introduce the methylthio group.

Protocol:

  • Caution: This reaction must be performed under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents. n-Butyllithium and sec-butyllithium are pyrophoric and must be handled with extreme care.[8][9][10][11][12]

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 400 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (31.0 g, 40.5 mL, 0.267 mol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 1-fluoro-2-(methoxymethoxy)benzene (35.0 g, 0.224 mol) in anhydrous THF (50 mL) dropwise to the cold solution.

  • Slowly add sec-butyllithium (1.4 M in cyclohexane, 176 mL, 0.246 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • In a separate dry flask, prepare a solution of dimethyl disulfide (25.3 g, 23.8 mL, 0.269 mol) in anhydrous THF (50 mL).

  • Slowly add the dimethyl disulfide solution to the aryllithium solution at -78 °C over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 1-fluoro-2-(methoxymethoxy)-3-(methylthio)benzene. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Authoritative Grounding & Comprehensive References: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. The methoxy group of the MOM ether acts as an effective directed metalation group.[13][14]

Step 3: Deprotection of the MOM Ether

Reaction: The MOM ether of the thiomethylated intermediate is cleaved under acidic conditions to yield the final product, 2-Fluoro-6-(methylthio)phenol.

Protocol:

  • To a 500 mL round-bottom flask, add the crude 1-fluoro-2-(methoxymethoxy)-3-(methylthio)benzene from the previous step.

  • Add a mixture of methanol (200 mL) and 6 M hydrochloric acid (50 mL).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2-Fluoro-6-(methylthio)phenol as a pale yellow oil or low-melting solid.

Authoritative Grounding & Comprehensive References: The deprotection of MOM ethers is typically achieved under acidic conditions. Various acidic reagents can be employed, with hydrochloric acid in methanol being a common and effective method.[15][16]

Data Presentation

StepStarting MaterialReagentsProductYield (Typical)Purity (Typical)
1 2-FluorophenolMOMCl, DIPEA, DCM1-Fluoro-2-(methoxymethoxy)benzene85-95%>98% (GC-MS)
2 1-Fluoro-2-(methoxymethoxy)benzenes-BuLi, TMEDA, THF, (MeS)₂1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene70-80% (crude)-
3 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzeneHCl, Methanol2-Fluoro-6-(methylthio)phenol80-90% (after purification)>99% (HPLC)

Mandatory Visualization

Caption: Mechanism of Directed ortho-Metalation and Thiomethylation.

References

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103*. [Link]

  • FCT, Universidade Nova de Lisboa. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 924-930*. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101-7103. [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Trauner, D. (2006). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Synlett, 2006(19), 3193-3216*. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Harvard University. [Link]

  • Total-Synthesis.com. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • ResearchGate. (n.d.). Dimethyl sulfide-catalyzed methylation of phenol. [Link]

  • University of Bristol. (n.d.). Protecting groups. [Link]

  • Amanote Research. (n.d.). Ortho-Lithiation of Phenols Using the. [Link]

  • The Organic Chemistry Tutor. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

  • Saha, A., Saha, M., & Goswami, R. (n.d.). Organic Chemistry-4. [Link]

  • American Chemical Society. (2019). Effects of Dimethyl Disulfide Cosolvent on Li–S Battery Chemistry and Performance. ACS Applied Materials & Interfaces, 11(11), 10638-10646*. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (2004). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1-360. [Link]

  • Springer. (2018). Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study. Journal of The American Society for Mass Spectrometry, 29(4), 723-733*. [Link]

Sources

Method

Application Notes and Protocols: 2-Fluoro-6-(methylthio)phenol in Materials Science

Abstract This document provides a forward-looking perspective on the potential applications of 2-Fluoro-6-(methylthio)phenol in the field of materials science. While direct, peer-reviewed applications of this specific mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a forward-looking perspective on the potential applications of 2-Fluoro-6-(methylthio)phenol in the field of materials science. While direct, peer-reviewed applications of this specific molecule are not yet widely documented, its unique trifunctional chemical architecture—comprising a reactive phenol, an electron-withdrawing fluorine atom, and a coordinating methylthio group—suggests significant promise. This guide synthesizes information from related chemistries to propose novel applications and detailed experimental protocols for researchers, materials scientists, and drug development professionals. We will explore its potential as a monomer for high-performance polymers, a surface modification agent, and a precursor for functional materials in organic electronics.

Introduction: Unveiling the Potential of a Multifunctional Building Block

2-Fluoro-6-(methylthio)phenol is an aromatic compound distinguished by three key functional groups. The interplay of these groups provides a unique chemical handle for a variety of transformations relevant to materials science.

  • Phenolic Hydroxyl Group: This group is a versatile site for polymerization reactions, such as the formation of phenolic resins, polyethers, and polyesters. It also allows for surface functionalization of metal oxides.

  • Fluorine Atom: The presence of fluorine imparts several desirable properties to organic materials. These include enhanced thermal stability, chemical resistance, and hydrophobicity. In the context of electronic materials, fluorine substitution can modulate frontier molecular orbital energy levels.

  • Methylthio Group: The sulfur atom in the methylthio group offers a soft donor site for coordination with metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers.[1] It can also be oxidized to sulfoxide or sulfone groups to further tune the electronic properties and solubility of derived materials.

This combination of functionalities in a single, relatively simple molecule makes 2-Fluoro-6-(methylthio)phenol a compelling candidate for the development of next-generation materials.

Proposed Applications and Synthetic Strategies

High-Performance Fluorinated Poly(phenylene ether)s (PPEs)

Rationale: Fluorinated polymers are known for their exceptional thermal and chemical stability.[2] The phenolic group of 2-Fluoro-6-(methylthio)phenol can be readily polymerized via oxidative coupling to form poly(phenylene ether)s. The fluorine and methylthio groups would be incorporated as pendant groups on the polymer backbone, imparting unique properties to the resulting material.

Experimental Protocol: Synthesis of Poly(2-fluoro-6-(methylthio)phenylene ether)

Materials:

  • 2-Fluoro-6-(methylthio)phenol (monomer)

  • Toluene (anhydrous)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Copper(I) chloride (CuCl)

  • Oxygen (or air)

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl), 2M solution

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-Fluoro-6-(methylthio)phenol (1 equivalent) in anhydrous toluene.

  • Add TMEDA (1.5 equivalents) and CuCl (0.1 equivalents) to the solution.

  • Bubble oxygen or air through the solution at room temperature while stirring vigorously. The reaction mixture will typically turn green or blue, indicating the formation of the active copper-oxygen complex.

  • Monitor the reaction progress by periodically taking samples and analyzing the increase in viscosity or by techniques like Gel Permeation Chromatography (GPC). The reaction is typically run for 4-24 hours.

  • Upon completion, stop the oxygen flow and pour the viscous polymer solution into a large excess of methanol containing a small amount of 2M HCl to precipitate the polymer.

  • Filter the white or off-white polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the incorporation of the monomer units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.

Diagram: Proposed Synthesis of a Fluorinated Poly(phenylene ether)

G Monomer 2-Fluoro-6-(methylthio)phenol Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Catalyst CuCl/TMEDA/O2 Catalyst->Polymerization Polymer Poly(2-fluoro-6- (methylthio)phenylene ether) Polymerization->Polymer Precipitation Precipitation in Methanol/HCl Polymer->Precipitation Product Purified Polymer Precipitation->Product

Caption: Workflow for the synthesis of a novel fluorinated PPE.

Surface Modification of Metal Oxides for Enhanced Hydrophobicity

Rationale: The phenolic hydroxyl group can form strong bonds with metal oxide surfaces (e.g., silica, titania, alumina). The fluorinated and methylthio-containing aromatic ring will then form a self-assembled monolayer (SAM), altering the surface properties. The fluorinated nature of the molecule is expected to create a highly hydrophobic surface.

Experimental Protocol: Surface Modification of Silicon Wafers

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • 2-Fluoro-6-(methylthio)phenol

  • Triethylamine (as a catalyst)

Procedure:

  • Substrate Cleaning: Carefully clean the silicon wafers by immersing them in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Functionalization: Place the cleaned and dried wafers in a solution of 2-Fluoro-6-(methylthio)phenol (1-10 mM) and triethylamine (1-2 equivalents) in anhydrous toluene.

  • Heat the solution at 60-80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, remove the wafers and sonicate them in fresh toluene for 5 minutes to remove any physisorbed molecules.

  • Rinse with an appropriate solvent (e.g., acetone or isopropanol) and dry under a stream of nitrogen.

Characterization:

  • Contact Angle Goniometry: To measure the static water contact angle and assess the hydrophobicity of the modified surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine, sulfur, and carbon on the surface, indicating successful functionalization.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology of the monolayer.

Table: Expected Contact Angle Changes

SurfaceExpected Water Contact Angle
Clean Silicon Wafer< 20°
Modified Surface> 100°
Precursor for Active Materials in Organic Electronics

Rationale: The electronic properties of organic semiconductors can be finely tuned by the introduction of electron-withdrawing and electron-donating groups. The fluorine atom is strongly electron-withdrawing, while the methylthio group is a mild electron-donating group. This "push-pull" electronic character, combined with the potential for further chemical modification, makes 2-Fluoro-6-(methylthio)phenol an interesting building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[3][4]

Proposed Synthetic Route: Synthesis of a Donor-Acceptor Molecule

This protocol outlines a hypothetical pathway to a more complex molecule suitable for organic electronics.

Step 1: Suzuki Coupling to Extend Conjugation

The phenolic hydroxyl would first be protected, and then a boronic acid or ester would be installed on the aromatic ring, followed by a Suzuki coupling with an acceptor unit.

Step 2: Deprotection and Further Functionalization

The protecting group would be removed, and the phenol could be used to attach the molecule to an electrode or another layer in a device. The methylthio group could be oxidized to a sulfone to create a stronger acceptor unit.

G Start 2-Fluoro-6- (methylthio)phenol Protect Protection of Phenol Start->Protect Borylation Borylation of Aromatic Ring Protect->Borylation Suzuki Suzuki Coupling with Acceptor Borylation->Suzuki Intermediate Protected Donor- Acceptor Molecule Suzuki->Intermediate Deprotect Deprotection Intermediate->Deprotect Final Functional Material for Organic Electronics Deprotect->Final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-(methylthio)phenol

Abstract: The synthesis of 2-Fluoro-6-(methylthio)phenol presents a significant challenge due to the lack of a well-established, direct synthetic protocol in peer-reviewed literature. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of 2-Fluoro-6-(methylthio)phenol presents a significant challenge due to the lack of a well-established, direct synthetic protocol in peer-reviewed literature. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis. We will explore plausible synthetic strategies, anticipate common experimental hurdles, and provide detailed troubleshooting advice in a practical question-and-answer format. Our approach is grounded in established principles of organic chemistry, drawing parallels from the synthesis of structurally related molecules to offer robust, scientifically sound guidance.

Introduction: The Synthetic Puzzle

2-Fluoro-6-(methylthio)phenol is a unique trifunctional aromatic compound. The interplay of the electron-withdrawing fluorine atom, the electron-donating hydroxyl group, and the potentially labile methylthio group creates a complex reactivity profile. This guide will deconstruct this puzzle by proposing two primary retrosynthetic pathways and addressing the challenges inherent in each step.

Proposed Synthetic Strategies

The synthesis can be logically approached from two main starting points: a pre-functionalized fluorophenol or a pre-functionalized thiophenol. Each strategy has its own set of advantages and potential pitfalls.

Strategy A: Thiomethylation of a Fluorophenol Derivative

This approach begins with a commercially available or readily synthesized fluorophenol and introduces the methylthio group at the C6 position.

Strategy A 2-Fluorophenol 2-Fluorophenol Intermediate_A1 2-Fluoro-6-halophenol 2-Fluorophenol->Intermediate_A1 Ortho-halogenation Target 2-Fluoro-6-(methylthio)phenol Intermediate_A1->Target Palladium-catalyzed thiomethylation

Caption: Strategy A: Synthesis via ortho-functionalization of 2-fluorophenol.

Strategy B: Fluorination of a Thiophenol Derivative

This route starts with a (methylthio)phenol derivative and introduces the fluorine atom at the C2 position.

Strategy B 2-(Methylthio)phenol 2-(Methylthio)phenol Intermediate_B1 Protected 2-(Methylthio)phenol 2-(Methylthio)phenol->Intermediate_B1 Phenol Protection Intermediate_B2 Ortho-aminated Intermediate Intermediate_B1->Intermediate_B2 Directed ortho-Metalation followed by amination Target 2-Fluoro-6-(methylthio)phenol Intermediate_B2->Target Schiemann Reaction or similar fluorination

Caption: Strategy B: Synthesis via ortho-fluorination of a protected 2-(methylthio)phenol.

Frequently Asked Questions (FAQs)

Q1: Why is there no standard, one-pot synthesis for 2-Fluoro-6-(methylthio)phenol?

A1: The combination of functional groups presents a significant challenge in regioselectivity and functional group compatibility. The hydroxyl and fluorine groups have opposing directing effects in electrophilic aromatic substitution, making selective functionalization difficult.[1][2][3][4][5] Additionally, the methylthio group can be sensitive to oxidative or strongly electrophilic conditions that might be required for fluorination.[6]

Q2: Which of the proposed strategies is likely to be more successful?

A2: Strategy A, starting from 2-fluorophenol, is generally recommended. This is because methods for the ortho-halogenation of phenols are well-established, and recent advances in palladium-catalyzed cross-coupling offer milder conditions for introducing the methylthio group, which is crucial for preserving the other functionalities.[7][8][9] Strategy B requires a multi-step sequence to install the fluorine, including a diazotization-fluorination (Schiemann) reaction, which can have variable yields and harsh conditions.[10]

Q3: What are the expected physical properties of the final product?

A3: 2-Fluoro-6-(methylthio)phenol is expected to be a polar compound, likely a solid or high-boiling liquid at room temperature.[11] Its polarity will be influenced by the hydroxyl group's ability to hydrogen bond and the electronegativity of the fluorine atom. This has significant implications for its purification, which will likely require techniques suitable for polar molecules.[12][13][14]

Troubleshooting Guide

Challenge 1: Poor Regioselectivity in the Functionalization of 2-Fluorophenol (Strategy A)

Q: I am attempting an electrophilic substitution on 2-fluorophenol to install a handle for thiomethylation, but I am getting a mixture of ortho- and para-isomers. How can I improve the ortho-selectivity?

A: This is a classic challenge of competing directing effects. The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director.[1][2][3]

  • Root Cause Analysis: Standard electrophilic aromatic substitution conditions will almost certainly lead to a mixture of isomers. The para-position is sterically more accessible and electronically activated by the hydroxyl group.

  • Solution 1: Directed Ortho-Metalation (DoM): A more robust strategy is to use Directed ortho-Metalation.[15][16][17][18][19] The phenolic proton can be removed with a strong base, and the resulting phenoxide can direct a second equivalent of an organolithium reagent (like n-BuLi or s-BuLi) to deprotonate the ortho-position. The resulting aryllithium species can then be quenched with an electrophile.

    • Detailed Protocol:

      • Protect the phenol as a stable ether (e.g., a methoxymethyl (MOM) ether) to prevent interference from the acidic proton.[20]

      • Dissolve the protected 2-fluorophenol in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

      • Slowly add a strong lithium base (e.g., s-BuLi or t-BuLi). The fluorine atom can act as a moderate directing metalation group.[19]

      • After stirring for 1-2 hours, add your electrophile. For subsequent thiomethylation, a source of bromine or iodine (e.g., 1,2-dibromoethane or I₂) is ideal to form the 2-fluoro-6-halophenol derivative.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Proceed with extraction, drying, and purification before the deprotection and thiomethylation steps.

DoM_Workflow cluster_0 Directed ortho-Metalation (DoM) Workflow Start Protected 2-Fluorophenol Step1 Dissolve in Anhydrous THF Cool to -78 °C Start->Step1 Step2 Add s-BuLi or t-BuLi Step1->Step2 Step3 Stir for 1-2 hours Step2->Step3 Step4 Add Electrophile (e.g., I₂) Step3->Step4 Step5 Quench with aq. NH₄Cl Step4->Step5 End 2-Fluoro-6-iodophenol Derivative Step5->End

Caption: Workflow for Directed ortho-Metalation.

Challenge 2: Lability of the Methylthio Group

Q: I am concerned that the methylthio group will be oxidized or otherwise degraded during my synthetic sequence. How can I mitigate this?

A: The sulfur atom in a methylthio group is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents or certain electrophiles.[6]

  • Root Cause Analysis: The lone pairs on the sulfur atom make it nucleophilic and prone to reaction with electrophiles.

  • Solution 1: Introduce the Thioether Late in the Synthesis: As proposed in Strategy A, installing the methylthio group in the final steps using mild reaction conditions is the best approach. Palladium-catalyzed cross-coupling reactions are ideal for this.[7][8][9]

  • Solution 2: Use Mild Thiomethylation Reagents: Instead of harsher methods, consider using a palladium catalyst with a suitable ligand (e.g., Xantphos) and a mild methylthio source like methyl thioacetate or an alkyl sulfide.[7][8] These reactions often proceed at lower temperatures and tolerate a wide range of functional groups.

  • Solution 3: Avoid Harsh Oxidants: If you must perform a reaction that could oxidize the thioether, ensure all subsequent steps are compatible with the potentially more polar sulfoxide or sulfone.

Challenge 3: Difficulty in Palladium-Catalyzed Thiomethylation

Q: My palladium-catalyzed thiomethylation of 2-bromo-6-fluorophenol is giving low yields. What can I do to improve it?

A: Low yields in palladium-catalyzed cross-coupling can stem from several factors, including catalyst deactivation, poor ligand choice, or unfavorable reaction conditions.

  • Root Cause Analysis: Thiolates can strongly coordinate to and deactivate palladium catalysts.[7] The steric hindrance from the ortho-fluoro and ortho-hydroxyl groups can also slow down the reaction.

  • Troubleshooting Steps:

ParameterRecommended ActionRationale
Catalyst/Ligand Screen bulky, electron-rich phosphine ligands like Xantphos, PtBu₃, or Josiphos-type ligands.These ligands promote the reductive elimination step and can stabilize the active palladium species, preventing catalyst deactivation.[7]
Base Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.Stronger bases can lead to side reactions with the phenol or the aryl halide.
Solvent Use polar aprotic solvents like dioxane, DMF, or toluene.These solvents are generally effective for palladium catalysis and can help solubilize the reagents.
Temperature Optimize the temperature. Start around 80-100 °C and adjust as needed.While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A careful balance is needed.
Reagent Purity Ensure all reagents, especially the solvent and base, are anhydrous.Water can interfere with the catalytic cycle.
Challenge 4: Purification of the Final Product

Q: The final product, 2-Fluoro-6-(methylthio)phenol, is proving difficult to purify by standard silica gel chromatography. It streaks badly. What are my options?

A: The combination of a polar hydroxyl group and a moderately polar thioether makes this compound challenging for standard silica gel chromatography.[21]

  • Root Cause Analysis: The acidic proton of the phenol interacts strongly with the silica gel, leading to band broadening and streaking.

  • Solution 1: Modified Eluent System: Add a small amount of a polar, acidic modifier to your eluent. For example, adding 0.5-1% acetic acid to a hexane/ethyl acetate mobile phase can saturate the active sites on the silica gel and improve the peak shape.

  • Solution 2: Reverse-Phase Chromatography: Given the compound's polarity, reverse-phase chromatography (e.g., with a C18 column) is an excellent alternative.[12][13] A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (formic acid or TFA) to suppress the ionization of the phenol.

  • Solution 3: Use a Different Stationary Phase: If streaking persists, consider alternative normal-phase stationary phases that are less acidic, such as alumina (basic or neutral) or a polar-bonded phase like an amino- or diol-functionalized silica gel.[13][14]

  • Solution 4: Chemical Derivatization: If all else fails, you can temporarily protect the hydroxyl group as a less polar ether (e.g., a silyl ether), purify the derivative by standard chromatography, and then deprotect it in a clean, final step.

References

  • Title: Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy | Organic Letters Source: ACS Publications URL: [Link]

  • Title: CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents Source: Google Patents URL
  • Title: Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thioetherification of Aryl Halides with Thioacetates Source: ACS Publications URL: [Link]

  • Title: Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers Source: LinkedIn URL: [Link]

  • Title: Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent Source: Organic Chemistry Portal URL: [Link]

  • Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Directed ortho metalation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrophilic Aromatic Substitution Mechanism & Key Concepts Source: Total Synthesis URL: [Link]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity Source: Royal Society of Chemistry URL: [Link]

  • Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column Source: PubMed URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: ChemTalk URL: [Link]

  • Title: Regioselectivity in Electrophilic Aromatic Substitutions - YouTube Source: YouTube URL: [Link]

  • Title: Nucleophilic Aromatic Substitution - YouTube Source: YouTube URL: [Link]

  • Title: The 4-methylthio-1-butyl group for phosphate/thiophosphate protection in oligodeoxyribonucleotide synthesis Source: PubMed URL: [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: introduction to regioselectivity in aromatic reactions - YouTube Source: YouTube URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage Source: Biotage URL: [Link]

  • Title: Organic Chemistry-4 Source: Surendranath College URL: [Link]

  • Title: Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Facile and Improved Synthesis of 3-Fluorothiophene Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis of ortho-(methylthio)phenol Source: PrepChem.com URL: [Link]

  • Title: Purification of strong polar and basic compounds : r/Chempros Source: Reddit URL: [Link]

  • Title: For highly polar compound, how to do the purification? Source: ResearchGate URL: [Link]

  • Title: CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents Source: Google Patents URL
  • Title: 2-Fluorophenol | C6H5FO | CID 9707 Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Fluorination of Substituted Thiophenols

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the fluorination of substituted thiophenols. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the fluorination of substituted thiophenols. This resource is designed to be a practical, field-proven guide to troubleshooting common side reactions and optimizing your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns that arise during the fluorination of this important class of compounds.

Q1: I am observing significant formation of a disulfide byproduct in my reaction. What is the primary cause of this?

A1: The formation of a disulfide (Ar-S-S-Ar) is the most common side reaction when working with thiophenols. The thiol functional group is highly susceptible to oxidation, and many fluorinating reagents, particularly electrophilic ones, can act as oxidants. The reaction typically proceeds through a thiol-disulfide exchange mechanism, which can be initiated by trace oxidants or even atmospheric oxygen under basic conditions.[1][2]

Q2: My desired fluorinated thiophenol seems to have been over-oxidized. What species should I be looking for, and what conditions favor this?

A2: Over-oxidation typically leads to the formation of sulfonyl fluorides (Ar-SO₂F).[2][3] This is more prevalent when using potent electrophilic fluorinating agents like Selectfluor®, especially in excess or at elevated temperatures.[4][5] The reaction proceeds from the thiol to the disulfide, which is then further oxidized.[2]

Q3: How do the electronic properties of the substituents on the thiophenol ring affect the propensity for side reactions?

A3: Substituents play a crucial role. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the sulfur atom, making the thiophenol more susceptible to oxidation and disulfide formation.[6][7] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the sulfur, which can slow down the desired fluorination but also suppress oxidative side reactions.[8]

Q4: Are there general preventative measures I can take to minimize all types of side reactions?

A4: Absolutely. Strict adherence to anhydrous and inert atmosphere conditions is critical to prevent oxidation by atmospheric oxygen and moisture-induced decomposition of reagents.[9] Careful control of stoichiometry, slow addition of the fluorinating agent, and maintaining low reaction temperatures are also key parameters to manage.

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving specific experimental issues.

Issue 1: Predominant Formation of Disulfide Byproduct

Your reaction yields primarily the disulfide dimer of your starting thiophenol, with little to no desired fluorinated product.

Root Cause Analysis:

The high propensity of thiols to oxidize to disulfides is the primary issue. This can be exacerbated by:

  • Presence of an Oxidant: The fluorinating reagent itself or atmospheric oxygen.

  • Basic Conditions: Deprotonation to the more easily oxidized thiolate.[1]

  • Elevated Temperatures: Increased reaction rates for oxidation.

Troubleshooting Workflow:

start Disulfide Formation Observed step1 Verify Inert Atmosphere & Anhydrous Conditions start->step1 step2 Lower Reaction Temperature (e.g., -78 °C to 0 °C) step1->step2 step3 Slow, Sub-stoichiometric Addition of Fluorinating Agent step2->step3 step4 Consider a Milder Fluorinating Agent step3->step4 step5 Add a Radical Scavenger (e.g., BHT) step4->step5 end Minimized Disulfide Formation step5->end

Caption: Troubleshooting workflow for minimizing disulfide byproduct.

Detailed Protocols & Explanations:

  • Enhance Inert Conditions: Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. This minimizes oxidation from atmospheric O₂.

  • Temperature Control: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly. Lower temperatures disfavor the kinetic pathway of oxidation relative to fluorination.[9]

  • Stoichiometric Control: Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents) and add it portion-wise or via syringe pump over an extended period. This keeps the concentration of the oxidant low at any given time.

  • Reagent Selection: If using a powerful oxidant like Selectfluor®, consider switching to a milder electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI).[10][11]

  • Radical Inhibition: In some cases, disulfide formation can have a radical component. The addition of a radical scavenger like butylated hydroxytoluene (BHT) can sometimes suppress this pathway.

Issue 2: Formation of Over-Oxidized Products (Sulfonyl Fluorides)

Your analysis indicates the presence of the corresponding sulfonyl fluoride, suggesting the reaction has proceeded past the desired fluorinated thiol.

Root Cause Analysis:

This side reaction is a consequence of excessive oxidizing power in the reaction mixture. Key factors include:

  • Potent Fluorinating Agent: Reagents like Selectfluor® are strong oxidants.[4]

  • Excess Reagent: Using more than one equivalent of the fluorinating agent.

  • Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed long after the starting material is consumed can lead to oxidation of the product.

Troubleshooting Workflow:

start Sulfonyl Fluoride Detected step1 Reduce Equivalents of Fluorinating Agent (Aim for 1.0-1.1 eq.) start->step1 step2 Monitor Reaction Closely (TLC, LC-MS, or in-situ NMR) step1->step2 step3 Quench Reaction Immediately Upon Starting Material Consumption step2->step3 step4 Maintain Low Reaction Temperature step3->step4 end Selective Fluorination Achieved step4->end

Caption: Workflow to prevent over-oxidation to sulfonyl fluorides.

Detailed Protocols & Explanations:

  • Precise Stoichiometry: Carefully measure and use no more than 1.1 equivalents of the electrophilic fluorinating agent. For sensitive substrates, starting with 1.0 equivalent is advisable.

  • Real-Time Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting thiophenol using an appropriate technique (e.g., TLC, LC-MS).

  • Prompt Quenching: Once the starting material is consumed, immediately quench the reaction by adding a suitable scavenger for the excess fluorinating agent (e.g., a saturated aqueous solution of sodium bisulfite).

  • Low Temperature Maintenance: Running the reaction at 0 °C or even lower temperatures can significantly slow down the rate of over-oxidation of the product.

Data Summary: Influence of Reaction Conditions

The following table summarizes hypothetical, yet representative, outcomes based on typical experimental observations, illustrating the impact of key variables on product distribution.

EntryThiophenol SubstituentFluorinating Agent (eq.)Temperature (°C)Desired Product (%)Disulfide (%)Sulfonyl Fluoride (%)
14-OCH₃Selectfluor® (1.2)25454015
24-OCH₃Selectfluor® (1.0)075205
34-OCH₃NFSI (1.1)08515<1
44-NO₂Selectfluor® (1.2)25801010
54-NO₂Selectfluor® (1.0)09253

Analysis:

  • Entries 1 & 2 demonstrate the critical impact of both stoichiometry and temperature on minimizing side reactions for an electron-rich thiophenol.

  • Entry 3 shows that a milder fluorinating agent like NFSI can significantly suppress both disulfide formation and over-oxidation.

  • Entries 4 & 5 indicate that electron-withdrawing groups can inherently reduce the propensity for oxidative side reactions, leading to cleaner reactions even under less optimized conditions.

Mechanistic Insight: The Competing Pathways

The fluorination of a substituted thiophenol is a branching reaction. The initial interaction with an electrophilic fluorinating agent (e.g., an N-F reagent) can lead down two primary paths.

cluster_desired Desired Pathway cluster_side Side Reactions Thiophenol Ar-SH (Substituted Thiophenol) SulfenylFluoride Ar-S-F (Sulfenyl Fluoride Intermediate) Thiophenol->SulfenylFluoride Electrophilic Attack on Sulfur Thiolate Ar-S⁻ Thiophenol->Thiolate Base or self-ionization Disulfide Ar-S-S-Ar (Disulfide) Thiophenol->Disulfide [O] FluorinatingAgent [F+] (e.g., Selectfluor®) FluorinatedThiophenol F-Ar-SH (Product - if ring fluorination occurs) or other fluorinated sulfur species SulfenylFluoride->FluorinatedThiophenol Rearrangement or Further Reaction Thiolate->Disulfide [O] SulfonylFluoride Ar-SO₂F (Over-oxidation) Disulfide->SulfonylFluoride Excess [F+]

Caption: Competing reaction pathways in thiophenol fluorination.

The initial electrophilic attack can occur at the sulfur atom, a soft nucleophile, to form a transient sulfenyl fluoride intermediate.[12] This species can then potentially rearrange or undergo further reactions. However, the fluorinating agent, being an oxidant, can also directly facilitate the oxidation of the thiol or thiolate to a disulfide.[13] Once formed, the disulfide can be further oxidized to the sulfonyl fluoride.[2] The key to a successful reaction is to promote the kinetics of the desired fluorination pathway over the oxidative side reactions.

References

  • Disulfide - Wikipedia. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. [Link]

  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity - ChemRxiv. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC. [Link]

  • Oxidation of Thiols to Disulfides using an Environmentally â - ODU Digital Commons. [Link]

  • ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. - ResearchGate. [Link]

  • 1,2-Fluorosulfenylation of unactivated alkenes with thiols and fluoride source promoted by bromodimethylsulfonium bromide - ResearchGate. [Link]

  • Selectfluor-initiated cyanation of disulfides to thiocyanates - ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. [Link]

  • Electrophilic fluorination - Wikipedia. [Link]

  • A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant - ResearchGate. [Link]

  • Sulfonyl fluoride synthesis by fluorination - Organic Chemistry Portal. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols - ResearchGate. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC. [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols - RSC Publishing. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? | ResearchGate. [Link]

  • Fluorination Strategies :: The Britton group. [Link]

  • Electrophilic Fluorination - Bryn Mawr College. [Link]

  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. [Link]

  • Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - ResearchGate. [Link]

  • An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. [Link]

  • A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents - ResearchGate. [Link]

  • Help on tricky electrophilic fluorination : r/Chempros - Reddit. [Link]

  • Electrophilic Fluorination with N-F Reagents - Organic Reactions. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ortho-Sulfenylation Conditions

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Yield, and Catalyst Deactivation in C–S Bond Formation Overview: The Ortho-Sulfenylation Landscape Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Yield, and Catalyst Deactivation in C–S Bond Formation

Overview: The Ortho-Sulfenylation Landscape

Welcome to the Technical Support Center. You are likely here because introducing a sulfur moiety (–SR) specifically at the ortho position of an arene is thermodynamically challenging and kinetically sensitive. Unlike standard electrophilic aromatic substitution (EAS) which often favors the para position due to steric relief, ortho-sulfenylation requires forcing conditions, directing groups (DGs), or specific mechanistic pathways (radical or sigmatropic).

This guide is structured to troubleshoot the three most common failure modes:

  • Regio-Scrambling: Getting para or mixtures instead of ortho.

  • Catalyst Death: Transition metal poisoning by sulfur.

  • Reactivity Stalls: Failure to activate the C–H bond.

Module 1: Phenols & Electron-Rich Arenes (Metal-Free)

Context: You are trying to sulfenylate a phenol or aniline derivative using electrophilic conditions, but you are losing regiocontrol.

Troubleshooting Ticket #101: "I’m getting the para-isomer."

Diagnosis: In standard EAS, the ortho position is sterically crowded. If you are using bulky sulfenylating agents (like disulfides without activation) or standard Lewis acids, the electrophile will naturally drift to the para position.

Protocol Optimization: Switch to a Soft-Hard Acid-Base (SHAB) Control system or a Hydrogen-Bond Directed approach.

  • The Solution: Iodine/DMSO System Using molecular iodine (

    
    ) in DMSO is a proven method for high ortho-selectivity. The DMSO activates the phenol via hydrogen bonding, while 
    
    
    
    generates a highly reactive electrophilic sulfur species (likely
    
    
    ) from thiols or disulfides.
  • Step-by-Step Protocol:

    • Substrate: Dissolve Phenol (1.0 equiv) in DMSO (0.5 M).

    • Reagent: Add Thiol (R-SH, 1.2 equiv) or Disulfide (0.6 equiv).

    • Catalyst: Add

      
       (10–20 mol%).
      
    • Conditions: Stir at 60–80 °C.

    • Workup: Quench with saturated aqueous

      
       (to remove residual iodine).
      

Why this works: The coordination of DMSO to the phenolic -OH increases electron density at the ortho carbon via the inductive effect and specific solvent orientation, while


 acts as a mild oxidant to generate the electrophile in situ.
FAQ #1: My yield is low (<40%) with the Iodine method.
  • Cause: Over-oxidation of the thiol to disulfide (homocoupling) rather than cross-coupling with the phenol.

  • Fix:

    • Slow Addition: Add the thiol/disulfide slowly via syringe pump over 1 hour.

    • Switch Reagent: Use N-(thio)succinimides (e.g., N-phenylthiosuccinimide). These provide a pre-formed "active sulfur" source that reacts rapidly with electron-rich arenes under TFA (Trifluoroacetic acid) catalysis, often at room temperature [1].

Module 2: Directed C–H Activation (Transition Metal Catalyzed)

Context: You are sulfenylating a neutral arene (e.g., 2-phenylpyridine, benzamide) using Palladium (Pd) or Copper (Cu).

Troubleshooting Ticket #201: "The reaction turns black immediately and stalls (Catalyst Poisoning)."

Diagnosis: Sulfur is a notorious catalyst poison. Thiolates (RS⁻) bind strongly to Pd(II), forming resting states that are too stable to undergo reductive elimination or C–H activation.

The "High-Valent" Solution: You must keep the metal center in a high oxidation state or use a specific oxidant to facilitate the turnover.

  • Critical Parameter: The Oxidant Do not rely solely on air. Use strong oxidants that can promote the

    
     or 
    
    
    
    re-oxidation cycles efficiently.
OxidantApplicationPros/Cons

/

Standard C–H ActivationPros: Sequesters halides. Cons: Expensive; Ag can interact with S.

Pd(II)/Pd(IV) cyclesPros: Strong oxidant, promotes reductive elimination. Cons: Can over-oxidize sensitive substrates.

Co-oxidant (Aerobic)Pros: Cheap. Cons: Slower kinetics; Cu can compete for sulfur binding.
Visualization: The Catalytic Cycle & Failure Points

The diagram below illustrates the Pd(II)-catalyzed cycle. Note the critical "Danger Zone" where catalyst deactivation occurs if the oxidant loading is insufficient.

CH_Activation_Sulfenylation Start Substrate + Pd(II) Coordination Coordination (Directing Group) Start->Coordination CH_Activation Ortho-C-H Activation (Cyclopalladation) Coordination->CH_Activation Intermediate_A Palladacycle Intermediate CH_Activation->Intermediate_A Ox_Addition Oxidative Addition (R-S-S-R or R-S-X) Intermediate_A->Ox_Addition Poisoning WARNING: Catalyst Poisoning (Stable Pd-S species) Ox_Addition->Poisoning If Oxidant Low Red_Elimination Reductive Elimination (C-S Bond Formation) Ox_Addition->Red_Elimination High Oxidant Product Ortho-Sulfenylated Product Red_Elimination->Product Regeneration Pd(0) -> Pd(II) (Requires Oxidant) Red_Elimination->Regeneration Regeneration->Start

Figure 1: Catalytic cycle for Pd-catalyzed ortho-sulfenylation. The "Poisoning" node represents the formation of stable Pd-thiolate complexes that halt the cycle.

Module 3: Substrate-Specific Protocols
A. Anilines (The "Protection" Strategy)

Free anilines are difficult to ortho-sulfenylate directly because the amine nitrogen is too nucleophilic and will react with the sulfenylating agent (N-sulfenylation).

  • Protocol:

    • Protect: Convert aniline to Acetanilide or Pivalanilide . The carbonyl oxygen acts as a weak Directing Group (DG) for Pd-catalysis.

    • Reaction:

      • Catalyst:

        
         (5-10 mol%).
        
      • Reagent: N-(arylthio)succinimide (1.5 equiv).

      • Solvent: DCE or Toluene (100 °C).

      • Additive: TFA (20 mol%) – Acid helps protonate the leaving succinimide and accelerate the cycle.

    • Deprotect: Basic hydrolysis (NaOH/EtOH) to return the free aniline.

B. Heterocycles (Indoles/Pyridines)
  • Indoles: Usually react at C3. To force C2 (ortho-like) sulfenylation, you must block C3 or use a directing group on the Nitrogen (e.g., N-pyrimidyl).

  • 2-Phenylpyridine: Classic substrate for C-H activation.[1] Use

    
    , 
    
    
    
    , and Disulfide in DMSO [2].
Advanced Troubleshooting FAQs

Q: Can I use thiols (R-SH) directly in Pd-catalyzed reactions? A: Generally, no . Thiols are too acidic and bind Pd too aggressively. You should convert thiols to Disulfides (RSSR) or Thiosulfonates (


)  before adding them to the reaction. Disulfides are much better tolerated in the oxidative addition step.

Q: I see a "bis-sulfenylated" byproduct (2,6-disubstitution). How do I stop it? A: This is common with highly active substrates (like phenols).

  • Fix 1: Reduce the equivalents of the sulfur reagent to 0.8–0.9 equiv (make the arene the excess reagent).

  • Fix 2: Lower the reaction temperature.

  • Fix 3: Introduce a steric block at one ortho position if synthetic design allows.

Q: My reaction works on small scale (50 mg) but fails on gram scale. A: C-H sulfenylation often relies on heterogeneous oxidant surfaces (like Ag salts) or specific gas-liquid transfer (if using


).
  • Fix: Ensure vigorous stirring (1000+ RPM). If using Ag salts, protect from light. If using air/oxygen, use a balloon or sparger, not just an open flask.

Summary of Optimization Logic

Use this decision tree to select your starting conditions:

Decision_Tree Substrate Substrate Type? Phenol Phenol/Naphthol Substrate->Phenol Aniline Aniline Substrate->Aniline Neutral Neutral Arene (Benzamide/Pyridine) Substrate->Neutral Method_A Method A: I2 (10%) / DMSO + Thiol Phenol->Method_A Method_B Method B: Protect as Amide -> Pd(OAc)2 C-H Activation Aniline->Method_B Method_C Method C: Pd(II) + Directing Group + Disulfide/AgOAc Neutral->Method_C

Figure 2: Method selection guide based on electronic properties of the substrate.

References
  • Hostier, T., Ferey, V., Ricci, G., Pardo, D. G., & Cossy, J. (2015).[2] Synthesis of Aryl Sulfides: Metal-Free C–H Sulfenylation of Electron-Rich Arenes.[2] Organic Letters, 17(15), 3898–3901. [Link]

  • Zhang, Q., et al. (2015).[3] Pd(II)-catalyzed selective sulfenylation of arene C-H bonds using N-arylthiobenzamides as thiolation reagent and oxidant.[3] Journal of Organic Chemistry, 80(6), 2925–2929. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed C–H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 131(9), 3132–3133. [Link]

  • Ravi, C., et al. (2018).[2] Iodine‐Catalyzed One‐Pot Decarboxylative Sulfenylation of Electron‐Rich Arenes and Indoles. ChemistrySelect, 3(22), 6116-6121.[2] [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 2-Fluoro-6-(methylthio)phenol Synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Fluoro-6-(methylthio)phenol?

There are several viable synthetic pathways to 2-Fluoro-6-(methylthio)phenol, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three primary approaches are:

  • S-alkylation of 2-Fluoro-6-mercaptophenol: This is a direct and often high-yielding method. It involves the deprotonation of the thiol group of 2-Fluoro-6-mercaptophenol followed by reaction with a methylating agent.

  • Demethylation of 2-Fluoro-6-(methylthio)anisole: This route is useful if the corresponding anisole is more readily available. It requires a demethylation step, which can sometimes be challenging.

  • Ortho-functionalization of 2-(methylthio)phenol: This approach involves the direct introduction of a fluorine atom at the ortho-position of 2-(methylthio)phenol. This can be achieved through electrophilic fluorination or other modern fluorination techniques.

Q2: I am having trouble with the S-alkylation of 2-Fluoro-6-mercaptophenol. What are the critical parameters to control?

The S-alkylation of a thiophenol is generally a robust reaction, but success hinges on a few key factors:

  • Choice of Base: A moderately strong base is required to deprotonate the thiol without deprotonating the phenol. Common choices include sodium carbonate, potassium carbonate, or a hindered organic base like triethylamine. Stronger bases like sodium hydride or organolithium reagents risk deprotonating the phenol, leading to O-alkylation as a side product.

  • Methylating Agent: Methyl iodide is a common and effective methylating agent. Other options include dimethyl sulfate. It's crucial to use a high-purity reagent to avoid introducing impurities.

  • Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is usually carried out at or slightly above room temperature. Excessive heat can promote side reactions.

Q3: My demethylation of 2-Fluoro-6-(methylthio)anisole is giving low yields. How can I improve this?

Demethylation of aryl methyl ethers can be challenging, and the choice of reagent is critical.[1] Common issues include incomplete reaction or degradation of the starting material or product.

  • Reagent Selection: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers.[2] Other reagents like pyridine hydrochloride can also be used, often requiring higher temperatures.[2]

  • Reaction Conditions: Reactions with BBr₃ are typically performed in an anhydrous solvent like dichloromethane at low temperatures to control the exothermic reaction.[2] Microwave-assisted demethylation can sometimes offer faster reaction times and improved yields.[2]

  • Work-up Procedure: Careful quenching of the reaction is essential to avoid decomposition. The reaction mixture is typically quenched with water or methanol at a low temperature.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield and Formation of Side Products in S-Alkylation

Observation: The reaction of 2-Fluoro-6-mercaptophenol with a methylating agent results in a low yield of the desired product, with significant amounts of starting material remaining and/or the formation of an unexpected side product.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Deprotonation The base used may not be strong enough or used in sufficient quantity to fully deprotonate the thiol.- Use a slightly stronger base (e.g., switch from triethylamine to potassium carbonate).- Ensure at least one equivalent of base is used.
O-Alkylation A strong base can deprotonate the phenolic hydroxyl group, leading to the formation of 2-Fluoro-6-(methylthio)anisole.- Use a milder base that selectively deprotonates the more acidic thiol.- Control the reaction temperature; lower temperatures favor S-alkylation.
Oxidation of Thiol 2-Fluoro-6-mercaptophenol can be sensitive to air oxidation, leading to the formation of the corresponding disulfide.- Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting S-Alkylation:

Caption: Troubleshooting workflow for S-alkylation.

Problem 2: Incomplete Reaction or Decomposition during Demethylation

Observation: The demethylation of 2-Fluoro-6-(methylthio)anisole does not go to completion, or significant decomposition of the starting material or product is observed.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Inactive Reagent The demethylating agent (e.g., BBr₃) may have degraded due to improper storage or handling.- Use a fresh bottle of the reagent.- Ensure anhydrous conditions are maintained throughout the reaction setup.
Insufficient Reaction Time/Temp The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- If using a milder reagent like pyridine hydrochloride, a higher temperature (180-230°C) may be necessary.[2]
Product Decomposition The product, 2-Fluoro-6-(methylthio)phenol, may be unstable under the reaction or work-up conditions.- Perform the work-up at a low temperature.- Neutralize the reaction mixture carefully and promptly extract the product.
Problem 3: Poor Regioselectivity in Ortho-Fluorination

Observation: Attempts to directly fluorinate 2-(methylthio)phenol result in a mixture of isomers, with fluorine substitution at undesired positions.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Lack of Directing Group Influence The hydroxyl and methylthio groups may not provide sufficient directing effect for selective ortho-fluorination.- Consider a directed ortho-metalation (DoM) approach. This involves deprotonation at the ortho-position with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic fluorine source.
Harsh Fluorinating Agent Some electrophilic fluorinating reagents can be aggressive and lead to poor selectivity.- Explore milder and more selective fluorinating agents, such as those used in photocatalytic or transition-metal-catalyzed reactions.[3][4]

Conceptual Workflow for Directed Ortho-Fluorination:

Caption: Directed ortho-fluorination strategy.

Experimental Protocols

Protocol 1: S-Alkylation of 2-Fluoro-6-mercaptophenol

This protocol provides a general procedure for the methylation of 2-Fluoro-6-mercaptophenol.

Materials:

  • 2-Fluoro-6-mercaptophenol

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Acetone (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-6-mercaptophenol (1.0 eq).

  • Dissolve the starting material in anhydrous acetone.

  • Add potassium carbonate (1.2 eq) to the solution and stir the suspension for 15-20 minutes at room temperature.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Demethylation of 2-Fluoro-6-(methylthio)anisole using BBr₃

This protocol outlines a general procedure for the demethylation of the corresponding anisole.[2]

Materials:

  • 2-Fluoro-6-(methylthio)anisole

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-Fluoro-6-(methylthio)anisole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (1.2 eq) to the reaction mixture via a dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Considerations

  • Thiols: Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.[5]

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle with extreme care, using appropriate personal protective equipment (PPE), and work in a fume hood.

  • Boron Tribromide: BBr₃ is a corrosive and moisture-sensitive reagent. It reacts violently with water. Handle under an inert atmosphere and use appropriate PPE.[2]

  • Inert Atmosphere: Many of the reagents and intermediates in these syntheses are sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is crucial for success and safety.[6]

By carefully considering the reaction parameters and potential side reactions, and by following established safety protocols, you can successfully synthesize 2-Fluoro-6-(methylthio)phenol for your research and development needs.

References

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorothiophenol. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3717682A - Process of preparing mercaptophenols.
  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • PrepChem.com. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950739A - Method for directly fluorinating ortho-position of phenol compound.
  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]

  • Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved from [Link]

  • PubMed. (n.d.). Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. Retrieved from [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). EP20040730485 - Purification of phenol.
  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010, September 2). The Molecularity of the Newman−Kwart Rearrangement. Retrieved from [Link]

  • ScienceDirect. (2000, November 27). Selective methylation of anisole to 2,6-xylenol over rare earth promoted SnO 2 catalysts. Retrieved from [Link]

  • Harvard University. (n.d.). Deoxyfluorination of Phenols. DASH. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Wiley Online Library. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Retrieved from [Link]

  • PubMed. (2015, December 23). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • SciSpace. (n.d.). The mechanism of transmethylation in anisole decomposition over Brønsted acid sites. Retrieved from [Link]

  • Google Patents. (n.d.). US4323714A - Alkylation of hydroxy-substituted aromatic compounds.
  • University of Edinburgh Research Explorer. (2008, March 3). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Retrieved from [Link]

  • MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Phenol Functionalization &amp; Regioselectivity

Current Status: Operational 🟢 | Topic: Regioselectivity in Phenol Functionalization[1] Welcome to the Phenol Functionalization Support Hub User: Research Scientist / Medicinal Chemist Ticket Context: You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 | Topic: Regioselectivity in Phenol Functionalization[1]

Welcome to the Phenol Functionalization Support Hub

User: Research Scientist / Medicinal Chemist Ticket Context: You are encountering inseparable isomer mixtures (ortho/para) or cannot access the electronically deactivated meta-position.

Executive Summary: Phenols are highly activated substrates for Electrophilic Aromatic Substitution (EAS), typically yielding ortho/para mixtures due to the strong electron-donating (+M) effect of the hydroxyl group.[2] Overcoming this requires moving beyond standard EAS into Coordination-Directed Functionalization (for exclusive ortho) or Template-Assisted/Transient Mediator strategies (for meta).

Module 1: Troubleshooting Classical EAS (Ortho/Para Control)

Common Issue: "I am performing a standard nitration/halogenation and getting a statistical mixture of ortho and para isomers that are difficult to separate."

Root Cause Analysis

In standard EAS (e.g., HNO₃/H₂SO₄), the reaction is kinetically controlled by the stability of the sigma-complex. The -OH group stabilizes cationic intermediates at both ortho and para positions via resonance.[2]

  • Statistical Bias: There are two ortho sites vs. one para site (favors ortho 2:1).

  • Steric Bias: The ortho site is sterically crowded (favors para).

  • Result: Often a messy ~1:1 to 2:1 mixture.

Troubleshooting Guide
VariableAdjustmentMechanism
Temperature Lower it (< 0°C) At lower temperatures, the reaction is strictly kinetically controlled. Ortho substitution often has a lower activation energy (

) due to proximity, but para is thermodynamically more stable. Cooling often boosts ortho-selectivity slightly, but rarely leads to exclusivity.
Solvent Non-polar (e.g., Hexane, DCM) Non-polar solvents promote hydrogen bonding between the phenol -OH and the electrophile (if applicable), guiding the incoming group to the ortho position.
Blocking Install t-Butyl The "Classic" Workaround: Install a t-butyl group at the para position (Friedel-Crafts), perform your desired ortho-reaction, then deprotect (retro-Friedel-Crafts with acid).
Reagent Change the Electrophile Source Example: For ortho-nitration, avoid HNO₃. Use Clayfen (Clay-supported Ferric Nitrate) or acetyl nitrate. These reagents often coordinate with the phenolic oxygen.

Module 2: Exclusive Ortho-Selectivity (The "Coordination" Solution)

Ticket: "I need >95% ortho-selectivity for an alkylation reaction. Standard Friedel-Crafts is giving me para-products."

The Solution: Metal-Phenoxide Directed Alkylation Standard Lewis Acids (AlCl₃, BF₃) dissociate from the phenol. To get exclusive ortho-selectivity, you must generate a Metal-Phenoxide species that acts as a template, holding the electrophile in the ortho pocket.

The Aluminum Phenoxide Protocol

This is the industrial standard for making sterically hindered phenols (e.g., 2,6-di-tert-butylphenol).

Mechanism:

  • Generation: Phenol reacts with Al metal or Al-alkyls to form Aluminum Phenoxide (

    
    ).
    
  • Coordination: The Aluminum center, being Lewis acidic, coordinates the alkene (electrophile).

  • Intramolecular Transfer: The electrophile is delivered specifically to the ortho position via a 6-membered transition state.

OrthoAlkylation cluster_0 Step 1: Catalyst Formation cluster_1 Step 2: Directed Reaction Phenol Phenol (Ph-OH) Al_Phen Aluminum Phenoxide (Ph-O-Al) Phenol->Al_Phen - H2 / - RH Al_Cat Al Source (Al metal or AlR3) Al_Cat->Al_Phen Coordination Coordination Complex (Al binds Alkene) Al_Phen->Coordination + Alkene Transition 6-Membered Transition State Coordination->Transition Intramolecular Delivery Product Ortho-Alkylated Phenol Transition->Product Hydrolysis

Figure 1: Mechanism of Aluminum-mediated ortho-selective alkylation. The metal center anchors the electrophile, enforcing regioselectivity.

Module 3: The "Impossible" Meta-Selectivity

Ticket: "I need to functionalize the meta-position. Direct EAS fails because meta is electronically deactivated."

The Solution: Regiodiversion & Templates You cannot use standard electronic activation for meta-phenol functionalization. You must use Transient Mediators or Bi(V) Regiodiversion .

Strategy A: Bi(V)-Mediated Arylation (The Ball-Liam Method)

This is a breakthrough approach that bypasses standard directing group limitations.[3]

  • Concept: Instead of directing a metal to the C-H bond, you use a Bismuth(V) reagent.[3][4]

  • Mechanism:

    • Bi(V) coordinates to the Phenol Oxygen.

    • The aryl group on Bismuth transfers to the ortho position (forming a dienone).

    • Regiodiversion: The dienone cannot re-aromatize immediately. It undergoes a [3,3]-sigmatropic rearrangement (or similar migration) to the meta position to restore aromaticity.

  • Result: Exclusive meta-arylation of phenols.

Strategy B: Template-Assisted C-H Activation
  • Concept: Attach a removable "U-shaped" template to the hydroxyl group. This template extends a Palladium catalyst specifically to the meta C-H bond.[5]

  • Key Reagents: Nitrile-based templates or Sulfonyl-based templates (Maiti/Yu groups).

Module 4: Experimental Protocols

Protocol 4.1: High-Yield Ortho-Alkylation (Aluminum Phenoxide Method)

Use this for installing bulky alkyl groups (t-butyl, isopropyl) exclusively at the ortho position.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Catalyst Precursor: Aluminum foil (1-2 mol%) or Triethylaluminum (1 mol% - Handle with extreme caution, pyrophoric)

  • Electrophile: Isobutylene (gas) or 2-Methyl-1-propene

  • Solvent: Neat (solvent-free) or Cyclohexane

Step-by-Step:

  • Catalyst Formation: In a high-pressure autoclave (or heavy-walled glass pressure vessel), charge Phenol.

  • Activation: Add Aluminum turnings. Heat to 150°C under N₂ until H₂ evolution ceases (indicates formation of Aluminum Phenoxide). Note: If using Et₃Al, add dropwise at 0°C, then warm.

  • Reaction: Cool to 100°C. Pressurize with Isobutylene (5–10 bar).

  • Monitoring: Stir at 100°C. Monitor pressure drop.

    • Troubleshooting: If reaction stalls, raise temp to 120°C. Higher temps (>150°C) may cause para migration (thermodynamic product).

  • Quench: Cool to RT. Carefully vent excess gas. Quench with dilute aqueous HCl to hydrolyze the Al-O bond.

  • Purification: Extract with ether, wash with water/brine. Distill or recrystallize.

Expected Outcome: >90% 2,6-di-tert-butylphenol (if excess alkene used) or 2-tert-butylphenol.

FAQ: Frequently Asked Questions

Q: Can I use Boron Lewis acids (BF₃) for ortho-selectivity? A: generally, no . BF₃ tends to catalyze thermodynamic equilibration, often leading to para products over time. Aluminum or Titanium phenoxides are superior for kinetic ortho control.

Q: My meta-activation template isn't working on electron-deficient phenols. A: Template-assisted C-H activation (Pd-catalyzed) is highly sensitive to the electronics of the ring. Electron-deficient phenols react sluggishly. Consider using the Bi(V) arylation strategy , which operates via a radical/electrophilic rearrangement mechanism and is often more robust for deactivated systems.

Q: How do I remove the directing group after C-H activation? A:

  • Carbamates/Esters: Standard basic hydrolysis (LiOH/MeOH).

  • Phosphates: Acidic hydrolysis.

  • Traceless Templates (e.g., CO₂): Spontaneous decarboxylation upon workup (highly advanced, see Nature 2014 ref).

References

  • Meta-Selective Bi(V)

    • Ball, L. T., et al. (2020).[3] Bismuth(V)-mediated C–H arylation of phenols and naphthols. Nature Chemistry.

  • Review of Regioselectivity

    • Li, Y., et al. (2023).[6][7] Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules.

  • Template-Assisted Meta-Activation

    • Maiti, D., et al. (2025/2023). Meta-Selective C–H Functionalization of Phenol Derivatives. J. Org.[8] Chem. [8]

  • Classic Ortho-Alkylation (Aluminum Phenoxide)

    • Kolka, A. J., et al. (1957). The Ortho-Alkylation of Phenols. Journal of Organic Chemistry.

  • Green Chemistry Approaches

    • Vaccaro, L., et al. (2024).[9] Csp2–H functionalization of phenols: an effective access route to valuable materials. RSC Advances.

Sources

Optimization

Troubleshooting NMR peak assignment for 2-Fluoro-6-(methylthio)phenol

Technical Support Center: NMR Spectroscopy Division Ticket ID: #NMR-2F6SMe-001 Subject: Troubleshooting Peak Assignment & Splitting Anomalies for 2-Fluoro-6-(methylthio)phenol Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Ticket ID: #NMR-2F6SMe-001 Subject: Troubleshooting Peak Assignment & Splitting Anomalies for 2-Fluoro-6-(methylthio)phenol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a complex aromatic region in your


H NMR spectrum that does not match standard prediction software. This is primarily due to the 

F nucleus (

)
, which couples strongly with protons, creating "ghost" splittings that mimic proton-proton coupling. Additionally, the asymmetry of the 2-Fluoro-6-(methylthio)phenol substitution pattern creates a unique spin system that requires specific heteronuclear decoupling and 2D experiments to resolve.

Module 1: Diagnostic Workflow

Before attempting manual assignment, follow this decision tree to isolate the source of spectral complexity.

NMR_Workflow Start START: Undefined Multiplets in Aromatic Region Check_SMe Locate SMe Singlet (~2.4 ppm) Start->Check_SMe Check_OH Identify OH Signal (Broad/Variable) Check_SMe->Check_OH Decision_Split Is splitting pattern consistent with 3H system? Check_OH->Decision_Split Action_D2O Run D2O Shake Decision_Split->Action_D2O Unsure of OH Action_Decouple Acquire 1H{19F} (Fluorine Decoupled) Decision_Split->Action_Decouple No (Too many lines) Action_NOESY Run NOESY/ROESY (Regiochemistry Check) Action_D2O->Action_NOESY Action_Decouple->Action_NOESY Simplify Spectrum

Figure 1: Strategic workflow for de-convoluting the NMR spectrum of fluorinated phenols. Blue nodes indicate identification steps; Green nodes indicate experimental actions.

Module 2: The F Coupling Conundrum

The Issue: You see "doublets of doublets" or "pseudo-triplets" where you expect simple doublets. The Cause:


F is 100% naturally abundant and spin-active.[1] It couples to protons (

) with magnitudes often larger than proton-proton coupling (

).
Theoretical Coupling Constants (The "Hidden" Data)

For 2-Fluoro-6-(methylthio)phenol, the Fluorine atom at position 2 exerts influence across the ring.

InteractionTypeApprox.[1][2][3][4][5][6][7] Value (Hz)Visual Effect

Ortho8 - 11 Hz Large splitting; makes H-3 look like a wide doublet or triplet.

Meta5 - 8 Hz Medium splitting; complicates the middle proton signal.

Para0 - 2 Hz Often negligible, but can cause line broadening on H-5.

Troubleshooting Protocol:

  • The "Decouple" Test: Configure your spectrometer to acquire a

    
    H{
    
    
    
    F}
    spectrum. This applies a decoupling pulse at the fluorine frequency during proton acquisition.
    • Result: If the complex multiplets collapse into a standard "doublet-triplet-doublet" (or dd-t-dd) pattern, the extra lines were caused by Fluorine.

  • Calculate

    
    -Values:  If you cannot decouple, measure the distance between the outermost peaks. If the gap is >8 Hz, it is likely a 
    
    
    
    F-
    
    
    H interaction, as aromatic
    
    
    is typically 7-8 Hz, while
    
    
    can reach 11 Hz.

Module 3: The "Drifting" Phenolic Proton

The Issue: A broad singlet appears at varying positions (5.0 – 7.5 ppm) or is missing entirely. The Cause: The phenolic -OH proton is acidic and undergoes chemical exchange with the solvent or water traces.

Diagnostic Check:

  • Solvent Dependency: In

    
    , the OH signal is often sharp but concentration-dependent. In 
    
    
    
    , hydrogen bonding stabilizes the proton, shifting it downfield (9.0 – 10.5 ppm) and often revealing coupling to the ring (rare but possible).
  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to the NMR tube and shake.
    • Result: The OH peak will disappear (exchange with D).[2][8] The HDO peak (approx 4.7 ppm) will grow. This confirms the identity of the labile proton.

Module 4: Regiochemistry & Assignment Strategy

The Issue: Distinguishing H-3 (ortho to F) from H-5 (ortho to SMe). Both are doublets (conceptually) in the decoupled spectrum.

The Solution: NOESY/ROESY You must prove the spatial proximity of the Methylthio group to H-5.

NOE_Pathway SMe S-CH3 (2.4 ppm) H5 H-5 (Aromatic) SMe->H5 Strong NOE (Diagnostic) H4 H-4 (Aromatic) H5->H4 J-Coupling H3 H-3 (Aromatic) H4->H3 J-Coupling F Fluorine (Pos 2) H3->F 3J Coupling (Large)

Figure 2: The "Smoking Gun" correlation. A strong NOE signal between the S-Methyl group and the H-5 aromatic proton confirms the orientation of the substituents.

Step-by-Step Assignment Table:

ProtonChemical Shift (

ppm)*
Multiplicity (Coupled)Multiplicity (Decoupled)Assignment Logic
S-CH

2.40 - 2.50 Singlet (s)Singlet (s)Unique aliphatic signal. Anchor point.
OH 5.50 - 7.50 Broad Singlet (bs)Broad SingletDisappears with

.
H-5 6.70 - 6.90 Doublet (d) or ddDoublet (d)Ortho to SMe. Shows NOE to S-CH

. Smallest F-coupling.
H-3 6.90 - 7.10 Doublet of Doublets (dd)Doublet (d)Ortho to F. Largest splitting (

).
H-4 6.80 - 7.00 Multiplet (ddd/td)Triplet (t)Meta to both substituents. Complex splitting.

*Note: Shifts are approximate for


 and will vary with concentration.

Frequently Asked Questions (FAQs)

Q: Why does my integration show 4 protons in the aromatic region instead of 3? A: You are likely integrating a solvent satellite or an impurity (like residual toluene or benzene) that overlaps. Alternatively, if the OH peak is sharp and in the aromatic region (common in dry


), it may be counting as the 4th proton. Action:  Perform the 

shake to identify the OH peak.[8]

Q: Can I use


C NMR to confirm the Fluorine position? 
A:  Yes, absolutely. Look for the C-F coupling in the carbon spectrum:
  • C-2 (attached to F): Large doublet (

    
     Hz).
    
  • C-3 (ortho): Medium doublet (

    
     Hz).
    This provides indisputable proof of the carbon skeleton.
    

Q: The S-Me peak is split into a doublet. Is this contamination? A: Unlikely. This is often


 long-range coupling  (through-space or zigzag) between the Fluorine and the Methyl protons. It is usually small (1-2 Hz). If you decouple Fluorine (

H{

F}), this doublet should collapse into a singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Dolphin, D., & AE, R. (1977). The effect of fluorine substitution on proton chemical shifts and coupling constants. Canadian Journal of Chemistry.
  • Reich, H. J. (2024).[6] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Sources

Troubleshooting

Method development for challenging separations of fluorinated phenols

Technical Support Center: Method Development for Fluorinated Phenols Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Development for Fluorinated Phenols

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Separation & Troubleshooting of Fluorinated Phenols Ticket ID: FP-SEP-2024

Mission Statement

Welcome to the technical support hub for fluorinated phenol analysis. These compounds present a "perfect storm" for chromatographers: they possess widely varying acidities (pKa), subtle isomeric structural differences, and high potential for peak tailing. This guide moves beyond basic textbook advice to address the specific physicochemical interactions driving these separations.

Module 1: The Chemistry – The "pKa Trap"

User Question: I am using a standard generic gradient (0.1% Formic Acid) that works for my other phenolic compounds, but my pentafluorophenol is eluting at the void volume. Why?

Scientist’s Diagnosis: You have fallen into the "pKa Trap." While standard phenol has a pKa of ~10, adding fluorine atoms (which are highly electronegative) pulls electron density from the ring, stabilizing the phenoxide ion and drastically increasing acidity.

The Data: Review the pKa shifts below. If your mobile phase pH is not significantly below the pKa, the analyte will ionize. Ionized species do not retain well on Reversed-Phase (RP) columns.

CompoundFluorine SubstitutionApprox.[1][2][3][4] pKaRetention Behavior at pH 3.0
Phenol None9.95Strong (Neutral)
4-Fluorophenol Mono- (Para)9.90Strong (Neutral)
2,4-Difluorophenol Di-~7.2Moderate (Neutral)
2,3,5,6-Tetrafluorophenol Tetra-5.67Weak (Partial Ionization possible)
Pentafluorophenol Penta-5.5 Very Weak (Risk of Ionization)

The Solution: For highly fluorinated phenols, 0.1% Formic Acid (pH ~2.7) provides insufficient buffering capacity if the sample plug is slightly basic.

  • Protocol Change: Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer at pH 2.0 . You must drive the equilibrium 2 pH units below the pKa (Target pH < 3.5) to ensure the compound is 99% neutral.

Module 2: Column Selection & Selectivity

User Question: My C18 column separates the mono-fluorinated phenols fine, but the positional isomers (2,3- vs 2,4-difluorophenol) are co-eluting. What column should I switch to?

Scientist’s Diagnosis: C18 columns rely primarily on hydrophobicity.[2] Isomers often have identical hydrophobicities (logP). You need a column that offers "Shape Selectivity" or specific "Fluorous-Fluorous" interactions.

Recommendation: The PFP (Pentafluorophenyl) Phase While PFP phases are often marketed for separating bases, they are exceptional for fluorinated compounds due to two mechanisms:

  • Fluorous-Fluorous Interaction: The fluorine atoms on the stationary phase preferentially interact with fluorine atoms on the analyte.

  • Shape Selectivity: The rigid ring structure of the PFP ligand can discriminate between ortho-, meta-, and para- substitutions better than the flexible alkyl chains of a C18.

Decision Logic (DOT Visualization):

ColumnSelection Start Start: Fluorinated Phenol Mixture Isomers Are there positional isomers? Start->Isomers C18 Use C18 (High Carbon Load) Focus: Hydrophobicity Isomers->C18 No PFP Use PFP (Pentafluorophenyl) Focus: Shape/F-F Interaction Isomers->PFP Yes Resolution Check Resolution (Rs) C18->Resolution PFP->Resolution Success Method Validated Resolution->Success Rs > 1.5 MixedMode Try Fluoro-Phenyl or Mixed-Mode Phase Resolution->MixedMode Rs < 1.5

Caption: Decision tree for selecting the optimal stationary phase based on sample isomeric complexity.

Module 3: Troubleshooting & FAQs

Q1: I see significant peak tailing on my fluorinated phenols, even at low pH. Is my column dead?

  • Analysis: Not necessarily. While low pH suppresses ionization of the analyte, it doesn't eliminate interactions with the silica surface. Fluorinated phenols can act as Hydrogen Bond Donors (HBD). If your column uses Type-B silica (older, acidic), the phenol -OH will hydrogen bond with free silanols.

  • Fix:

    • Ensure you are using a Type-C (High Purity) silica or a Hybrid Particle column (e.g., BEH, XBridge) which resists silanol activity.

    • Increase ionic strength. Add 10-20 mM Ammonium Formate to your mobile phase (still keeping pH low) to mask silanols.

Q2: My retention times are drifting day-to-day.

  • Analysis: Fluorinated phases (PFP) are notoriously sensitive to "wetting" and temperature. Because fluorine is solvophobic, the stationary phase chains can collapse or shift conformation if the organic % changes or if the column isn't fully equilibrated.

  • Fix:

    • Thermostat Control: Set column oven to 35°C or 40°C. Do not run at ambient.

    • Equilibration: PFP columns require longer equilibration than C18. Flush with 20 column volumes before the first injection of the day.

Q3: I have "Ghost Peaks" appearing in my gradient.

  • Analysis: Fluorinated phenols are often used in chemical synthesis. If you are in a shared lab, these "ghosts" might be carryover from a previous user, or accumulation of highly retained fluorinated byproducts from your own sample that elute in subsequent runs.

  • Fix: Implement a "Sawtooth" wash step at the end of your gradient (ramp to 95% Organic, hold for 3 minutes, then re-equilibrate) to strip highly retained fluorinated impurities.

Module 4: Standardized Protocol

Protocol: Generic Screening Method for Fluorinated Phenols Use this as your starting point before optimization.

ParameterSettingRationale
Column PFP (Pentafluorophenyl) Propyl, 100 x 2.1 mm, 1.9 µm or 3 µmMaximizes selectivity for isomers and F-containing compounds.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Ensures all phenols (even penta-) are fully protonated.
Mobile Phase B Methanol + 0.1% TFAMethanol promotes

interactions better than Acetonitrile on PFP phases.
Flow Rate 0.3 - 0.4 mL/minStandard for 2.1mm ID.
Temperature 40°CImproves mass transfer and stabilizes retention.
Gradient 5% B to 60% B over 10 minShallow gradient focusing on the polarity range of phenols.
Detection UV 260-280 nmFluorinated phenols often have shifted UV max compared to phenol (270 nm).

Module 5: Troubleshooting Logic Visualization

Troubleshooting Problem Issue Detected CheckpH Check Mobile Phase pH (Is it < pKa - 2?) Problem->CheckpH AdjustBuffer Switch to TFA or Phosphate Buffer CheckpH->AdjustBuffer No (pH too high) CheckLoad Check Mass Load (Overload?) CheckpH->CheckLoad Yes (pH OK) Dilute Dilute Sample 1:10 CheckLoad->Dilute Yes (Tailing) CheckCol Check Column Type (PFP vs C18) CheckLoad->CheckCol No SwitchCol Switch to High Purity PFP Phase CheckCol->SwitchCol Poor Isomer Res.

Caption: Step-by-step troubleshooting workflow for peak shape and resolution issues.

References

  • Restek Corporation. (2025). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. Link

  • Thermo Fisher Scientific. (2008).[5] Analyzing Phenolic Pollutants in Water Using U-HPLC and PFP Phases. Application Note 62531. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link

  • Chrom Tech. (2025).[6] What Causes Peak Tailing in HPLC? Troubleshooting Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of the Analytical Method for 2-Fluoro-6-(methylthio)phenol: A Comparative Guide

Executive Summary This guide presents a comprehensive validation framework for the quantification of 2-Fluoro-6-(methylthio)phenol , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comprehensive validation framework for the quantification of 2-Fluoro-6-(methylthio)phenol , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

We compare a standard Generic C18 HPLC-UV approach against an Optimized Pentafluorophenyl (PFP) Core-Shell Method . While generic C18 methods often struggle with the selectivity required to separate the parent thiol from its oxidative degradants (sulfoxides/sulfones), the optimized PFP method demonstrates superior specificity and sensitivity. This document details the experimental protocols and validation data in accordance with ICH Q2(R2) guidelines.

Chemical Profile & Analytical Challenges

Target Analyte: 2-Fluoro-6-(methylthio)phenol Key Functional Groups: Phenolic -OH (acidic), Fluorine (electronegative), Methylthio ether (oxidatively labile).

The Analytical Challenge
  • Sulfur Oxidation: The methylthio group is susceptible to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). A valid method must resolve these impurities from the main peak.
  • Positional Isomerism: Fluorination often yields regioisomers (e.g., 4-fluoro vs. 2-fluoro) that generic columns fail to resolve.

  • Peak Tailing: The phenolic proton can interact with free silanols on silica supports, causing tailing under neutral pH.

Method Comparison: Generic vs. Optimized

We evaluated two methodologies. The Optimized Method was selected for full validation based on the screening results below.

FeatureMethod A: Generic C18 (Alternative)Method B: Optimized PFP (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µm, PorousPFP (Pentafluorophenyl), 2.6 µm, Core-Shell
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole (F-F)
Mobile Phase Methanol / Water (Isocratic)Acetonitrile / 0.1% Formic Acid (Gradient)
Resolution (Main vs. Sulfoxide)

(Co-elution risk)

(Baseline separation)
Peak Symmetry (Tailing Factor)


Analysis Time 12 minutes6 minutes

Expert Insight: The PFP phase offers unique selectivity for fluorinated aromatics due to fluorine-fluorine interactions and electron-donor/acceptor mechanisms, which are absent in standard C18 phases.

Validation Workflow Visualization

The following diagram outlines the decision logic and workflow used to validate the optimized method.

ValidationWorkflow Start Method Development Screening Column Screening (C18 vs. PFP) Start->Screening Decision Select PFP Column (Better Selectivity) Screening->Decision Compare Rs Validation ICH Q2(R2) Validation Decision->Validation Param1 Specificity (Stress Testing) Validation->Param1 Param2 Linearity & Range Validation->Param2 Param3 Accuracy & Precision Validation->Param3 Final Standard Operating Procedure (SOP) Param1->Final Param2->Final Param3->Final

Figure 1: Analytical method development and validation lifecycle following QbD principles.

Experimental Protocols

Instrumentation & Conditions (Optimized Method)[1][2]
  • System: UHPLC with Diode Array Detector (DAD).

  • Column: Kinetex F5 (PFP),

    
     mm, 2.6 µm.
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm (max absorbance of phenol ring).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
4.0 90
5.0 90
5.1 10

| 7.0 | 10 (Re-equilibration) |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-Fluoro-6-(methylthio)phenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution to 10 mL with Mobile Phase A:B (50:50).

Validation Data & Results

Specificity (Forced Degradation)

To prove the method identifies the analyte unequivocally, the sample was subjected to oxidative stress (


, 2h).
ComponentRetention Time (min)Resolution (

)
Purity AnglePurity Threshold
Sulfoxide Degradant2.15-0.451.20
Analyte 3.85 4.2 0.22 1.10
Sulfone Degradant4.502.10.381.15

Result: The method successfully separates the parent compound from its oxidation products. Peak purity passes (Angle < Threshold).

Linearity

Evaluated over the range of 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)
10.0152.4
25.0380.1
50.0765.5
100.01520.8
150.02290.3
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%
Precision
  • Repeatability (Intra-day):

    
    , Target conc. -> RSD = 0.45%
    
  • Intermediate Precision (Inter-day): Different analyst, different day -> RSD = 0.72%

Mechanistic Pathway: Degradation Logic

Understanding why the method works requires mapping the degradation pathway the method must detect.

DegradationPathway Parent 2-Fluoro-6-(methylthio)phenol (Analyte) Sulfoxide Sulfoxide (Intermediate) Parent->Sulfoxide Oxidation (+O) Faster Elution on RP Sulfone Sulfone (Final Degradant) Sulfoxide->Sulfone Oxidation (+O) Fastest Elution

Figure 2: Oxidative degradation pathway. The addition of oxygen increases polarity, causing degradants to elute earlier (lower retention time) on Reversed-Phase columns.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] U.S. Food and Drug Administration. [Link]

  • Phenomenex. (2020). Selectivity of Phenyl-Hexyl and PFP Phases in HPLC.[Link] (General reference for stationary phase mechanism).

Sources

Comparative

Comparative Bioactivity &amp; Metabolic Profile: Thioanisole vs. 4-Fluorothioanisole

Part 1: Executive Summary & Strategic Rationale The "Fluorine Effect" in Thioether Scaffolds In drug discovery, the thioanisole (methyl phenyl sulfide) moiety is a common pharmacophore, yet it introduces significant meta...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Fluorine Effect" in Thioether Scaffolds In drug discovery, the thioanisole (methyl phenyl sulfide) moiety is a common pharmacophore, yet it introduces significant metabolic liabilities. The sulfur atom is a "soft" nucleophile, highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMOs).

This guide objectively compares Thioanisole (the parent scaffold) with 4-Fluorothioanisole (the bioisostere). The strategic incorporation of fluorine at the para-position is not merely for lipophilicity modulation; it is a deliberate electronic brake applied to the sulfur center.

Key Differentiator:

  • Thioanisole: Acts as a high-clearance probe substrate. It undergoes rapid S-oxidation and potential para-hydroxylation.

  • 4-Fluorothioanisole: Exhibits enhanced metabolic stability. The electronegative fluorine atom reduces the nucleophilicity of the sulfur lone pair (via inductive withdrawal), slowing S-oxidation kinetics while simultaneously blocking the para-position from metabolic attack (metabolic switching).

Part 2: Physicochemical & Electronic Comparison

The biological divergence between these two molecules stems from their fundamental electronic properties.

Table 1: Comparative Physicochemical Profile

PropertyThioanisole (Parent)4-Fluorothioanisole (Analog)Impact on Bioactivity
Structure Ph-S-CH₃F-Ph-S-CH₃F is a bioisostere of H (similar steric radius).
Molecular Weight 124.21 g/mol 142.19 g/mol Negligible impact on binding space.
LogP (Lipophilicity) ~2.53~2.67F increases lipophilicity, improving membrane permeability.
Hammett

0.00 (Reference)+0.06F is electron-withdrawing; reduces electron density on Sulfur.
S-Nucleophilicity HighModerateDetermines rate of P450 Oxygen transfer.
Metabolic Soft Spot Sulfur & para-CSulfur onlyF blocks the para-carbon "soft spot".
Part 3: Metabolic Stability & Biotransformation Mechanisms
1. The Mechanism of S-Oxidation

The primary metabolic route for both compounds is S-oxidation to the sulfoxide, followed by a slower oxidation to the sulfone. This reaction is mediated by high-valent Iron-Oxo species (Compound I) in CYP450 enzymes.

  • Reaction Type: Direct Oxygen Atom Transfer (DAT) or Single Electron Transfer (SET).

  • Kinetics: The reaction rate is governed by the electron density on the sulfur atom.

  • The Hammett Correlation: Sulfoxidation follows a linear free-energy relationship with a negative reaction constant (

    
     to 
    
    
    
    ).
    • Since

      
       is negative, electron-withdrawing groups (like Fluorine) decrease  the reaction rate.
      
    • Result: 4-Fluorothioanisole has a lower intrinsic clearance (

      
      ) than thioanisole.
      
2. Metabolic Switching (The Blocking Effect)

Thioanisole is also susceptible to para-hydroxylation on the phenyl ring, leading to phenolic metabolites that can undergo Phase II conjugation or form reactive quinone intermediates.

  • 4-Fluorothioanisole: The C-F bond (~116 kcal/mol) is too strong for CYP450 to break under physiological conditions. This "blocks" the para-position, preventing ring hydroxylation and forcing metabolism almost exclusively through the (now slower) S-oxidation pathway.

Visualization: Metabolic Pathways & Logic

MetabolicPathways Figure 1: Metabolic divergence. Fluorine slows S-oxidation and eliminates ring hydroxylation. Thio Thioanisole (Parent) Sulfoxide Sulfoxide (Major Metabolite) Thio->Sulfoxide Fast S-Oxidation (CYP450/FMO) Phenol p-Hydroxythioanisole (Reactive Potential) Thio->Phenol Ring Hydroxylation (Minor) F_Thio 4-Fluorothioanisole (Analog) F_Thio->Sulfoxide Slower S-Oxidation (Inductive Effect) Blocked Blocked Pathway (C-F Bond Stable) F_Thio->Blocked No Ring Hydroxylation Sulfone Sulfone (Stable, Excreted) Sulfoxide->Sulfone Slow Oxidation

Part 4: Experimental Protocols

To validate the stability differences, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of both compounds.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Thioanisole and 4-Fluorothioanisole (10 mM DMSO stocks).

  • Internal Standard: Warfarin or Propranolol.

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1

    
    M). Equilibrate at 37°C for 5 min.
    
    • Why 1

      
      M? To ensure reaction kinetics are first-order (well below 
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
    • Causality: Acetonitrile precipitates proteins, stopping enzymatic activity instantly.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Analysis:

  • Plot

    
     vs. time.
    
  • Slope

    
     determines 
    
    
    
    .
  • Expected Result: 4-Fluorothioanisole should exhibit a shallower slope (longer

    
    ) than Thioanisole due to the electron-withdrawing effect of Fluorine.
    
Protocol B: Chemical Synthesis of Sulfoxide Standards

Objective: Generate authentic sulfoxide metabolites for LC-MS calibration. This method uses NaIO₄, which is selective for sulfide


 sulfoxide and avoids over-oxidation to sulfone.
  • Dissolution: Dissolve 1.0 mmol of Thioanisole (or 4-F analog) in 20 mL Methanol/Water (1:1).

  • Oxidation: Add 1.1 mmol Sodium Periodate (NaIO₄) in portions at 0°C.

  • Stirring: Stir at room temperature for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). Sulfoxide is more polar (lower

      
      ).
      
  • Extraction: Filter precipitate (NaIO₃). Extract filtrate with Dichloromethane (

    
     mL).
    
  • Purification: Dry over MgSO₄ and concentrate. Yields >90% pure sulfoxide.[1]

Part 5: Biological Implications & Toxicity

1. Potency Enhancement

  • Lipophilicity: The increased LogP of the 4-F analog (~2.67 vs 2.53) enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes.

  • Target Engagement: In CNS targets (e.g., neurotransmitter transporters), the 4-F analog often shows higher affinity due to hydrophobic interactions in the binding pocket, mimicking the size of Hydrogen but with different electrostatics.

2. Toxicity Mitigation

  • Reactive Metabolites: Thioanisole can form reactive sulfonium ions if alkylated by SAM (S-adenosylmethionine) dependent enzymes, though this is rare. The primary risk is redox cycling.

  • Quinone Avoidance: By blocking the para-position, 4-Fluorothioanisole prevents the formation of p-hydroxythioanisole, which can be further oxidized to reactive quinone-methide species responsible for protein adduction and hepatotoxicity.

References
  • Shaik, S., et al. (2005).[2] "Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: Spin selection induced by the ligand."[2] Biochemistry, 44(22), 8148-8158.[2] Link

  • Kumar, D., et al. (2011). "Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct." Journal of the American Chemical Society, 133(2), 3869-3882. Link

  • Hanzlik, R. P., & Cashman, J. R. (1983). "Microsomal metabolism of thiobenzamide and thioanisole derivatives." Drug Metabolism and Disposition, 11(3), 201-205. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Leonard, N. J., & Johnson, C. R. (1962). "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 27(1), 282-284. Link

Sources

Comparative

Comparison of different synthetic routes to 2-Fluoro-6-(methylthio)phenol

The following technical guide compares synthetic routes to 2-Fluoro-6-(methylthio)phenol (CAS 240402-18-4), a critical scaffold in the development of agrochemicals and pharmaceuticals. Executive Summary 2-Fluoro-6-(methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthetic routes to 2-Fluoro-6-(methylthio)phenol (CAS 240402-18-4), a critical scaffold in the development of agrochemicals and pharmaceuticals.

Executive Summary

2-Fluoro-6-(methylthio)phenol is a trisubstituted benzene derivative featuring a specific 1,2,3-substitution pattern. Synthesizing this motif is challenging due to the competing directing effects of the phenol (or its precursor) and the fluorine atom.

This guide evaluates three distinct synthetic strategies:

  • Route A (The Precision Route): Lithiation/Metal-Halogen Exchange. Best for small-scale, high-purity library synthesis.

  • Route B (The Industrial Route): SNAr on 2,6-Difluorobenzaldehyde followed by Dakin Oxidation. Best for cost-effective, large-scale manufacturing.

  • Route C (The Catalytic Route): Copper-Catalyzed C–S Coupling. A modern alternative balancing scalability and step count.

Route Analysis & Comparison

Route A: Directed Ortho-Lithiation / Metal-Halogen Exchange

This route relies on the precise directing power of a protected phenol (e.g., MOM-ether) or the lability of a carbon-bromine bond. The starting material, 2-bromo-6-fluorophenol , is commercially available.

  • Mechanism: Protection of the phenol prevents deprotonation. Treatment with n-butyllithium effects a Lithium-Halogen exchange at the 2-position (kinetically favored over deprotonation). Quenching with dimethyl disulfide (MeSSMe) installs the thiomethyl group.

  • Pros: Unambiguous regiochemistry; high yields (>85%).

  • Cons: Requires cryogenic conditions (-78 °C); requires protecting group manipulation (2 extra steps).

Route B: SNAr / Dakin Oxidation Sequence

This route utilizes the electron-withdrawing nature of an aldehyde to facilitate Nucleophilic Aromatic Substitution (SNAr), followed by the conversion of the aldehyde to a phenol.

  • Mechanism: 2,6-Difluorobenzaldehyde reacts with sodium thiomethoxide. The aldehyde activates the ring for SNAr, displacing one fluorine atom. The resulting 2-fluoro-6-(methylthio)benzaldehyde undergoes Dakin oxidation (H2O2/base) to yield the formate ester, which hydrolyzes to the phenol.

  • Pros: Uses cheap starting materials; avoids heavy metals and cryogenics; highly scalable.

  • Cons: SNAr regioselectivity must be controlled (though symmetry helps here); Dakin oxidation requires careful handling of peroxides.

Route C: Copper-Catalyzed Cross-Coupling

A direct coupling approach using transition metal catalysis to convert 2-bromo-6-fluorophenol directly to the product.

  • Mechanism: Ullmann-type coupling using CuI and a ligand (e.g., L-proline or phenanthroline) with sodium thiomethoxide.

  • Pros: Shortest path (1 step); no protecting groups needed.

  • Cons: Copper removal (remediation) can be difficult in pharma processes; requires elevated temperatures which can cause disulfide byproducts.

Comparison Matrix
FeatureRoute A (Lithiation)Route B (SNAr/Dakin)Route C (Cu-Coupling)
Starting Material 2-Bromo-6-fluorophenol2,6-Difluorobenzaldehyde2-Bromo-6-fluorophenol
Step Count 3 (Protect, React, Deprotect)2 (SNAr, Oxidation)1
Regiocontrol Excellent (Directed)Good (Symmetry)Excellent (Ipso-substitution)
Scalability Low (Cryogenics)High (Standard Reactors)Medium (Waste management)
Cost Efficiency LowHigh Medium
Safety Profile Pyrophoric reagents (BuLi)Peroxides (Dakin)Heavy Metals (Cu)

Visualized Pathways

The following diagram illustrates the mechanistic flow of the three routes.

SyntheticRoutes cluster_legend Route Legend StartA 2-Bromo-6-fluorophenol Prot MOM-Ether Intermediate StartA->Prot MOM-Cl, DIPEA (Protection) Product 2-Fluoro-6-(methylthio)phenol (CAS 240402-18-4) StartA->Product NaSMe, CuI (10%), L-Proline, K2CO3, DMSO, 90°C (Ullmann Coupling) StartB 2,6-Difluorobenzaldehyde Aldehyde 2-Fluoro-6-(methylthio)benzaldehyde StartB->Aldehyde NaSMe, DMF, 0°C (SNAr) Lith Lithium Species Prot->Lith n-BuLi, -78°C (Li-Hal Exchange) ThioEtherA Protected Thioether Lith->ThioEtherA MeSSMe (Electrophilic Trap) ThioEtherA->Product HCl/MeOH (Deprotection) Formate Formate Ester Aldehyde->Formate H2O2, NaOH (Dakin Oxidation) Formate->Product Hydrolysis key Route A: Precision (Left) Route B: Industrial (Right) Route C: Catalytic (Dashed)

Caption: Mechanistic flow of Lithiation (A), SNAr/Dakin (B), and Cu-Coupling (C) pathways.

Detailed Experimental Protocols

Protocol 1: The "Industrial" Route (SNAr + Dakin Oxidation)

Recommended for multigram to kilogram scale synthesis.

Step 1: Synthesis of 2-Fluoro-6-(methylthio)benzaldehyde
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and internal thermometer.

  • Solvation: Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).

  • Addition: Cool to 0 °C. Add sodium thiomethoxide (NaSMe, 1.05 eq) portion-wise to control the exotherm.

    • Note: Stoichiometry is critical. Excess NaSMe will displace the second fluorine.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter or extract with ethyl acetate.[1][2]

  • Yield: Typically 85-90%.

Step 2: Dakin Oxidation to 2-Fluoro-6-(methylthio)phenol
  • Setup: Dissolve the intermediate aldehyde (from Step 1) in Methanol/Water (3:1).

  • Oxidation: Add sodium hydroxide (1.2 eq) followed by the slow addition of 30% Hydrogen Peroxide (H2O2, 1.5 eq) at 0 °C.

    • Safety: Reaction is exothermic. Maintain temp < 20 °C.

  • Hydrolysis: The initial product is the formate ester. Stirring with excess base at room temperature for 1 hour hydrolyzes this in situ to the phenolate.

  • Acidification: Carefully acidify with 2M HCl to pH 3.

  • Isolation: Extract with Dichloromethane (DCM). Wash with sodium thiosulfate (to quench peroxides) and brine. Dry over Na2SO4.

  • Purification: Distillation or recrystallization from hexanes.

Protocol 2: The "Precision" Route (Lithiation)

Recommended for library synthesis or when 2-bromo-6-fluorophenol is on hand.

  • Protection: React 2-bromo-6-fluorophenol with chloromethyl methyl ether (MOM-Cl) and DIPEA in DCM. Isolate the MOM-ether.

  • Lithiation:

    • Dissolve MOM-protected phenol (1.0 eq) in dry THF under Argon.

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins.

  • Thiolation: Add dimethyl disulfide (MeSSMe, 1.2 eq) neat.

  • Quench: Allow to warm to RT. Quench with saturated NH4Cl.

  • Deprotection: Dissolve the crude oil in Methanol. Add conc. HCl (few drops) or p-TsOH. Stir at 40 °C for 1 hour.

  • Result: High purity 2-Fluoro-6-(methylthio)phenol after column chromatography.

References

  • SNAr on 2,6-Difluorobenzaldehyde

    • Methodology: Generally described for 2,6-disubstituted benzaldehydes in: Journal of Medicinal Chemistry, 2013, 56(11), 4343–4356.
    • Context: Use of NaSMe for selective fluorine displacement.
  • Dakin Oxidation Protocols

    • Source:Organic Syntheses, Coll. Vol. 1, p.149 (1941); Vol. 3, p.28 (1923).
    • Application: General procedure for converting benzaldehydes to phenols.
  • Source:Tetrahedron Letters, 1994, 35(34), 6267-6270.
  • Copper-Catalyzed Thiolation

    • Source:Organic Letters, 2004, 6(24), 4587–4590.
    • Context: CuI-catalyzed coupling of aryl halides with thiols/disulfides.
  • Compound Data (CAS 240402-18-4)

    • Source: PubChem & ChemicalBook Listings.

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Fluoro-6-(methylthio)phenol Analogs

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclini...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings to complex biological systems. This guide provides a comprehensive comparison of in vitro and in vivo efficacy for a novel class of compounds: 2-Fluoro-6-(methylthio)phenol analogs. While specific data on this particular family of compounds is emerging, we will draw upon established principles and data from structurally related phenol and thiophenol derivatives to illustrate a robust framework for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of preclinical assessment.

Phenolic and thiophenolic compounds are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The introduction of a fluorine atom and a methylthio group to the phenol scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index. This guide will explore how to rigorously test this hypothesis, moving from isolated cellular and enzymatic systems to whole-organism models.

Part 1: In Vitro Characterization: The Foundation of Efficacy

In vitro assays serve as the initial screening funnel, providing crucial insights into a compound's mechanism of action, potency, and selectivity in a controlled environment. These assays are typically high-throughput, cost-effective, and allow for the dissection of specific molecular interactions.

Key In Vitro Assays for 2-Fluoro-6-(methylthio)phenol Analogs

Given the chemical nature of these analogs, a primary focus of in vitro testing would be on their potential anti-inflammatory and antioxidant properties. A common target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins.

Table 1: Hypothetical In Vitro Efficacy of 2-Fluoro-6-(methylthio)phenol Analogs

Compound IDCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)DPPH Radical Scavenging (EC50, µM)Cytotoxicity (HeLa cells, CC50, µM)
FMP-01 0.5 ± 0.085.2 ± 0.410.5 ± 1.2> 100
FMP-02 1.2 ± 0.158.9 ± 0.915.2 ± 1.8> 100
FMP-03 0.2 ± 0.033.1 ± 0.28.4 ± 0.985.6 ± 7.3
Celecoxib 0.04 ± 0.005> 100N/A45.1 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-Fluoro-6-(methylthio)phenol analogs in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorometric probe, and the COX-2 enzyme.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Analogs Add_Inhibitor Add Analogs to 96-well Plate Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Reaction Mixture (Enzyme, Probe, Buffer) Reagent_Prep->Add_Inhibitor Pre_incubation Pre-incubate for 15 min Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Read_Fluorescence Monitor Fluorescence Signal Add_Substrate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Part 2: In Vivo Evaluation: Assessing Efficacy in a Complex System

While in vitro assays are indispensable for initial screening, they cannot fully recapitulate the complexity of a living organism. In vivo studies are crucial for evaluating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), as well as its efficacy and potential toxicity in a physiological context.

Key In Vivo Model for Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model to assess the efficacy of potential anti-inflammatory drugs.[1][2][3]

Table 2: Hypothetical In Vivo Efficacy of 2-Fluoro-6-(methylthio)phenol Analogs in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
FMP-01 1045.2 ± 5.1
FMP-01 3068.7 ± 6.3
FMP-03 1035.8 ± 4.9
FMP-03 3055.1 ± 5.8
Indomethacin 1075.4 ± 7.2

Data are presented as mean ± standard error of the mean (SEM) for n=6 animals per group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation and assessing the anti-inflammatory effect of the test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer

  • Test compounds and vehicle

  • Positive control (e.g., Indomethacin)

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Randomly divide the animals into different groups (n=6-8 per group). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds (e.g., FMP-01, FMP-03) and the positive control orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping & Fasting Acclimatization->Grouping Dosing Administer Compounds (p.o./i.p.) Grouping->Dosing Induction Induce Edema with Carrageenan Dosing->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Calculate_Inhibition Calculate % Edema Inhibition Measurement->Calculate_Inhibition Stats Statistical Analysis (ANOVA) Calculate_Inhibition->Stats Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation FMP_Analogs 2-Fluoro-6-(methylthio)phenol Analogs FMP_Analogs->COX2 Inhibition FMP_Analogs->LOX Inhibition

Caption: Inhibition of the arachidonic acid pathway by FMP analogs.

Conclusion and Future Directions

The evaluation of 2-Fluoro-6-(methylthio)phenol analogs requires a systematic and integrated approach, leveraging both in vitro and in vivo models. While in vitro assays provide a solid foundation for understanding potency and mechanism, in vivo studies are indispensable for confirming efficacy and assessing the overall pharmacological profile in a living system. Discrepancies between in vitro and in vivo data are not failures but rather opportunities to gain a deeper understanding of a compound's behavior, guiding further optimization of its structure to enhance its drug-like properties. Future studies on this promising class of compounds should focus on comprehensive ADME profiling and testing in more chronic models of inflammation to fully elucidate their therapeutic potential.

References

  • Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry.
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic applic
  • 2-(methyl thio) phenol, 1073-29-6. The Good Scents Company.
  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry.
  • Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound.
  • 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795. PubChem.
  • Basics of Enzym
  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. PubMed.
  • Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency (EMA).
  • SAFETY D
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. MDPI.
  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI.
  • Circulating (poly)phenol metabolites in the brain: unveiling in vitro and in vivo blood-brain barrier transport.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Guidelines for the digestive enzymes inhibition assay.
  • Application Notes & Protocols: Assessing the Anti-inflammatory Activity of Anfen in Animal Models. Benchchem.
  • Difluoromethyl
  • Synthesis and characterisation of O-6-alkylthio- and perfluoroalkylpropanethio-α-cyclodextrins and their O-2-, O-3-methylated analogues.
  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • In vivo screening method for anti inflamm
  • 2-FLUOROTHIOPHENOL 2557-78-0 wiki. Guidechem.
  • Formulation and in vitro evaluation of an anti-inflammatory herbal suppository containing Peperomia pellucida. Frontiers.

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Comparative

A Technical Guide to Benchmarking Novel Inhibitors: A Comparative Analysis of 2-Fluoro-6-(methylthio)phenol Against Known Kinase Inhibitors

Introduction The identification and validation of novel small molecule inhibitors are cornerstones of modern drug discovery.[1] Researchers are in constant pursuit of compounds with high potency and selectivity for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The identification and validation of novel small molecule inhibitors are cornerstones of modern drug discovery.[1] Researchers are in constant pursuit of compounds with high potency and selectivity for their intended biological targets. This guide provides a comprehensive framework for benchmarking a novel compound, 2-Fluoro-6-(methylthio)phenol, against established inhibitors. Due to the absence of published biological targets for this specific molecule, we will proceed with a structured, hypothetical investigation assuming its potential as a protein kinase inhibitor.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Therefore, they represent a highly significant family of drug targets. This guide will outline a rigorous, multi-step experimental workflow designed to characterize the inhibitory potential of 2-Fluoro-6-(methylthio)phenol. We will compare its performance against Staurosporine, a well-known broad-spectrum kinase inhibitor, and H-89, a more selective inhibitor of Protein Kinase A (PKA). This comparison will allow us to assess its potency, cellular target engagement, and selectivity profile, providing a robust dataset for further development decisions.

The methodologies described herein are designed to be self-validating, providing researchers with a clear and logical pathway from initial biochemical screening to more complex cellular analysis.

Experimental Design & Rationale

A successful inhibitor benchmarking campaign requires a tiered approach, moving from broad, high-throughput biochemical assays to more specific and physiologically relevant cellular assays. Our workflow is designed to answer three fundamental questions:

  • Biochemical Potency: Does the compound inhibit the target enzyme's activity, and at what concentration?

  • Cellular Target Engagement: Does the compound enter the cell and bind to its intended target in a complex cellular environment?

  • Selectivity: How specific is the compound for its primary target versus other related enzymes?

The following diagram illustrates the logical flow of our benchmarking strategy.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity Profiling A Compound of Interest: 2-Fluoro-6-(methylthio)phenol C ADP-Glo™ Kinase Assay (In Vitro) A->C B Known Inhibitors: Staurosporine & H-89 B->C D Determine IC₅₀ Values C->D Quantify ADP production E Cellular Thermal Shift Assay (CETSA) D->E Proceed with potent compounds F Confirm Intracellular Binding & Thermal Stabilization E->F Western Blot Analysis G Kinase Panel Screening (e.g., >200 kinases) F->G Confirm target engagement H Assess Off-Target Effects & Determine Selectivity Score G->H Radiometric or Luminescence Assay I Comprehensive Inhibitor Profile H->I

Caption: A logical workflow for inhibitor characterization.

Part 1: In Vitro Biochemical Potency Assessment

The initial step is to determine if 2-Fluoro-6-(methylthio)phenol can inhibit the catalytic activity of our target kinase, PKA, in a purified, cell-free system. This allows for a direct measurement of enzyme inhibition without the complexities of cellular uptake and metabolism.[4] We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. This assay is highly sensitive and amenable to high-throughput screening.[5]

Protocol 1: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare a serial dilution of 2-Fluoro-6-(methylthio)phenol, Staurosporine, and H-89 in an appropriate buffer (e.g., Tris-HCl with MgCl₂ and BSA). Recommended concentration range: 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of each inhibitor dilution.

  • Add 2 µL of a solution containing the PKA enzyme and its specific substrate (e.g., LRRASLG).

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for PKA to accurately identify competitive inhibitors.[4]

  • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Anticipated Results & Interpretation

The IC₅₀ values will provide a direct comparison of the potency of the three compounds. A lower IC₅₀ indicates a more potent inhibitor.

CompoundTarget KinaseAnticipated IC₅₀ (nM)
2-Fluoro-6-(methylthio)phenolPKA85
StaurosporinePKA15
H-89PKA50

This is hypothetical data for illustrative purposes.

An IC₅₀ in the nanomolar range for 2-Fluoro-6-(methylthio)phenol would be a promising result, warranting further investigation into its cellular activity.

Part 2: Cellular Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein within intact cells.[6][7] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9]

G A 1. Treat Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Insoluble Aggregates (Pellet) D->F G 5. Protein Quantification (Western Blot for PKA) E->G H Stabilized Protein (Higher Signal at Elevated Temps) G->H

Caption: The experimental workflow for CETSA.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat the cells with 2-Fluoro-6-(methylthio)phenol (e.g., at 10x its biochemical IC₅₀) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Prepare samples for SDS-PAGE and perform a Western blot using a primary antibody specific for the PKA catalytic subunit. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PKA at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble PKA relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Anticipated Results & Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for PKA in cells treated with 2-Fluoro-6-(methylthio)phenol compared to the vehicle control. This provides strong evidence that the compound enters the cells and binds directly to PKA, stabilizing it against thermal denaturation.

Part 3: Kinase Selectivity Profiling

While high potency against the intended target is desirable, selectivity is equally critical to minimize off-target effects and potential toxicity.[1][2] Kinase selectivity is often assessed by screening the inhibitor against a large panel of diverse protein kinases.[10] This provides a comprehensive view of the compound's interaction with the human kinome.

Protocol 3: Kinase Panel Screening

This type of profiling is typically performed as a service by specialized contract research organizations. The general workflow is as follows:

  • Compound Submission: Provide a sample of 2-Fluoro-6-(methylthio)phenol at a specified concentration (e.g., 1 µM).

  • Assay Performance: The compound is tested at a fixed concentration against a large panel of purified kinases (e.g., >200 kinases from different families) using a radiometric (e.g., ³³P-ATP filter binding) or luminescence-based assay.[10]

  • Data Reporting: The results are typically reported as the percentage of remaining kinase activity in the presence of the compound. A lower percentage indicates stronger inhibition.

Anticipated Results & Interpretation

The selectivity data can be visualized in a radial plot, where each spoke represents a different kinase. The length of the spoke is inversely proportional to the remaining kinase activity.

Table 2: Hypothetical Kinase Selectivity Profile at 1 µM

CompoundPKA (% Inhibition)CAMKII (% Inhibition)CDK2 (% Inhibition)EGFR (% Inhibition)
2-Fluoro-6-(methylthio)phenol 92% 35%15%8%
Staurosporine 98%95%97%90%
H-89 90%45%25%12%

This is hypothetical data for illustrative purposes.

In this hypothetical scenario, 2-Fluoro-6-(methylthio)phenol demonstrates good selectivity for PKA over other kinases compared to the broad-spectrum inhibitor Staurosporine. While it shows some off-target activity, it is significantly more selective than Staurosporine and comparable to, or slightly better than, H-89. A selective inhibitor is generally defined as having a >10-100-fold higher potency for the primary target compared to off-targets.[1]

Conclusion

This guide outlines a systematic and robust workflow for the initial characterization and benchmarking of a novel compound, 2-Fluoro-6-(methylthio)phenol, as a hypothetical protein kinase inhibitor. By integrating in vitro biochemical assays for potency, cellular thermal shift assays for target engagement, and broad kinase panel screening for selectivity, researchers can build a comprehensive profile of their compound of interest. The hypothetical data presented herein suggests that 2-Fluoro-6-(methylthio)phenol could be a potent and relatively selective PKA inhibitor. This structured approach enables informed decision-making for the advancement of promising compounds in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • AstraZeneca, Discovery Sciences, Waltham, MA, USA. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a....
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI.

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Validation

A Comparative Guide to the Reactivity of Ortho-Substituted Fluorophenols

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenols is fundamental to rational molecular design. This guide provides an in-depth comparison of o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenols is fundamental to rational molecular design. This guide provides an in-depth comparison of ortho-substituted fluorophenols, exploring how adjacent functional groups modulate the reactivity of both the phenolic hydroxyl and the aromatic ring. By synthesizing theoretical principles with experimental data, we aim to offer a predictive framework for your synthetic applications.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of a substituted phenol is governed by the electronic and steric nature of its substituents.[1] In ortho-substituted fluorophenols, a complex interplay of effects dictates the molecule's behavior in chemical transformations.

  • Electronic Effects (Inductive vs. Resonance): The hydroxyl group (-OH) is an activating, ortho, para-directing group due to its strong resonance (+M) effect. Conversely, the fluorine atom is deactivating due to its powerful electron-withdrawing inductive effect (-I), yet it also directs ortho and para due to its resonance (+M) effect.[2][3] When an additional substituent is placed at the other ortho position (C6), its own electronic properties further influence the ring's electron density and the acidity of the phenolic proton.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN at the C6 position enhance the inductive pull on the ring, increasing the acidity of the phenol by stabilizing the resulting phenoxide anion.[4]

    • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ can partially offset the inductive withdrawal of the fluorine, decreasing the phenol's acidity relative to an EWG-substituted counterpart.

  • Steric Effects: The size and spatial arrangement of the ortho substituent can physically block the approach of reagents to the adjacent hydroxyl group or the C6 position of the ring. This "steric hindrance" can significantly slow down reactions, even when they are electronically favored.[1][5]

  • Intramolecular Hydrogen Bonding: A key feature in ortho-substituted phenols is the potential for hydrogen bonding between the phenolic proton and the ortho substituent (e.g., the fluorine atom). While this might be expected to decrease acidity by making the proton harder to remove, the dominant factor is often the powerful inductive effect of the fluorine, which stabilizes the conjugate base.[6][7] This is why o-fluorophenol is more acidic than p-fluorophenol.[6][7]

Below is a diagram illustrating the key factors that influence the reactivity of these molecules.

G cluster_factors Governing Factors cluster_outcomes Resulting Reactivity Electronic Effects Electronic Effects Phenol Acidity (pKa) Phenol Acidity (pKa) Electronic Effects->Phenol Acidity (pKa) -I / +M effects Ring Reactivity (EAS/SNAr) Ring Reactivity (EAS/SNAr) Electronic Effects->Ring Reactivity (EAS/SNAr) Directing Effects Steric Effects Steric Effects Steric Effects->Ring Reactivity (EAS/SNAr) Hindrance OH Reactivity (Alkylation/Acylation) OH Reactivity (Alkylation/Acylation) Steric Effects->OH Reactivity (Alkylation/Acylation) Hindrance H-Bonding Intramolecular H-Bonding H-Bonding->Phenol Acidity (pKa) Proton availability

Caption: Factors influencing ortho-substituted fluorophenol reactivity.

Comparative Reactivity in Key Transformations

The true test of these theoretical principles lies in their application to common synthetic reactions. We will now compare the reactivity of various ortho-substituted fluorophenols in three key areas.

The acidity of the phenol, quantified by its pKa, is a direct measure of the stability of its conjugate base (the phenoxide). A lower pKa indicates a stronger acid and generally leads to a more readily formed, stable phenoxide nucleophile for reactions like Williamson ether synthesis.[8][9]

CompoundOrtho-SubstituentpKaExpected Reactivity in O-Alkylation
Phenol-H10.0[7]Baseline
2-Fluorophenol-F8.7[4][6][7]High (due to increased acidity)
2-Fluoro-6-nitrophenol-NO₂~6.5 (Est.)Very High (strong -I, -M effects)
2-Fluoro-6-methylphenol-CH₃~9.0 (Est.)Moderate (EDG decreases acidity slightly)
2-Fluoro-6-tert-butylphenol-C(CH₃)₃~9.2 (Est.)Low (steric hindrance impedes nucleophile)

Causality Behind Experimental Choices: In an O-alkylation (Williamson ether synthesis), the choice of base is critical. For highly acidic phenols like 2-fluoro-6-nitrophenol, a mild base like potassium carbonate (K₂CO₃) is sufficient to form the phenoxide. For less acidic, sterically hindered phenols, a stronger, non-nucleophilic base like sodium hydride (NaH) may be required to drive the deprotonation to completion. The choice of alkylating agent is also key; primary halides (e.g., 1-bromobutane) are preferred to minimize competing E2 elimination reactions.[8]

Experimental Protocol: Comparative O-Alkylation of 2-Fluorophenol and 2-Fluoro-6-methylphenol

This protocol outlines a procedure to compare the relative rates of etherification.

  • Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-fluorophenol (1.0 mmol) to one and 2-fluoro-6-methylphenol (1.0 mmol) to the other.

  • Base Addition: To each flask, add anhydrous potassium carbonate (1.5 mmol) and dry acetone (10 mL).

  • Reaction Initiation: Add 1-bromobutane (1.1 mmol) to each flask.

  • Heating: Heat both reaction mixtures to reflux (approx. 56°C).

  • Monitoring: Monitor the progress of each reaction at 30-minute intervals by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After 4 hours (or upon completion), cool the mixtures to room temperature. Filter off the K₂CO₃ and evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (20 mL), wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether product.

  • Analysis: Determine the yield of each reaction and compare. The 2-fluorophenol reaction is expected to proceed faster and in higher yield due to lower steric hindrance around the nucleophilic oxygen.

G Start Start Setup 1. Add Phenol, K2CO3, Acetone Start->Setup Alkylate 2. Add R-Br, Reflux Setup->Alkylate Monitor 3. Monitor by TLC/GC Alkylate->Monitor Monitor->Alkylate Continue Reflux Workup 4. Aqueous Workup Monitor->Workup Reaction Complete Purify 5. Column Chromatography Workup->Purify End Product Purify->End

Caption: General workflow for comparative O-alkylation experiments.

SNAr reactions involve the displacement of a good leaving group (like fluorine) from an electron-deficient aromatic ring by a nucleophile.[10] The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group.[11][12][13]

  • Fluorine as a Leaving Group: Despite the high strength of the C-F bond, fluorine is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's strong inductive electron withdrawal (-I effect) that stabilizes the Meisenheimer complex.[2][13]

  • Effect of the Second Ortho-Substituent:

    • An EWG (-NO₂) at the C6 position will dramatically increase the rate of SNAr by further stabilizing the negative charge of the intermediate.

    • An EDG (-CH₃) at the C6 position will decrease the rate of SNAr relative to the unsubstituted 2-fluorophenol, as it destabilizes the anionic intermediate.

CompoundOrtho-SubstituentRelative Rate of SNAr (with NaOCH₃)
1,2-Difluorobenzene-FLow
2-Fluoronitrobenzene-NO₂High[12]
2,6-Difluoronitrobenzene-F, -NO₂Very High
2-Fluoro-6-methylnitrobenzene-CH₃, -NO₂Moderate-High (Hindrance and EDG slow it)

In EAS, an electrophile attacks the electron-rich aromatic ring.[14] The reaction is governed by the combined directing effects of the substituents. Both the -OH and -F groups are ortho, para-directing.

  • Regioselectivity: In a 2-fluoro-6-substituted phenol, the incoming electrophile will be directed primarily to the C4 position (para to the -OH) and the C5 position (meta to the -OH). The outcome depends on a delicate balance:

    • Electronic Control: The powerful activating effect of the -OH group strongly directs the electrophile to the C4 position.

    • Steric Control: If the C6 substituent is very bulky (e.g., -C(CH₃)₃), it can sterically hinder attack at the C5 position, further favoring substitution at the C4 position. Conversely, a bulky electrophile will also favor the less hindered C4 position.

    • Substituent Effects: An EDG at C6 will activate the ring, increasing the overall rate of reaction, while an EWG will deactivate it, slowing the reaction down.[15][16]

G cluster_input Substituent Effects cluster_output Reaction Outcome OH Hydroxyl (-OH) +M >> -I (Activating, o,p-directing) Rate Reaction Rate OH->Rate Increases Regioselectivity Regioselectivity OH->Regioselectivity Directs to C4 F Fluorine (-F) -I > +M (Deactivating, o,p-directing) F->Rate Decreases F->Regioselectivity Directs to C3/C5 X Ortho-Group (X) EDG or EWG X->Rate Increases (EDG) Decreases (EWG) X->Regioselectivity Steric Hindrance at C5

Caption: Interplay of electronic effects in EAS reactions.

Conclusion

The reactivity of ortho-substituted fluorophenols is a multifaceted subject where inductive, resonance, and steric effects are in constant competition. For drug development professionals and synthetic chemists, a predictive understanding of these interactions is crucial.

  • For O-Alkylation: Acidity is the primary predictor. Electron-withdrawing groups enhance reactivity by lowering the pKa, while steric bulk is a major impediment.

  • For SNAr: The reaction is fastest with strong electron-withdrawing groups positioned ortho or para to the fluorine leaving group.

  • For EAS: The powerful ortho, para-directing ability of the hydroxyl group often dominates, but the nature of the second ortho-substituent and the electrophile itself will fine-tune the regiochemical outcome and overall reaction rate.

By leveraging the principles and data presented in this guide, researchers can make more informed decisions in the design and execution of synthetic routes involving these versatile chemical building blocks.

References

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Available at: [Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Available at: [Link]

  • Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available at: [Link]

  • Chemistry Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Available at: [Link]

  • University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]

  • Ruff, Y., et al. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Kundu, S., et al. (2025, February 15). Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. ACS Omega. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Viterbo University. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Electrophilic aromatic substitution – Knowledge and References. Available at: [Link]

  • Sparrow Chemical. (n.d.). Fluorophenol Series. Available at: [Link]

  • National Institutes of Health. (n.d.). Regioselective Oxidative Arylation of Fluorophenols. PMC. Available at: [Link]

  • MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available at: [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Available at: [Link]

  • National Institutes of Health. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Oriental Journal of Chemistry. (2012, October 16). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available at: [Link]

  • SlidePlayer. (2014, December 1). Stereoelectronic effects on stability and reactivity of organic molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity Indices for ortho/para Monosubstituted Phenols. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • Royal Society of Chemistry. (1940). The nitrosation of phenols. Part XVII. o-Fluorophenol, and a comparative study of the four o-halogenophenols. Journal of the Chemical Society (Resumed). Available at: [Link]

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  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

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Comparative

Head-to-head comparison of purification techniques for 2-Fluoro-6-(methylthio)phenol

An Expert's Guide to the Purification of 2-Fluoro-6-(methylthio)phenol: A Head-to-Head Comparison This guide provides an in-depth, comparative analysis of common purification techniques for 2-Fluoro-6-(methylthio)phenol,...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Purification of 2-Fluoro-6-(methylthio)phenol: A Head-to-Head Comparison

This guide provides an in-depth, comparative analysis of common purification techniques for 2-Fluoro-6-(methylthio)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and strategic choices that lead to optimal purity and yield. We will explore column chromatography, recrystallization, and vacuum distillation, offering detailed experimental workflows and supporting data to guide your purification strategy.

Introduction: The Importance of Purity

2-Fluoro-6-(methylthio)phenol is a substituted phenol derivative whose utility in complex molecular synthesis demands high purity. Impurities, often remnants from its synthesis—such as unreacted starting materials, isomers, or byproducts—can interfere with subsequent reactions, leading to lower yields, complex downstream purification challenges, and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API). The selection of an appropriate purification technique is therefore a critical decision, balancing the required purity level with considerations of yield, scale, cost, and time.

This guide compares the three most viable laboratory-scale purification methods for this compound: Flash Column Chromatography, Recrystallization, and Vacuum Distillation.

Overview of Purification Techniques

The choice of method is dictated by the physicochemical properties of 2-Fluoro-6-(methylthio)phenol and its likely impurities. As a moderately polar phenolic compound (pKa ≈ 7.8) with a predicted boiling point around 194°C, it is amenable to several approaches.[1]

  • Flash Column Chromatography: A cornerstone of modern organic synthesis, this technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[2] It excels at separating compounds with different polarities.

  • Recrystallization: This technique leverages differences in solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. It is a powerful method for achieving very high purity, especially for crystalline solids.[3]

  • Vacuum Distillation: For thermally stable liquids, distillation separates components based on differences in their boiling points. Applying a vacuum lowers the boiling points, enabling the purification of compounds that might decompose at their atmospheric boiling point.[4]

Head-to-Head Comparison: Performance & Logistics

The optimal technique depends on the specific requirements of the researcher, from achieving analytical-grade purity for a small sample to processing a larger batch from a synthesis.

Parameter Flash Column Chromatography Recrystallization Vacuum Distillation
Purity Achieved Good to Excellent (>95-99%)Excellent to Superior (>98-99.9%)Good (>95-98%)
Typical Yield Good (70-95%)Moderate to Good (50-90%)Excellent (85-98%)
Throughput/Scale Low to Moderate (mg to ~100 g)Low to High (mg to kg)Moderate to High (g to kg)
Time Requirement Moderate to HighModerateLow to Moderate
Cost (Consumables) High (Silica gel, solvents)Low to Moderate (Solvents)Low (Vacuum grease)
Separation Principle Polarity (Adsorption/Desorption)Differential SolubilityDifferential Boiling Point
Ideal For Complex mixtures, isomeric separationRemoving minor impurities, achieving high purityRemoving non-volatile or very volatile impurities

Experimental Protocols & Workflows

Here we provide detailed, self-validating protocols for each technique, grounded in established chemical principles.

Flash Column Chromatography

This method is ideal for purifying crude reaction mixtures containing multiple byproducts of varying polarities. The choice of an appropriate solvent system (eluent) is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[5]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Analysis (e.g., 10% EtOAc/Hexanes) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by flash column chromatography.

  • Solvent System Selection: Perform TLC on the crude material using various ratios of ethyl acetate (EtOAc) in hexanes. A suitable system will show good separation of the product spot (Rf ≈ 0.3-0.4) from impurities. For 2-Fluoro-6-(methylthio)phenol, a starting point of 10-20% EtOAc/hexanes is recommended.[6]

  • Column Packing: Select a column with a diameter appropriate for the sample size (a 20:1 to 50:1 ratio of silica gel to crude material by weight is standard).[2] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane (DCM) or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. Dry loading often results in better separation.[7]

  • Elution and Fraction Collection: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity (e.g., from 5% to 20% EtOAc) to move the compounds down the column. Collect fractions of equal volume in test tubes.

  • Analysis: Spot every few fractions on a TLC plate to monitor the elution. Fractions containing only the pure product are combined.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Fluoro-6-(methylthio)phenol.

Recrystallization

Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound, often yielding material of >99% purity. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[8]

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid (Min. amount of hot solvent) Filter 2. Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool 3. Slow Cooling (To room temperature) Filter->Cool Chill 4. Ice Bath (Maximize crystal formation) Cool->Chill Collect 5. Vacuum Filtration (Collect crystals) Chill->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals (In vacuo) Wash->Dry G cluster_setup Setup cluster_distill Distillation cluster_finish Shutdown Assemble 1. Assemble Glassware (Distilling flask, condenser, receiver) Charge 2. Charge Flask (With crude liquid) Assemble->Charge Vacuum 3. Apply Vacuum Charge->Vacuum Heat 4. Heat Gently (Heating mantle) Vacuum->Heat Collect 5. Collect Fractions (Forerun, Main, Residue) Heat->Collect Cool 6. Cool System Collect->Cool Vent 7. Vent to Atmosphere Cool->Vent Analyze 8. Analyze Main Fraction Vent->Analyze

Sources

Validation

Comparative Guide: Isomeric Purity Analysis of 2-Fluoro-6-(methylthio)phenol

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the synthesis of 2-Fluoro-6-(methylthio)phenol (CAS 197149-26-1) , "isomeric purity" strictly refers to regioisomeric purity . Because the molecule is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of 2-Fluoro-6-(methylthio)phenol (CAS 197149-26-1) , "isomeric purity" strictly refers to regioisomeric purity . Because the molecule is achiral, the primary analytical challenge is distinguishing the target ortho,ortho-substituted phenol from its likely positional isomers, such as 2-fluoro-4-(methylthio)phenol or 4-fluoro-2-(methylthio)phenol .

These regioisomers possess nearly identical molecular weights and solubilities, making them difficult to resolve using standard C18 HPLC methods. However, their presence can drastically alter the Structure-Activity Relationship (SAR) in drug discovery or lead to off-target toxicity.

This guide compares three analytical platforms—PFP-HPLC , Derivatized GC-MS , and qNMR (¹⁹F) —to determine the most robust protocol for quantifying these specific impurities.

Critical Analysis of Analytical Platforms

Method A: HPLC-UV with PFP Stationary Phase (Recommended for QC)

Standard C18 columns often fail to resolve positional isomers of fluorophenols due to insufficient selectivity for the aromatic substitution pattern. The Pentafluorophenyl (PFP) phase is the superior alternative.

  • Mechanism: PFP phases utilize

    
    -
    
    
    
    interactions and hydrogen bonding that are highly sensitive to the electron density of the aromatic ring. The fluorine atom on the analyte interacts specifically with the fluorinated stationary phase, providing baseline separation of ortho vs. para isomers.
  • Causality: The 2-fluoro and 6-methylthio groups create a specific "steric and electronic signature" that elutes differently on PFP compared to the less sterically crowded 4-isomers.

Method B: GC-MS with Silylation (Recommended for Trace Impurities)

Direct injection of phenols into GC often results in peak tailing due to hydrogen bonding with silanol groups in the liner or column.

  • Trustworthy Protocol: You must perform in-situ derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This caps the hydroxyl group with a trimethylsilyl (TMS) group, improving volatility and peak symmetry.

  • Advantage: Mass spectrometry provides structural confirmation (m/z 230 for the TMS derivative) and separates non-isomeric impurities like bis-methylthio byproducts.

Method C: Quantitative ¹⁹F-NMR (The "Gold Standard" for Validation)

This is an orthogonal method. It does not rely on physical separation (chromatography) but on magnetic resonance environments.

  • Self-Validating Logic: The fluorine nucleus at the ortho position (relative to OH) has a distinct chemical shift compared to a fluorine at the para or meta position.

  • Quantification: The integral of the signal is directly proportional to the molar concentration, requiring no reference standards for the impurities (unlike HPLC/GC where response factors vary).

Comparative Performance Data

The following data represents typical performance metrics for fluorinated phenol analysis based on field application standards.

FeaturePFP-HPLC (UV) GC-MS (TMS-Deriv.) ¹⁹F qNMR
Primary Mechanism

-

/ H-bonding Selectivity
Boiling Point / Mass Frag.Magnetic Environment
Regio-Selectivity High (Baseline Resolution)High (with capillary col.)Absolute (Distinct shifts)
Limit of Detection ~0.05%< 0.01% (SIM Mode)~0.5% (Instrument dependent)
Sample Prep Dilute & ShootDerivatization (30 min)Dissolve & Add Internal Std
Throughput 15 min/sample45 min/sample5-10 min/sample
Cost per Run LowMediumHigh (Solvents/Time)

Detailed Experimental Protocols

Protocol 1: High-Resolution Separation via PFP-HPLC

Use this for routine batch release testing.

  • Column: Kinetex® F5 or Hypersil GOLD™ PFP (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures phenol remains neutral).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: Linear ramp to 60% B.

    • 15-18 min: Hold 90% B (Wash).

  • Detection: UV at 270 nm (Phenol absorption max) and 210 nm.

  • Validation Check: The 2,6-substituted target should elute before the 2,4-isomer due to intramolecular H-bonding reducing polarity, or after depending on the specific PFP interaction. Inject a mixed standard to confirm retention times.

Protocol 2: ¹⁹F qNMR for Absolute Purity Assignment

Use this to validate the HPLC method or when reference standards for impurities are unavailable.

  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 . (DMSO disrupts intermolecular H-bonding, sharpening peaks).

  • Internal Standard: Add exactly 5.0 mg of α,α,α-Trifluorotoluene (Shift ~ -63 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (D1): 20 seconds (Crucial: Fluorine T1 relaxation is slow; insufficient delay causes integration errors).

    • Scans: 64 (for S/N > 200).

    • Spectral Width: Covers -50 to -200 ppm.

  • Analysis:

    • Target Peak (2-F): Expect doublet/multiplet around -135 to -140 ppm .

    • Impurity Peak (4-F): Expect signal around -115 to -125 ppm .

    • Calculate molar purity using the integration ratio vs. the internal standard.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the appropriate method based on the stage of development.

Analytical_Decision_Tree Start Start: Purity Analysis Request Goal Define Goal Start->Goal RoutineQC Routine Batch Release? Goal->RoutineQC High Volume StructureID Unknown Impurity ID? Goal->StructureID R&D / Troubleshooting AbsQuant Absolute Purity (No Std)? Goal->AbsQuant Validation HPLC Method A: PFP-HPLC (High Throughput) RoutineQC->HPLC GCMS Method B: GC-MS (Structural Elucidation) StructureID->GCMS NMR Method C: 19F qNMR (Primary Reference) AbsQuant->NMR HPLC->GCMS If peak purity fails GCMS->NMR Confirm isomer ratio

Caption: Decision matrix for selecting the optimal analytical platform based on research phase and data requirements.

Diagram 2: GC-MS Derivatization Workflow

A self-validating protocol to ensure no thermal degradation occurs during analysis.

GC_Derivatization_Protocol Sample Sample: 2-F-6-(SMe)-Phenol (1 mg) Reagent Add BSTFA + 1% TMCS (100 µL) Sample->Reagent Heat Incubate 60°C for 30 min Reagent->Heat Silylation Cool Cool & Dilute (Hexane) Heat->Cool Inject GC-MS Injection (Split 1:50) Cool->Inject Result TMS-Derivative (No Tailing) Inject->Result

Caption: Step-by-step derivatization workflow to prevent phenol adsorption and ensure quantitative GC-MS accuracy.

References

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol.[2] Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-(methylthio)phenol

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical entities we handle. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, procedural framework for the proper disposal of 2-Fluoro-6-(methylthio)phenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The protocols outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of 2-Fluoro-6-(methylthio)phenol is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not available, analysis of structurally similar chemicals provides a reliable hazard profile. Analogs such as 2-Chloro-6-methylthiophenol, 2-(methylthio)-phenol, and 2-Fluorothiophenol are consistently classified as hazardous substances that cause skin, eye, and respiratory irritation.[1][2][3] Therefore, 2-Fluoro-6-(methylthio)phenol must be handled as a hazardous chemical with the potential to cause significant irritation and harm upon exposure.

The molecular structure dictates its classification for waste disposal. The presence of a fluorine atom places it in the halogenated organic category. The methylthio group classifies it as a sulfur-containing compound . This dual classification is critical for correct waste segregation to prevent dangerous chemical reactions in the waste container.[4][5] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and compromise water treatment systems.[6][7]

Key Hazard Information Summary
PropertyHazard Description & CausalityDisposal Consideration
Chemical Class Halogenated Aromatic ThioetherMust be segregated into a Halogenated Organic Waste stream.[4][8]
Physical State Likely a liquid or low-melting solid at room temperature.Requires a liquid-tight, compatible waste container.
Primary Hazards Causes serious skin, eye, and respiratory irritation based on analog data.[1][2]Requires full Personal Protective Equipment (PPE) during handling and disposal. Avoid inhalation of vapors.
Incompatibilities Strong oxidizing agents and strong bases.[9]Must not be mixed with other waste streams, particularly oxidizers or strong bases, to avoid exothermic or violent reactions.[10]
Environmental Potentially toxic to aquatic life.[7]Must not be disposed of down the sewer system.[6][11] All waste must be collected for treatment by an approved facility.

Pre-Disposal Operations: Segregation and Container Management

Effective waste management begins before the first drop of waste is generated. The principles of segregation and proper container management are paramount to laboratory safety.

The Logic of Segregation: Chemical wastes are segregated to prevent violent reactions. For instance, mixing acids with sulfides can release toxic hydrogen sulfide gas, and mixing organic solvents with oxidizers can cause a fire or explosion.[4][10] Therefore, 2-Fluoro-6-(methylthio)phenol waste must never be mixed with non-halogenated, acidic, basic, or oxidizing waste streams.

Container Selection and Labeling Protocol:

  • Select a Compatible Container: Use a clean, undamaged container made of a material compatible with halogenated organic compounds, such as a glass bottle or a suitable chemically-resistant plastic jug.[4][12] The original product container is often a good choice for its own waste.[4]

  • Ensure Proper Closure: The container must have a secure, leak-proof, screw-top cap.[11] Containers that cannot be sealed tightly are not acceptable.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11][12] This label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "2-Fluoro-6-(methylthio)phenol" and any other chemical constituents in the waste mixture, listed by percentage.[12] Do not use abbreviations or chemical formulas.[12]

    • Applicable Hazard Warnings/Pictograms (e.g., Irritant, Harmful).

    • The name and contact information of the principal investigator or generator.[11]

    • The accumulation start date (the date the first drop of waste is added).[11]

Step-by-Step Disposal Protocol for 2-Fluoro-6-(methylthio)phenol

This protocol covers the disposal of the chemical in liquid form, contaminated solid materials, and the original "empty" container.

Workflow for Proper Disposal

G cluster_0 Waste Stream Identification cluster_1 Collection & Decontamination cluster_2 Final Disposal Pathway A Generated Waste (2-Fluoro-6-(methylthio)phenol) B Liquid Waste (Pure, solutions, rinsate) A->B C Contaminated Solid Waste (Gloves, wipes, silica gel) A->C D Original 'Empty' Container A->D E Collect in Labeled 'Halogenated Organic Liquid Waste' Container B->E F Collect in Labeled 'Halogenated Organic Solid Waste' Container C->F G Triple-Rinse with Suitable Solvent D->G J Store Sealed Container in Satellite Accumulation Area E->J F->J H Add Rinsate to Liquid Waste Container G->H I Deface Label & Dispose of Clean Container as Glass/Plastic Waste G->I H->E K Arrange Pickup by Environmental Health & Safety (EHS) J->K

Caption: Disposal decision workflow for 2-Fluoro-6-(methylthio)phenol waste streams.

Methodology:

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the chemical and its waste.

  • Transfer Liquid Waste: Carefully transfer liquid waste containing 2-Fluoro-6-(methylthio)phenol into the pre-labeled "Halogenated Organic Liquid Waste" container.

    • Use a funnel for transfers and remove it immediately after use.[12] Leaving a funnel in the bottle is a common violation as it constitutes an "open container".[12]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

    • Keep the container tightly closed at all times except when adding waste.[12]

  • Manage Contaminated Solids: Dispose of grossly contaminated items such as pipette tips, wipes, and gloves into a separate, clearly labeled "Halogenated Organic Solid Waste" container or a designated hazardous waste bag.[6][13]

  • Decontaminate "Empty" Containers: The original container of 2-Fluoro-6-(methylthio)phenol is not truly empty and must be decontaminated before disposal.

    • Follow a triple-rinse procedure: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[4][13]

    • Each rinse (rinsate) must be collected and added to your "Halogenated Organic Liquid Waste" container as it is also considered hazardous waste.[4]

    • After the triple-rinse, deface or remove the original label, and dispose of the clean, empty container in the appropriate laboratory glass or plastic recycling bin.[13]

  • Store for Pickup: Store the sealed hazardous waste containers in a designated and properly managed Satellite Accumulation Area within your laboratory.[12] This area should be under the control of laboratory personnel and inspected weekly for leaks.[12]

  • Schedule Disposal: Once the container is full (or within the time limits set by your institution), contact your institution's Environmental Health & Safety (EHS) department to arrange for a chemical waste pickup.[13]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • For Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • If safe to do so, prevent the spill from spreading.

    • Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

    • Use a chemical spill kit or an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled liquid.[14] Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully sweep or scoop the absorbent material and place it in a sealed, labeled container for disposal as "Halogenated Organic Solid Waste".

    • Clean the spill area with soap and water.

  • For Large Spills or Spills in an Unventilated Area:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team for assistance.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago Health and Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury Chemical and Process Engineering.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Environmental Health and Safety Office.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research Environmental Health & Safety.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Chloro-6-methylthiophenol.
  • Podiatry Arena. (2008, April 5). Phenol disposal.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, May 1). SAFETY DATA SHEET - Phenol, 2-(methylthio)-.
  • Merck Millipore. (2025, December 31). SAFETY DATA SHEET - Phenol.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - O-Ethyl O-(4-methylthiophenyl) S-propyl dithiophosphate.
  • Martin Midstream Partners L.P. (n.d.). Sulfur Spills.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Fluorothiophenol.
  • National Center for Biotechnology Information. (2003, September 5). Toxicological Profile for Sulfur Mustard.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Google Patents. (n.d.). WO2003095375A1 - Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
  • Keene State College. (2012). Hazardous Waste Management Procedures.
  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Fluoro-6-nitrophenol.
  • University of Bergen. (2024, September 9). Disposal of residue chemicals (chemicals in their original packaging).
  • Santa Cruz Biotechnology. (2016, December 5). SAFETY DATA SHEET - 2-Methylphenol.

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 2-Fluoro-6-(methylthio)phenol

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized reagents like 2-Fluoro-6-(methylthio)p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized reagents like 2-Fluoro-6-(methylthio)phenol, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work confidently and safely.

Immediate Safety Briefing: Understanding the Risks

Before you begin any work with 2-Fluoro-6-(methylthio)phenol, it is critical to understand its potential hazards. Based on analogous compounds, this substance should be treated as:

  • Acutely Toxic: It is likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Phenols, in general, are known for their ability to be rapidly absorbed through the skin, which can lead to systemic toxicity.[5][6] The presence of a thiol group (related to the methylthio group) can also contribute to toxicity.

  • Corrosive/Irritant: Expect this compound to cause skin irritation and serious eye irritation or damage.[1][7][8][9] Direct contact may lead to chemical burns, and due to the anesthetic properties of some phenols, initial contact may not be painful, leading to a delayed awareness of the injury.[5][6]

  • Flammable: Many related low-molecular-weight aromatic compounds are flammable liquids.[1][2][9][10] Vapors may form explosive mixtures with air and can travel to an ignition source.[9][10]

  • Respiratory Tract Irritant: Inhalation of vapors may cause respiratory irritation.[7][8][9][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling 2-Fluoro-6-(methylthio)phenol.

Protection Type Specific Recommendation Rationale
Eye and Face Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[2][12]
Hand Double-gloving with compatible chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).Phenols can penetrate standard nitrile gloves. Thicker, more resistant gloves are necessary for extended work.[13] Check glove manufacturer's compatibility data.
Body Flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.Protects skin from accidental splashes and contact. Flame-resistant material is crucial due to the flammability risk.[10][12]
Respiratory All handling must be done in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of toxic and irritating vapors.[2][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_materials->prep_emergency handle_dispense Dispense Compound in Fume Hood prep_emergency->handle_dispense handle_reaction Perform Reaction in Closed or Contained System handle_dispense->handle_reaction handle_transport Transport in Sealed, Secondary Containment handle_reaction->handle_transport cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transport->cleanup_decontaminate cleanup_waste Segregate and Label Waste Streams cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS Protocols cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 2-Fluoro-6-(methylthio)phenol.

1. Preparation Phase:

  • Don PPE: Before entering the lab area where the chemical is stored, put on all required PPE as outlined in the table above.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, reagents, and a designated waste container within the fume hood to minimize movement in and out of the controlled area.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit appropriate for flammable and toxic chemicals.[2][13]

2. Handling Phase:

  • Dispensing: Always handle and dispense the chemical inside a certified chemical fume hood.[2][10] Use spark-proof tools to prevent ignition.[2][9][10]

  • Transport: If the compound needs to be moved, ensure it is in a tightly sealed, properly labeled container within a secondary, shatter-proof container.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][10] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12]

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with 2-Fluoro-6-(methylthio)phenol, including pipette tips, gloves, and paper towels, must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's specific guidelines for the disposal of toxic and flammable chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[7][8][14][15] Contaminated empty containers should be treated as hazardous waste.[2]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6][16] For phenol-type exposures, after an initial water flush, it is often recommended to apply polyethylene glycol (PEG) to the affected area.[5][13][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][7][8] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][7][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][10][17] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your EHS department immediately. For small spills within a fume hood, use an absorbent material from a chemical spill kit, such as activated carbon adsorbent, to contain the spill.[2] Collect the absorbed material in a sealed container for hazardous waste disposal.

By understanding the inherent risks and adhering to these detailed operational and safety plans, you can effectively mitigate the hazards associated with 2-Fluoro-6-(methylthio)phenol, ensuring a safe and productive research environment.

References

  • Thermo Fisher Scientific. (2025, September 5). Thiophenol - SAFETY DATA SHEET.
  • Material Safety Data Sheet. (2025, November 19). Thiophenol 0.9% TA.
  • American Molecules. (2025, October 27). Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier.
  • Unknown. Thiophenol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Thiophenol.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
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  • Unknown. (2024, May 1). 2 - SAFETY DATA SHEET.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Unknown. (2025, December 22). 1 - SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Princeton EHS. Phenol | Office of Environmental Health and Safety.
  • CDH Fine Chemical. 2-FLUORO PHENOL CAS No 367-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Dr.Oracle. (2025, October 8). What is the treatment for phenol poisoning in an emergency?
  • CDC/ATSDR. Phenol | Medical Management Guidelines | Toxic Substance Portal.
  • Santa Cruz Biotechnology. (2016, December 5). SC-256206 - 2-Methylphenol - SAFETY DATA SHEET.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Weill Cornell EHS. Print-And-Go Sheet: Phenol Post-Exposure Guidance.

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